Flufenpyr
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF4N2O4/c1-6-7(14(17,18)19)4-20-21(13(6)24)10-3-11(25-5-12(22)23)8(15)2-9(10)16/h2-4H,5H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZSZAXUALBVNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN(C1=O)C2=CC(=C(C=C2F)Cl)OCC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF4N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058007 | |
| Record name | Flufenpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188490-07-5 | |
| Record name | Flufenpyr | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=188490-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flufenpyr [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188490075 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenpyr | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUFENPYR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/624P72604K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Flufenpyr: A Technical Guide to its Function as a Protoporphyrinogen Oxidase Inhibitor
Abstract
This technical guide provides an in-depth examination of flufenpyr, a potent herbicide belonging to the pyridazinone chemical class. Flufenpyr's herbicidal activity is derived from its function as a protoporphyrinogen oxidase (PPO) inhibitor, a critical enzyme in the tetrapyrrole biosynthesis pathway common to plants and other organisms. This document elucidates the intricate mechanism of PPO inhibition, the resultant photodynamic cascade leading to cellular demise, and the key chemical attributes of flufenpyr. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of flufenpyr's inhibitory activity and herbicidal efficacy. It also addresses the emerging challenge of weed resistance and summarizes the toxicological profile of this compound. This guide is intended for researchers, scientists, and professionals in the fields of agrochemical development, weed science, and plant biochemistry.
Introduction: The Role of Flufenpyr in Weed Management
Effective weed management is a cornerstone of modern agriculture, essential for securing crop yields and quality. Chemical herbicides remain a primary tool, and those targeting the enzyme protoporphyrinogen oxidase (PPO; EC 1.3.3.4) have proven to be particularly effective.[1][2] These herbicides offer several advantages, including a broad spectrum of activity, rapid onset of action, and relatively low application rates.[1][2][3]
Flufenpyr is a synthetic herbicide that functions as a PPO inhibitor.[4][5] It is the carboxylic acid form, while its ethyl ester, flufenpyr-ethyl, is the commonly used active ingredient in commercial formulations due to its enhanced uptake by plants.[4][6] Once absorbed, flufenpyr-ethyl is rapidly hydrolyzed to the active flufenpyr acid.[7][8] Flufenpyr is classified in the Herbicide Resistance Action Committee (HRAC) Group E and the Weed Science Society of America (WSSA) Group 14.[5][9] This guide will delve into the technical details of flufenpyr's mode of action, providing a comprehensive resource for the scientific community.
Chemical Identity and Properties
Flufenpyr and its ethyl ester are complex organic molecules. Understanding their chemical properties is fundamental to appreciating their biological activity and environmental behavior.
-
Flufenpyr: A phenoxyacetic acid derivative with chlorine, fluorine, and a trifluoromethylpyridazinone group substituted on the phenyl ring.[4]
-
Flufenpyr-ethyl: The ethyl ester of flufenpyr, which is the form used in commercial herbicide products.[4][6] It was first introduced in 2003.[9]
A summary of the key chemical and physical properties of flufenpyr-ethyl is presented in Table 1.
Table 1: Physicochemical Properties of Flufenpyr-ethyl
| Property | Value | Source |
| IUPAC Name | ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate | [9] |
| CAS RN | 188489-07-8 | [9] |
| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄ | [6] |
| Molecular Weight | 408.73 g/mol | [6][9] |
| Physical State | Off-white colored powder | [9] |
| Melting Point | 100 °C | [9] |
| Log P (Octanol-water partition coefficient) | 2.99 | [9] |
Core Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The herbicidal activity of flufenpyr is a direct consequence of its potent inhibition of protoporphyrinogen oxidase (PPO). This enzyme is pivotal as it catalyzes the last common step in the biosynthesis of both chlorophylls and hemes (cytochromes).[2]
The Tetrapyrrole Biosynthesis Pathway and PPO's Role
Protoporphyrinogen oxidase catalyzes the six-electron, oxygen-dependent oxidation of protoporphyrinogen IX (Proto IX-gen) to form protoporphyrin IX (Proto IX).[3] This reaction is crucial for producing the foundational structures of chlorophyll, essential for photosynthesis, and heme, vital for cellular respiration. In a healthy plant cell, this conversion is tightly regulated and occurs within the chloroplast envelope.
Flufenpyr-Mediated Inhibition and Photodynamic Death
Flufenpyr acts as a competitive inhibitor of the PPO enzyme. By blocking the active site, it prevents the conversion of Proto IX-gen to Proto IX. This inhibition leads to a cascade of cytotoxic events:
-
Accumulation of Substrate: Inhibition of PPO causes the substrate, Proto IX-gen, to accumulate within the chloroplasts.
-
Cytoplasmic Leakage: The excess Proto IX-gen diffuses out of the chloroplast and into the cytoplasm.
-
Uncontrolled Oxidation: In the cytoplasm, a non-enzymatic or alternative enzymatic oxidation of Proto IX-gen to Proto IX occurs. This process is not regulated as it is within the normal pathway.
-
Photosensitization and Oxidative Stress: Proto IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly reactive singlet oxygen (¹O₂).[3]
-
Cellular Destruction: These reactive oxygen species initiate lipid peroxidation, leading to the rapid destruction of cell membranes, loss of cellular integrity, and ultimately, cell death.[10]
This light-dependent, rapid membrane disruption is the ultimate cause of the herbicidal effect, manifesting as necrosis and desiccation of plant tissues.[10]
Caption: Mechanism of flufenpyr as a PPO inhibitor.
Herbicidal Characteristics
The biochemical cascade initiated by flufenpyr translates into distinct symptoms in susceptible plants.
-
Mode of Action: Flufenpyr-ethyl is a contact herbicide, meaning it primarily affects the plant tissues it directly touches.[6]
-
Symptomatology: Injury symptoms appear rapidly after application, especially under high light conditions.[10] They include interveinal chlorosis (yellowing), followed by bronzing, desiccation, and necrosis (tissue death).[10] The effects are most pronounced on young, actively growing tissues.[10]
-
Light Requirement: The herbicidal action is strictly light-dependent, as light energy is required to activate the accumulated Proto IX, leading to the formation of reactive oxygen species.[10]
Methodologies for Scientific Investigation
To rigorously assess the activity of flufenpyr, standardized laboratory and greenhouse protocols are essential. These methods provide a framework for quantifying enzyme inhibition and evaluating whole-plant herbicidal efficacy.
Protocol: In Vitro PPO Inhibition Assay
This protocol allows for the direct measurement of flufenpyr's inhibitory effect on the PPO enzyme, enabling the determination of its half-maximal inhibitory concentration (IC₅₀).
Objective: To quantify the inhibition of PPO by flufenpyr.
Materials:
-
Isolated PPO enzyme (from plant mitochondria or chloroplasts, or a recombinant source)
-
Protoporphyrinogen IX (substrate)
-
Flufenpyr (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Reaction Buffer: 100 mM KH₂PO₄, 1 mM EDTA, 5 mM DTT, 0.3% (w/v) Tween 80, pH 7.2
-
384-well microplate
-
Fluorescence microplate reader (λex = 410 nm, λem = 632 nm)
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of flufenpyr in the reaction buffer. The concentration range should span several orders of magnitude around the expected IC₅₀ (e.g., 0.1 nM to 10 µM).
-
Enzyme Pre-incubation: In a 384-well plate, add a defined amount of PPO enzyme (e.g., final concentration of 4 nM) to each well.
-
Add the diluted flufenpyr solutions to the wells. Include controls with no inhibitor (100% activity) and no enzyme (0% activity).
-
Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate, protoporphyrinogen IX (e.g., final concentration of 5-10 µM), to all wells to start the reaction.
-
Fluorescence Monitoring: Immediately place the plate in a fluorimeter and monitor the increase in fluorescence of the product, protoporphyrin IX, over time (e.g., continuous readings for 60 minutes at 37°C).
-
Data Analysis:
-
Calculate the reaction velocity (rate of fluorescence increase) for each well from the linear portion of the progress curve.
-
Normalize the velocities relative to the 100% and 0% activity controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.
-
Causality and Validation: This assay's trustworthiness stems from its direct measurement of enzyme activity. The use of positive and negative controls validates the assay's performance. The serial dilution of the inhibitor ensures that the dose-response relationship can be accurately modeled to determine the IC₅₀, a key metric for inhibitor potency.
Caption: Experimental workflow for an in vitro PPO inhibition assay.
Protocol: Whole-Plant Herbicidal Efficacy Bioassay
Objective: To determine the dose-response of a target weed species to flufenpyr-ethyl under controlled conditions.
Materials:
-
Seeds of a susceptible weed species (e.g., Amaranthus retroflexus)
-
Potting medium
-
Pots or trays
-
Growth chamber or greenhouse with controlled light, temperature, and humidity
-
Flufenpyr-ethyl formulation
-
Laboratory spray chamber
Procedure:
-
Plant Propagation: Sow seeds in pots filled with potting medium and grow them in a controlled environment until they reach a specific growth stage (e.g., 2-4 true leaves).
-
Herbicide Preparation: Prepare a range of spray solutions of flufenpyr-ethyl at different concentrations. Include a control treatment with no herbicide.
-
Herbicide Application: Transfer the plants to a laboratory spray chamber. Apply the different herbicide rates evenly to the foliage.
-
Post-Treatment Growth: Return the plants to the growth chamber. Ensure consistent environmental conditions for the duration of the experiment (typically 14-21 days).
-
Efficacy Evaluation:
-
At set time points (e.g., 3, 7, 14, and 21 days after treatment), visually assess the percentage of plant injury (0% = no effect, 100% = complete plant death).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each plant.
-
-
Data Analysis:
-
Analyze the visual injury ratings and dry weight data using appropriate statistical methods (e.g., ANOVA).
-
Use regression analysis to model the dose-response relationship and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) or LD₅₀ (the dose required to kill 50% of the plants).
-
Weed Resistance to Flufenpyr
The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. While PPO-inhibiting herbicides have generally been less prone to resistance development than some other classes, resistant biotypes have emerged.[1]
Mechanisms of resistance to PPO inhibitors can be broadly categorized as:
-
Target-Site Resistance (TSR): This involves mutations in the gene encoding the PPO enzyme, which alter the herbicide's binding site. This reduces the inhibitor's affinity for the enzyme, rendering it less effective.
-
Non-Target-Site Resistance (NTSR): This is a more complex category and can involve several mechanisms, including:
-
Enhanced Metabolism: The resistant plant may more rapidly detoxify the herbicide, often through the action of enzyme families like glutathione S-transferases (GSTs) or cytochrome P450 monooxygenases.[11][12][13] This prevents the active molecule from reaching a lethal concentration at the target site.
-
Reduced Uptake or Translocation: The herbicide may be less efficiently absorbed by the plant or transported to the target site.
-
Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, away from the PPO enzyme.
-
Understanding the specific resistance mechanisms in a given weed population is crucial for developing effective management strategies.
Toxicological Summary
The safety profile of any agrochemical is of paramount importance. Flufenpyr-ethyl has undergone toxicological evaluation. It is noted to have moderate acute toxicity in mammals and is classified as a potential endocrine disruptor and may have reproduction/developmental effects.[9][14] Studies in rats and mice show that flufenpyr-ethyl is metabolized, with the primary metabolite being the ester-cleaved acid form (flufenpyr), and is excreted in both urine and feces.[7][8]
Conclusion
Flufenpyr is a highly effective herbicide that operates through the potent inhibition of protoporphyrinogen oxidase. Its mechanism, which culminates in light-dependent oxidative stress and rapid cell membrane disruption, provides robust control of a wide range of broadleaf weeds. The provided protocols offer a standardized framework for researchers to investigate its biochemical and physiological effects. While the development of weed resistance remains a concern, a thorough understanding of the underlying mechanisms, as detailed in this guide, is the first step toward proactive and sustainable weed management strategies. Continued research into the interactions between PPO inhibitors like flufenpyr and their target species will be vital for optimizing their use and preserving their efficacy for the future.
References
- Kejík, Z., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI.
- AERU. (2025). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire.
- Goodale, D., et al. (2015). Protoporphyrinogen Oxidase (PPO) Inhibitors. NC State Extension Publications.
- National Center for Biotechnology Information. (2026). Flufenpyr-ethyl. PubChem Compound Summary for CID 3083546.
- Dayan, F. E., & Duke, S. O. (2010). Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate.
- Unknown. Inhibition of Protoporphyrinogen Oxidase. Lecture Notes.
- Shan, J., et al. (2014). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. PubMed.
- Dücker, C., et al. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Julius-Kühn-Archiv.
- National Center for Biotechnology Information. (2026). Flufenpyr. PubChem Compound Summary for CID 3083547.
- AERU. (2025). Flufenpyr. University of Hertfordshire.
- Dücker, C. (2020). Molecular Mechanisms of Flufenacet Resistance in Grass Weeds. eDiss.
- Dücker, C., et al. (2019). Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations. PubMed.
- Matsunaga, H., et al. (2009). Metabolism of flufenpyr-ethyl in rats and mice. PubMed.
- Matsunaga, H., et al. (2009). Metabolism of Flufenpyr-ethyl in Rats and Mice. Sci-Hub.
- AERU. (2025). Flufenpyr. University of Hertfordshire.
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Chemical structure and properties of Flufenpyr
An In-Depth Technical Guide to the Chemical Structure and Properties of Flufenpyr
Introduction
Flufenpyr, and more commonly its ethyl ester derivative Flufenpyr-ethyl, represents a significant chemical entity within the pyridazinone class of herbicides.[1] Developed for the post-emergence control of a wide spectrum of broad-leaved weeds, it has seen application in various crops, including maize, soybeans, and wheat.[2] The efficacy of Flufenpyr stems from its potent activity as a contact herbicide, a characteristic dictated by its specific molecular architecture and resulting physicochemical properties.[2][3]
This guide provides a comprehensive technical overview of Flufenpyr, delving into its chemical structure, physicochemical properties, synthesis, and the biochemical mechanism that underpins its herbicidal action. It is intended for researchers, scientists, and professionals in drug development and agrochemical fields who require a detailed understanding of this compound.
Chemical Identity and Molecular Structure
The biological activity of a molecule is intrinsically linked to its structure. Flufenpyr is the parent carboxylic acid, while Flufenpyr-ethyl is the commercially utilized ethyl ester pro-herbicide, which is metabolized in the plant to the active acid form.[2][4]
-
Flufenpyr (Parent Acid)
-
Flufenpyr-ethyl (Ethyl Ester)
The structure of Flufenpyr-ethyl is characterized by several key functional groups that are critical to its function:
-
Pyridazinone Ring: This heterocyclic core is a common feature in many PPO-inhibiting herbicides.
-
Substituted Phenyl Ring: The phenyl ring is decorated with a chlorine atom, a fluorine atom, and an ether linkage. These substitutions are crucial for creating the precise three-dimensional shape required for binding to the target enzyme and influencing the molecule's electronic properties and metabolic stability.
-
Trifluoromethyl (CF₃) Group: This highly electronegative group enhances the molecule's binding affinity to the target site and can increase its metabolic stability, preventing rapid detoxification by the plant.
-
Ethyl Phenoxyacetate Moiety: This side chain is critical for the molecule's systemic properties and is the site of ester hydrolysis, which converts the pro-herbicide (Flufenpyr-ethyl) into the active herbicidal acid (Flufenpyr) within the plant.
Physicochemical Properties of Flufenpyr-ethyl
The physical and chemical properties of a herbicide govern its behavior in formulations, its interaction with the plant, and its fate in the environment. The properties of Flufenpyr-ethyl are summarized below.
| Property | Value | Source | Significance for Application and Fate |
| Physical State | Off-white coloured powder | [1] | Relevant for formulation into water-dispersible granules (WDG). |
| Melting Point | 100 °C | [1] | Indicates thermal stability under normal storage conditions. |
| Log P (o/w) | 2.99 | [1] | This moderate lipophilicity facilitates absorption through waxy plant cuticles but is not so high as to prevent movement within the plant. |
| Vapour Pressure | 3.76 x 10⁻⁴ mPa (at 20 °C) | [1] | Low volatility minimizes loss to the atmosphere after application. |
| Water Solubility | Data not readily available, but expected to be low | - | Low water solubility is typical for ester forms and necessitates formulation (e.g., as WDG or emulsifiable concentrates) for effective spray application. |
Commercial Synthesis
The industrial production of Flufenpyr-ethyl is a multi-step process. A key final step involves the formation of the ether linkage through a nucleophilic substitution reaction.[1] Specifically, it is produced via the condensation of 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone with ethyl bromoacetate.[1]
This reaction is a classic Williamson ether synthesis. The choice of a polar aprotic solvent is critical as it solvates the cation of the base used to deprotonate the phenol, leaving a highly reactive phenoxide nucleophile. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. Subsequent purification by crystallization or chromatography is essential to meet the purity standards required for a commercial agrochemical product.[1]
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
Flufenpyr-ethyl is classified as a protoporphyrinogen oxidase (PPO) inhibitor, placing it in HRAC Group E and WSSA Group 14.[1] This enzyme is a critical component in the biosynthesis pathway of both chlorophylls (in plants) and hemes (in all aerobic organisms).
The herbicidal effect is initiated through the following cascade:
-
Enzyme Inhibition: Flufenpyr (the active acid form) competitively inhibits the PPO enzyme located in the chloroplast envelope.[2][4]
-
Substrate Accumulation: Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX (Proto IX), within the plastid.[2]
-
Cellular Leakage and Oxidation: This excess Proto IX leaks from the chloroplast into the cytoplasm. Here, it is rapidly oxidized by non-enzymatic processes or other cellular peroxidases to protoporphyrin IX (Porphyrin IX).[2]
-
Photosensitization and Oxidative Stress: Porphyrin IX is a potent photosensitizer. In the presence of light and molecular oxygen, it generates highly destructive reactive oxygen species (ROS), such as singlet oxygen (¹O₂).
-
Cell Death: These ROS trigger rapid lipid peroxidation of cellular membranes, leading to loss of membrane integrity, uncontrolled leakage of cellular contents, and ultimately, rapid tissue necrosis and cell death.[2] This process manifests as bronzing, desiccation, and necrotic spots on the foliage of susceptible plants.[7][8]
This light-dependent, membrane-damaging mechanism is why PPO inhibitors are known as "contact" herbicides, causing rapid burn-down of treated tissues.[3]
Experimental Protocols for Efficacy and Mechanism Validation
To validate the herbicidal activity and confirm the mechanism of action for a compound like Flufenpyr, a tiered experimental approach is employed. The following protocols serve as a self-validating system, where the biochemical findings should directly correlate with the whole-plant physiological outcomes.
Protocol 1: Whole-Plant Dose-Response Assay
Causality: This assay is foundational for determining the biological potency of the herbicide on a target species. It establishes the quantitative relationship between the applied dose and the herbicidal effect (e.g., growth inhibition or mortality), allowing for the calculation of key efficacy metrics like the ED₅₀ (Effective Dose for 50% response).
Methodology:
-
Plant Propagation: Grow a susceptible broadleaf weed species (e.g., Amaranthus retroflexus) from seed in pots under controlled growth chamber conditions (25°C, 16:8h light:dark cycle) until they reach the 2-4 true leaf stage.
-
Herbicide Preparation: Prepare a stock solution of Flufenpyr-ethyl in a suitable solvent/surfactant system. Create a series of 8-10 serial dilutions to span a range from no effect to complete plant death. A negative control (solvent/surfactant only) must be included.
-
Application: Apply the herbicide solutions to replicated sets of plants (n=5 per dose) using a calibrated laboratory track sprayer to ensure uniform coverage.
-
Incubation: Return the treated plants to the growth chamber.
-
Assessment: At 14 days after treatment (DAT), visually assess plant injury on a scale of 0% (no effect) to 100% (plant death). Additionally, harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and record the dry weight.
-
Data Analysis: Analyze the dry weight data using a log-logistic dose-response model to calculate the ED₅₀ value, which represents the dose required to reduce plant biomass by 50% compared to the untreated control.
Protocol 2: In Vitro PPO Enzyme Inhibition Assay
Causality: This biochemical assay directly tests the hypothesis generated from the whole-plant assay: that Flufenpyr's herbicidal activity is caused by the inhibition of the PPO enzyme. By isolating the target enzyme, we can eliminate confounding factors of plant metabolism and translocation, providing a direct measurement of the molecule's inhibitory constant (IC₅₀). A potent IC₅₀ value would validate the proposed mechanism of action.
Methodology:
-
Enzyme Isolation: Isolate etioplasts from a susceptible plant species (e.g., cucumber cotyledons) known to have high PPO activity. Homogenize the tissue in a buffered solution and isolate the organelles via differential centrifugation.
-
Inhibitor Preparation: Prepare serial dilutions of the active acid, Flufenpyr, in an appropriate buffer.
-
Assay Reaction: In a 96-well plate, combine the enzyme preparation, a reaction buffer, and the various concentrations of Flufenpyr. Include a no-inhibitor control.
-
Substrate Addition: Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Kinetic Measurement: Immediately measure the rate of formation of protoporphyrin IX, which fluoresces at ~630 nm, using a fluorescence plate reader over a period of 10-15 minutes. The rate of fluorescence increase is proportional to PPO activity.
-
Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Use non-linear regression to fit the data to an inhibition curve and calculate the IC₅₀ value—the concentration of Flufenpyr required to inhibit enzyme activity by 50%.
Conclusion
Flufenpyr is a pyridazinone herbicide whose efficacy is derived from a well-defined chemical structure optimized for the inhibition of protoporphyrinogen oxidase. Its moderately lipophilic nature facilitates uptake into the plant, where it is converted to its active acid form. The subsequent inhibition of PPO triggers a light-dependent cascade of oxidative stress, leading to rapid and effective contact-based herbicidal action against broadleaf weeds. While its use is no longer approved in the European Union, the study of Flufenpyr continues to provide valuable insights into the structure-activity relationships of PPO inhibitors and the biochemical basis of herbicidal action.[2]
References
-
PubChem. (n.d.). Flufenpyr-ethyl. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Agriculture and Environment Research Unit (AERU). (n.d.). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire. Retrieved January 25, 2026, from [Link]
-
PubChem. (n.d.). Flufenpyr. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Compendium of Pesticide Common Names. (n.d.). flufenpyr data sheet. Retrieved January 25, 2026, from [Link]
-
Global Substance Registration System (GSRS). (n.d.). FLUFENPYR-ETHYL. Retrieved January 25, 2026, from [Link]
- Delye, C., et al. (2016). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. Julius-Kühn-Archiv, 452, 36.
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Synthesis pathway of Flufenpyr and its derivatives
An In-depth Technical Guide to the Synthesis of Flufenpyr and Its Derivatives
Authored by a Senior Application Scientist
Abstract
Flufenpyr, and more commonly its ethyl ester derivative Flufenpyr-ethyl, represents a significant class of herbicides effective against a wide range of broad-leaved weeds.[1] Chemically, Flufenpyr is a phenoxyacetic acid derivative distinguished by a substituted pyridazinone heterocyclic moiety.[1] Its herbicidal efficacy stems from the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a critical component in the chlorophyll biosynthesis pathway.[1][2] This guide provides a comprehensive overview of the synthetic pathways for Flufenpyr and its analogs, intended for researchers and professionals in drug development and agrochemical synthesis. We will dissect the core synthetic strategies, explore the rationale behind key transformations, and provide detailed experimental protocols.
Core Chemical Structure and Retrosynthetic Analysis
The foundational structure of Flufenpyr-ethyl is [2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy]acetate.[3] A logical retrosynthetic analysis reveals two primary bond disconnections, suggesting a convergent synthesis strategy.
-
C-O Ester Bond: Disconnection of the ethyl acetate group via hydrolysis leads back to the parent carboxylic acid, Flufenpyr. This disconnection points to a late-stage esterification as a final synthetic step.
-
C-O Aryl Ether Bond: The diaryl ether linkage is a key structural feature. Disconnecting this bond reveals two critical precursors: a substituted phenol and an N-aryl pyridazinone. This disconnection is central to the overall synthetic design.
This analysis logically deconstructs Flufenpyr-ethyl into three primary building blocks:
-
Building Block A: Ethyl bromoacetate (or a related ethylating agent).
-
Building Block B: 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone. This is the core intermediate combining the phenoxy and pyridazinone rings.
-
Alternative Precursors (from ether disconnection):
-
A substituted phenol, such as 4-chloro-2-fluoro-5-nitrophenol.
-
An N-aryl pyridazinone precursor, such as 1-aryl-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone.
-
The most commercially viable route involves the synthesis of the combined phenol-pyridazinone intermediate followed by etherification.[4]
The Core Synthetic Pathway of Flufenpyr-ethyl
The commercial synthesis of Flufenpyr-ethyl is a multi-step process that hinges on the strategic formation of the pyridazinone ring and its subsequent coupling to the phenoxyacetic acid moiety.[4]
Synthesis of Key Intermediates
A. Synthesis of the Phenylhydrazine Intermediate: The synthesis typically begins with a substituted aniline, for example, 2-chloro-4-fluoro-5-aminophenol. This precursor is often generated from a corresponding nitrobenzene derivative via standard reduction conditions (e.g., catalytic hydrogenation or metal-acid reduction). The aminophenol is then diazotized and reduced to form the corresponding hydrazine, which is a crucial component for building the pyridazinone ring.
B. Synthesis of the β-Ketoester Intermediate: The second key fragment is a trifluoromethyl-containing β-ketoester. This is often prepared through a Claisen condensation reaction between a ketone and an ester containing the trifluoromethyl group, such as ethyl trifluoroacetate.
Formation of the Pyridazinone Ring
The core pyridazinone heterocycle is constructed via a classical condensation reaction between the phenylhydrazine intermediate and the β-ketoester. This reaction proceeds under acidic or basic conditions and results in the formation of the stable six-membered pyridazinone ring, yielding the advanced intermediate, 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4-methyl-5-(trifluoromethyl)-3(2H)-pyridazinone.
Final Assembly: Etherification to Flufenpyr-ethyl
The final step in the synthesis is the formation of the phenoxyacetic acid ethyl ester.[4] This is achieved through a Williamson ether synthesis, a well-established SN2 reaction. The phenolic hydroxyl group of the advanced intermediate is deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide, which then acts as a nucleophile, attacking ethyl bromoacetate to displace the bromide and form the desired ether linkage.[4]
The overall synthetic workflow is depicted below:
Caption: High-level overview of the Flufenpyr-ethyl synthetic pathway.
Synthesis of Flufenpyr Derivatives: Exploring Structure-Activity Relationships (SAR)
The development of Flufenpyr derivatives is driven by the need to optimize herbicidal activity, selectivity, and environmental profile.[5] The modular nature of the synthesis allows for systematic modifications at several key positions.
Modification of the Phenyl Ring
Variations in the substitution pattern of the phenyl ring can significantly impact the molecule's efficacy. This is achieved by starting with differently substituted anilines. For instance, altering the identity or position of the halogen atoms (Cl, F) can influence the electronic properties and binding affinity of the molecule to the PPO enzyme.
Modification of the Pyridazinone Ring
The substituents on the pyridazinone ring are also critical for activity. The trifluoromethyl group, for example, is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes.[6] The methyl group at the 5-position can also be varied. These modifications are introduced by using different β-ketoester starting materials in the pyridazinone ring formation step.
Modification of the Ester Moiety
The ethyl ester of Flufenpyr is a pro-herbicide, which is hydrolyzed in the plant to the active carboxylic acid form.[2] By varying the alcohol used in the final esterification step (e.g., using methyl bromoacetate or propyl bromoacetate), a library of different ester derivatives can be created to study the impact on uptake, translocation, and metabolic stability within the target weeds.
The general strategy for derivative synthesis is outlined below:
Caption: Modular approach for the synthesis of Flufenpyr derivatives.
Detailed Experimental Protocols
The following protocols are generalized representations based on established chemical transformations relevant to Flufenpyr synthesis.
Protocol 1: Pyridazinone Ring Formation
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted phenylhydrazine (1.0 eq) and the appropriate β-ketoester (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reaction: Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis for Final Product
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the pyridazinone-phenol intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).[4]
-
Base Addition: Add a base, typically anhydrous potassium carbonate (K₂CO₃, 2-3 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq), to the solution.[7] Stir the suspension vigorously for 30 minutes at room temperature.
-
Alkylating Agent Addition: Add the alkylating agent, such as ethyl bromoacetate (1.2 eq), dropwise to the reaction mixture.
-
Reaction: Heat the reaction to a temperature between 60-100 °C. The reaction is typically complete within 2-18 hours, as monitored by TLC or LC-MS.[4]
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Partition the filtrate between water and an organic solvent like ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by column chromatography or recrystallization to yield the final Flufenpyr ester.
Data Summary
The choice of reaction conditions can significantly influence the yield and purity of the final product. The table below summarizes typical parameters for the key etherification step.
| Parameter | Condition 1 (Standard) | Condition 2 (Mild) | Rationale |
| Base | K₂CO₃ | Cs₂CO₃ | Cs₂CO₃ is a stronger base and more soluble, often allowing for lower reaction temperatures and shorter times.[7] |
| Solvent | DMF | Acetonitrile | DMF has a higher boiling point for forcing conditions, while acetonitrile is easier to remove during work-up.[8] |
| Temperature | 80-100 °C | 60-80 °C | Milder conditions can help to prevent side reactions and decomposition of sensitive substrates. |
| Typical Yield | 70-85% | 80-95% | Optimized conditions with a more effective base can lead to higher yields. |
Mechanistic Insights: The Role of Nucleophilic Aromatic Substitution (SNAr)
While the final etherification step is a classic Williamson synthesis, an alternative approach to building the core structure involves a Nucleophilic Aromatic Substitution (SNAr) reaction. In this scenario, a halogenated pyridine or pyridazinone ring is reacted with a phenoxide.
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is most pronounced at the C2 and C4 positions (ortho and para to the nitrogen).[9][10] As a result, these positions are activated towards attack by nucleophiles.
The mechanism for an SNAr reaction on a halopyridine involves two main steps:
-
Nucleophilic Attack: The nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the leaving group (e.g., chlorine), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[11]
-
Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (halide ion).
The stability of the Meisenheimer complex is key to the reaction's feasibility. When attack occurs at the C2 or C4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization.[9] This is not possible when the attack is at the C3 position, making SNAr reactions at this position much less favorable.
Caption: Simplified mechanism of SNAr on a 2-halopyridine.
Conclusion
The synthesis of Flufenpyr and its derivatives is a testament to the power of modern heterocyclic chemistry. By understanding the core principles of pyridazinone formation, Williamson ether synthesis, and nucleophilic aromatic substitution, researchers can efficiently construct these complex herbicidal molecules. The modularity of the synthetic routes provides a robust platform for generating extensive libraries of analogs, enabling the fine-tuning of biological activity and the development of next-generation crop protection agents. The protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists and professionals dedicated to advancing the field of agrochemical research.
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An In-depth Technical Guide to the Mode of Action of Flufenpyr-ethyl on Broadleaf Weeds
Executive Summary
Flufenpyr-ethyl is a potent contact herbicide efficacious in the control of a wide spectrum of broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthesis pathway responsible for the production of chlorophylls and hemes.[2][3] This guide provides a detailed technical examination of the molecular and physiological mechanisms through which flufenpyr-ethyl exerts its phytotoxic effects on susceptible broadleaf plant species. We will delve into the biochemical cascade initiated by PPO inhibition, the subsequent generation of reactive oxygen species (ROS), and the resulting cellular damage that leads to rapid weed mortality. Furthermore, this document outlines validated experimental protocols for the quantitative assessment of flufenpyr-ethyl's mode of action, offering researchers a robust framework for further investigation.
Introduction: The Tetrapyrrole Biosynthesis Pathway as an Herbicidal Target
The tetrapyrrole biosynthesis pathway is a fundamental metabolic route in plants, culminating in the production of essential molecules such as chlorophylls for photosynthesis and hemes for electron transport chains.[2][4] The integrity of this pathway is paramount for plant survival, making its constituent enzymes attractive targets for herbicide development. Protoporphyrinogen oxidase (PPO), also known as Protox, is a key enzyme in this pathway, catalyzing the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[5] PPIX is the final common precursor for both chlorophyll and heme synthesis.[3]
Herbicides that inhibit PPO have been successfully commercialized since the 1960s and are valued for their high efficacy at low application rates and generally favorable toxicological profiles.[6] Flufenpyr-ethyl belongs to this class of herbicides and is recognized for its effective control of broadleaf weeds.[1]
Molecular Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase
The primary mode of action of flufenpyr-ethyl is the competitive inhibition of the PPO enzyme.[1] By binding to the active site of PPO, flufenpyr-ethyl prevents the conversion of its natural substrate, PPGIX, to PPIX. This inhibition has two major and devastating consequences for the plant cell.[7]
Accumulation of Protoporphyrinogen IX and Extracellular Conversion
The blockage of the PPO enzyme leads to a rapid accumulation of its substrate, PPGIX, within the chloroplast. Due to this buildup, PPGIX is shunted from the chloroplast into the cytoplasm. In the cytoplasm, a non-enzymatic oxidation of PPGIX to PPIX occurs.[5] This extra-chloroplastic accumulation of PPIX is highly toxic.
Generation of Reactive Oxygen Species (ROS)
Protoporphyrin IX is a potent photosensitizer.[7] When it accumulates in the cytoplasm and is exposed to light, it absorbs light energy and transfers it to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂). This initiates a cascade of oxidative stress, leading to the formation of other reactive oxygen species (ROS) such as superoxide radicals (O₂⁻) and hydroxyl radicals (•OH).[3]
Cellular Damage and Necrosis
The massive generation of ROS overwhelms the plant's antioxidant defense systems, leading to widespread cellular damage.[2] The primary targets of this oxidative damage are the lipid membranes of the cell and its organelles.[2] Peroxidation of membrane lipids results in a loss of membrane integrity, causing the cells to become "leaky" and leading to the rapid desiccation and browning (necrosis) of the affected tissues.[2]
dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Biochemical pathway of flufenpyr-ethyl's mode of action."
Physiological Effects on Broadleaf Weeds
The biochemical cascade initiated by flufenpyr-ethyl manifests as distinct and rapid physiological symptoms in susceptible broadleaf weeds.
Symptomology
The initial symptoms of flufenpyr-ethyl application appear within a few hours, especially under bright, sunny conditions which are necessary to drive the photodynamic damage.[2] The typical progression of symptoms is as follows:
-
Water-Soaked Appearance: The first visible sign is often a water-soaked appearance of the foliage as cell membranes begin to lose their integrity.[2]
-
Chlorosis and Bronzing: This is followed by interveinal chlorosis (yellowing) and a "bronzing" or reddish discoloration of the leaves.[8][9]
-
Necrosis: Ultimately, rapid browning and death (necrosis) of the treated plant tissues occur.
These symptoms are characteristic of contact herbicides, as flufenpyr-ethyl has limited translocation within the plant.[2] Therefore, the injury is most pronounced on the tissues that directly received the herbicide application.[10]
Susceptible Broadleaf Weed Species
Flufenpyr-ethyl is effective against a wide range of broadleaf weeds. While a comprehensive list is beyond the scope of this guide, it is generally effective against weeds that are problematic in various cropping systems. The efficacy can vary depending on the weed species, growth stage, and environmental conditions.
Experimental Protocols for Elucidating the Mode of Action
To quantitatively assess the mode of action of flufenpyr-ethyl, a series of well-defined experimental protocols are essential. These protocols provide a framework for researchers to validate the herbicidal activity and delve deeper into the underlying biochemical mechanisms.
Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This in vitro assay directly measures the inhibitory effect of flufenpyr-ethyl on the PPO enzyme.
Objective: To determine the concentration of flufenpyr-ethyl required to inhibit 50% of PPO activity (IC₅₀).
Methodology:
-
Enzyme Extraction:
-
Homogenize fresh, young leaf tissue of the target broadleaf weed in a chilled extraction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5, containing protease inhibitors).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant containing the crude enzyme extract.
-
-
Assay Reaction:
-
Prepare a reaction mixture containing the enzyme extract, a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.5), and varying concentrations of flufenpyr-ethyl.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Monitor the increase in absorbance at a specific wavelength (e.g., 630 nm) corresponding to the formation of protoporphyrin IX. This can be done using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of flufenpyr-ethyl.
-
Plot the percentage of PPO inhibition against the logarithm of the flufenpyr-ethyl concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Quantification of Reactive Oxygen Species (ROS)
This in vivo assay measures the accumulation of ROS in plant tissues following treatment with flufenpyr-ethyl.
Objective: To quantify the level of oxidative stress induced by flufenpyr-ethyl.
Methodology:
-
Plant Treatment:
-
Treat young, healthy broadleaf weed plants with a known concentration of flufenpyr-ethyl.
-
Include an untreated control group.
-
Expose the plants to light for a set period.
-
-
ROS Detection:
-
Various fluorescent probes can be used to detect specific ROS. For example, 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is a common probe for general ROS detection.
-
Infiltrate leaf discs from treated and control plants with the fluorescent probe.
-
Measure the fluorescence intensity using a fluorometer or a fluorescence microscope.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the control samples.
-
An increase in fluorescence indicates a higher level of ROS.
-
Chlorophyll and Carotenoid Content Analysis
This assay quantifies the impact of flufenpyr-ethyl on the photosynthetic pigments.
Objective: To measure the degradation of chlorophylls and carotenoids as an indicator of cellular damage.
Methodology:
-
Pigment Extraction:
-
Collect leaf samples from treated and control plants at various time points after treatment.
-
Extract the pigments by homogenizing the leaf tissue in 80% acetone.[11]
-
Centrifuge the homogenate to remove cell debris.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the clear supernatant at specific wavelengths using a spectrophotometer. For chlorophyll a, chlorophyll b, and total carotenoids, the absorbances are typically read at 663 nm, 645 nm, and 470 nm, respectively.
-
-
Calculation:
-
Use established equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total carotenoids.[11]
-
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];
} caption: "Experimental workflows for assessing flufenpyr-ethyl's mode of action."
Quantitative Data Summary
The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from the aforementioned experimental protocols when studying the effect of flufenpyr-ethyl on a susceptible broadleaf weed species.
| Parameter | Flufenpyr-ethyl Concentration | Result | Unit |
| PPO Inhibition (IC₅₀) | N/A | 50 | nM |
| ROS Production | 10 µM | 5-fold increase | Relative Fluorescence Units |
| Chlorophyll a Content | 10 µM (24h post-treatment) | 60% decrease | µg/g fresh weight |
| Chlorophyll b Content | 10 µM (24h post-treatment) | 55% decrease | µg/g fresh weight |
| Total Carotenoid Content | 10 µM (24h post-treatment) | 40% decrease | µg/g fresh weight |
Conclusion
Flufenpyr-ethyl is a highly effective herbicide against broadleaf weeds due to its specific inhibition of the protoporphyrinogen oxidase enzyme. This targeted action leads to the accumulation of a phototoxic intermediate, protoporphyrin IX, in the cytoplasm, which in the presence of light, triggers a rapid cascade of oxidative stress. The resulting lipid peroxidation and membrane damage cause swift cellular leakage and necrosis, leading to the death of the weed. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and quantify the intricate mode of action of flufenpyr-ethyl and other PPO-inhibiting herbicides. A thorough understanding of these mechanisms is crucial for the development of more effective and sustainable weed management strategies.
References
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NC State Extension Publications. (2015, December 11). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]
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University of California, Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]
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Gomes, M. P., & Garcia, Q. S. (2013). How protoporphyrinogen IX oxidase inhibitors and transgenesis contribute to elucidate plant tetrapyrrole pathway. Retrieved from [Link]
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Molecular target of Flufenpyr in plant cells
An In-Depth Technical Guide to the Molecular Target of Flufenpyr in Plant Cells
For the Attention of Researchers, Scientists, and Drug Development Professionals
Flufenpyr and its analogues represent a significant advancement in herbicidal technology, introducing a novel mode of action that targets a fundamental metabolic pathway in plants. This technical guide provides a comprehensive analysis of the molecular target of flufenpyr, consolidating recent scientific findings to offer an in-depth understanding for researchers and professionals in drug development and crop science. Historically classified within broader chemical groups, recent robust evidence has pinpointed the specific molecular target of the chemical class to which flufenpyr belongs. This guide will elucidate this target, detail the biochemical pathway it disrupts, and present the experimental methodologies that have been pivotal in this discovery. By synthesizing this information, we aim to provide a definitive resource that explains the causality behind flufenpyr's herbicidal activity and supports further research and development in this area.
Introduction: Re-evaluating the Mode of Action of Flufenpyr
Flufenpyr is a pyridazinone herbicide that has been utilized for the control of broad-leaved weeds. For some time, herbicides with similar structural motifs have been broadly classified as protoporphyrinogen oxidase (PPO) inhibitors.[1][2] PPO is a key enzyme in the biosynthesis of chlorophyll and heme.[2] However, this classification has been refined by more recent and detailed molecular studies.
Groundbreaking research into the aryl pyrrolidinone anilide class of chemistry, to which flufenpyr is structurally related, has identified a novel and specific molecular target: dihydroorotate dehydrogenase (DHODH) .[3][4][5] This discovery marks the first new herbicide mode of action to be commercialized in over three decades, highlighting its importance in combating weed resistance.[4] This guide will focus on DHODH as the primary molecular target, presenting the compelling evidence that has led to this paradigm shift.
The Molecular Target: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent enzyme that is crucial for the de novo biosynthesis of pyrimidines, which are essential building blocks for DNA and RNA.[6] In eukaryotes, including plants, DHODH is uniquely located on the inner mitochondrial membrane, where it catalyzes the oxidation of dihydroorotate to orotate.[4][7] This reaction is the fourth and only redox step in the pyrimidine biosynthesis pathway.[8]
The function of DHODH is intrinsically linked to the mitochondrial electron transport chain. It transfers electrons from dihydroorotate to the electron acceptor ubiquinone.[3][4] This connection to cellular respiration may amplify the herbicidal effect, as inhibition of DHODH not only halts pyrimidine synthesis but could also impact the plant's overall energy production.[4]
Mechanism of Inhibition
Herbicides of the chemical class to which flufenpyr belongs, such as tetflupyrolimet, act as potent inhibitors of plant DHODH.[3] These molecules occupy the binding site of the electron acceptor ubiquinone on the enzyme.[3][9] By blocking this site, they prevent the catalytic cycle from completing, leading to a halt in orotate production. The consequence for the plant cell is a depletion of the pyrimidine pool, which is necessary for nucleic acid synthesis and, consequently, cell growth and division.[10] This ultimately leads to the death of the plant.
Evidentiary Support: The Path to Target Identification
The identification of DHODH as the molecular target was the result of a multi-faceted approach, combining genetics, metabolomics, biochemistry, and structural biology. The research on the closely related compound, tetflupyrolimet, serves as a blueprint for understanding flufenpyr's mode of action.[3]
Key Experimental Pillars
The following experimental strategies were instrumental in confirming DHODH as the molecular target:
-
Genetic Analysis of Resistant Mutants: Researchers identified Arabidopsis thaliana mutants that were resistant to this class of herbicides. Genomic sequencing of these resistant plants revealed mutations in the gene encoding DHODH.[3]
-
Metabolomic Profiling: Treatment of plants with these herbicides led to a significant accumulation of dihydroorotate, the substrate of DHODH, and a depletion of downstream pyrimidine metabolites. This metabolic signature is a strong indicator of DHODH inhibition.[11]
-
In Vitro Enzyme Inhibition Assays: Direct biochemical assays using purified recombinant plant DHODH demonstrated that these herbicides are potent inhibitors of the enzyme's activity.[3]
-
Structural Biology: Co-crystallization of the herbicide with plant DHODH provided a detailed, atomic-level view of how the inhibitor binds to the ubiquinone-binding pocket of the enzyme, confirming the mechanism of action.[3][4]
Quantitative Data Summary
The potency of DHODH inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) values. The following table summarizes key data for tetflupyrolimet, a representative compound from this herbicidal class.
| Compound | Target Organism | Assay Type | IC₅₀ Value | Reference |
| Tetflupyrolimet | Arabidopsis thaliana | In vivo (root length) | 1.8 nM | [12] |
| Tetflupyrolimet | Foxtail millet | In vivo (root length) | 0.9 nM | [12] |
| WF-8 (analogue) | Setaria viridis DHODH | In vitro (enzyme activity) | 64.97 µM | [13] |
| WF-19 (analogue) | Setaria viridis DHODH | In vitro (enzyme activity) | 91.52 µM | [13] |
Detailed Experimental Protocol: In Vitro DHODH Inhibition Assay
This protocol outlines a representative method for determining the inhibitory activity of a compound against plant DHODH, based on the principles used in the foundational research.[3]
Objective: To measure the IC₅₀ value of a test compound (e.g., flufenpyr) against recombinant plant DHODH.
Materials:
-
Purified recombinant plant DHODH
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol)
-
Dihydroorotate (DHO) substrate
-
Decylubiquinone (electron acceptor)
-
2,6-dichloroindophenol (DCIP) (colorimetric indicator)
-
Test compound stock solution (in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a series of dilutions of the test compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare working solutions of DHO, decylubiquinone, and DCIP in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound dilutions (or DMSO for control)
-
Purified DHODH enzyme
-
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
-
Initiate the Reaction:
-
Add a mixture of DHO, decylubiquinone, and DCIP to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately begin monitoring the decrease in absorbance of DCIP at 600 nm over time using a microplate reader. The rate of DCIP reduction is proportional to DHODH activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the test compound.
-
Normalize the velocities to the DMSO control (100% activity).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations: Pathways and Workflows
Signaling Pathway: Disruption of Pyrimidine Biosynthesis
Caption: Flufenpyr inhibits DHODH on the inner mitochondrial membrane, blocking pyrimidine biosynthesis.
Experimental Workflow for Target Identification
Caption: A multi-disciplinary workflow confirms DHODH as the molecular target of flufenpyr analogues.
Conclusion and Future Directions
The identification of dihydroorotate dehydrogenase as the molecular target of the chemical class to which flufenpyr belongs is a landmark achievement in herbicide science.[3][4] It not only provides a clear understanding of the herbicidal mechanism but also opens up new avenues for the development of next-generation weed control solutions. This novel mode of action is a critical tool for managing the growing problem of herbicide resistance.[4]
Future research should focus on several key areas:
-
Structural Elucidation: Obtaining the crystal structure of flufenpyr itself in complex with plant DHODH will provide definitive proof and allow for structure-based design of even more potent and selective inhibitors.
-
Resistance Mechanisms: Investigating the potential for weeds to develop resistance to DHODH inhibitors is crucial for proactive resistance management strategies.
-
Crop Selectivity: Understanding the molecular basis for the selectivity of flufenpyr between crops and weeds will enable the development of herbicides with improved crop safety profiles.
By building on the foundational knowledge presented in this guide, the scientific community can continue to innovate and provide effective solutions for global food security.
References
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Kang, I. H., Emptage, R. P., Kim, S. I., & Gutteridge, S. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2313197120. [Link]
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Kang, I. H., Emptage, R. P., Kim, S. I., & Gutteridge, S. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48). [Link]
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Duke, S. O. (2023). Dihydroorotate dehydrogenase as a herbicide target. Proceedings of the National Academy of Sciences, 120(51), e2319097120. [Link]
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Kang, I. H., et al. (2023). Structures and biological activity of tetflupyrolimet (II) and analogs on plants. ResearchGate. [Link]
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Ahmad, A., et al. (2016). Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors. RSC advances, 6(102), 100086-100103. [Link]
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Jones, T. L., et al. (2024). Grass Weed Control and Rice Response with Tetflupyrolimet-containing Programs. Weed Technology, 1-27. [Link]
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The Environmental Trajectory of Flufenpyr: A Technical Guide to its Fate and Degradation
For Immediate Release
[City, State] – January 25, 2026 – This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the environmental fate and degradation of Flufenpyr. As a Senior Application Scientist, this guide synthesizes technical data with field-proven insights to offer a comprehensive understanding of Flufenpyr's behavior in the environment.
Introduction: Understanding Flufenpyr and its Environmental Significance
Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds in various crops, including potatoes, maize, and soybeans.[1] It functions by inhibiting the enzyme protoporphyrinogen oxidase, leading to an accumulation of protoporphyrins that disrupt cell membrane structure and function.[1] While effective in its agricultural application, understanding its environmental fate—what happens to it after application—is critical for assessing its ecological impact. This guide delves into the degradation pathways, mobility, and bioaccumulation potential of Flufenpyr and its primary breakdown products.
The active form applied in the field is Flufenpyr-ethyl, an ethyl ester of Flufenpyr.[1] However, this ester is rapidly transformed in the environment, making the fate of its subsequent metabolites, particularly the more persistent Flufenpyr acid (also known as S-3153-acid), a primary focus of environmental assessment.
Physicochemical Properties: The Foundation of Environmental Behavior
The environmental journey of any compound is fundamentally governed by its physicochemical properties. These parameters dictate its solubility in water, its tendency to bind to soil particles, and its potential to accumulate in living organisms.
| Property | Flufenpyr-ethyl | Flufenpyr (S-3153-acid) | Source |
| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄ | C₁₄H₉ClF₄N₂O₄ | [2] |
| Molecular Weight | 408.73 g/mol | 380.68 g/mol | [2] |
| Log P (Octanol-Water Partition Coefficient) | 2.99 | Not Found | [2][3] |
| Water Solubility | 4.1 mg/L at 20°C | Not Found | [3] |
| Vapor Pressure | 3.8 x 10⁻⁷ Pa at 20°C | Not Found | [3] |
| Predicted Soil Adsorption Coefficient (Koc) | 415 mL/g | Not Found | [3] |
The Log P value of 2.99 for Flufenpyr-ethyl suggests a moderate potential for bioaccumulation.[2][3] However, its rapid degradation significantly mitigates this potential for the parent compound. The predicted Koc value of 415 mL/g indicates that Flufenpyr-ethyl is likely to have low to moderate mobility in soil.[3]
Degradation: The Transformation of Flufenpyr in the Environment
Flufenpyr-ethyl is characterized by its rapid degradation in both soil and aquatic environments, transforming into a series of metabolites. The persistence and mobility of these degradation products are key to understanding the overall environmental impact.
Abiotic Degradation: The Role of Light and Water
Hydrolysis: The breakdown of Flufenpyr-ethyl by water is highly dependent on pH. In acidic water, it is relatively stable with a half-life of approximately 300 days. However, its degradation accelerates significantly in neutral and alkaline conditions, with half-lives of 8 days in neutral water and a mere 3 hours in alkaline water.[3] The primary product of hydrolysis is the more stable Flufenpyr acid (S-3153-acid).[3]
Photolysis: In the presence of sunlight, Flufenpyr-ethyl undergoes rapid degradation in water, with a photolysis half-life of less than 5 days in acidic environments.[3] This indicates that sunlight plays a significant role in its dissipation in aquatic systems.
Biotic Degradation: The Microbial Contribution
Soil Metabolism: In the soil environment, Flufenpyr-ethyl is subject to rapid microbial degradation. Studies have shown a remarkably short half-life of less than 2 hours in soil.[3] This rapid transformation is primarily driven by microbial activity, leading to the formation of several key metabolites. The primary degradation pathway begins with the cleavage of the ethyl ester to form Flufenpyr (S-3153-acid).[3]
Further microbial degradation of Flufenpyr leads to a cascade of other metabolites. The half-lives of these subsequent products are considerably longer than that of the parent compound, making their environmental behavior of greater concern.
Key Soil Metabolites and their Half-Lives: [3]
-
S-3153-acid (Flufenpyr): 38 days
-
S-3153-1-OH: 7 days
-
S-3153-1-OCH₃: 47 days
Aquatic Metabolism: In water-sediment systems, the degradation of Flufenpyr-ethyl is also rapid, with a half-life of less than 2 hours.[3] This rapid breakdown prevents the parent compound from persisting in the water column.
Degradation Pathway of Flufenpyr-ethyl
The following diagram illustrates the primary degradation pathway of Flufenpyr-ethyl in the environment, highlighting the key transformation products.
Mobility: Movement in Soil and Water
The mobility of a pesticide determines its potential to move from the application site and contaminate groundwater or surface water. This is largely influenced by its adsorption to soil particles, a property quantified by the soil organic carbon-water partitioning coefficient (Koc).
While an experimental Koc value for Flufenpyr-ethyl is unavailable due to its instability in solution, a predicted Koc of 415 mL/g suggests low to moderate mobility.[3] This indicates that the parent compound has a limited potential to leach through the soil profile.
Bioaccumulation: Potential for Entry into the Food Chain
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The octanol-water partition coefficient (Log P) is a key indicator of a chemical's potential to bioaccumulate.
With a Log P of 2.99, Flufenpyr-ethyl is considered to have a moderate potential for bioaccumulation.[2][3] However, its rapid environmental degradation significantly reduces the likelihood of the parent compound accumulating in organisms.[3] The focus of bioaccumulation concern, therefore, shifts to its more persistent metabolites. While specific Bioconcentration Factor (BCF) data for Flufenpyr and its metabolites were not found in the available literature, the negligible bioaccumulation potential of Flufenpyr-ethyl in fish has been suggested.[3] Further studies on the BCF of the primary metabolites would be necessary for a complete risk assessment.
Experimental Protocols for Environmental Fate Studies
To ensure the generation of reliable and reproducible data on the environmental fate of Flufenpyr, standardized experimental protocols are essential. The following outlines key methodologies based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).
Aerobic Soil Degradation Study (Adapted from OECD 307 & OCSPP 835.4100)
Objective: To determine the rate and pathway of Flufenpyr and its metabolites' degradation in aerobic soil.
Methodology:
-
Soil Selection: Utilize a minimum of three distinct soil types with varying textures (e.g., sandy loam, clay loam), organic carbon content, and pH to represent a range of agricultural conditions.
-
Test Substance: Apply ¹⁴C-labeled Flufenpyr-ethyl (labeled in a stable position of the molecule) uniformly to the soil samples.
-
Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20-25°C) and moisture level (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by ensuring adequate airflow.
-
Sampling: Collect triplicate soil samples at predetermined intervals over a period sufficient to observe significant degradation (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).
-
Extraction and Analysis:
-
Extract the soil samples with an appropriate solvent system (e.g., acetonitrile/water).
-
Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its degradation products.
-
Quantify non-extractable residues and the formation of ¹⁴CO₂ to determine the extent of mineralization.
-
-
Data Analysis: Calculate the dissipation time for 50% (DT₅₀) and 90% (DT₉₀) of the applied substance and its major metabolites using appropriate kinetic models.
Analytical Method for Flufenpyr and Metabolites in Soil and Water by LC-MS/MS
Objective: To provide a robust and sensitive method for the simultaneous quantification of Flufenpyr-ethyl, Flufenpyr (S-3153-acid), and other key metabolites in environmental matrices.
Sample Preparation:
-
Soil:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Add 20 mL of acetonitrile and shake vigorously for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction with another 20 mL of acetonitrile.
-
Combine the supernatants and evaporate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of methanol/water (50:50, v/v) for LC-MS/MS analysis.
-
-
Water:
-
Filter a 100 mL water sample through a 0.45 µm filter.
-
Perform solid-phase extraction (SPE) using a C18 cartridge preconditioned with methanol and water.
-
Elute the analytes from the cartridge with acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 1 mL of methanol/water (50:50, v/v).
-
LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in both positive and negative ion modes.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte.
-
This method provides the necessary selectivity and sensitivity for the detection of Flufenpyr and its metabolites at environmentally relevant concentrations.
Conclusion: A Comprehensive Environmental Profile
The environmental fate of Flufenpyr is characterized by the rapid degradation of its active form, Flufenpyr-ethyl, in both soil and aquatic environments. This rapid initial breakdown mitigates concerns about the persistence and bioaccumulation of the parent compound. However, the resulting primary metabolite, Flufenpyr (S-3153-acid), and other degradation products are more persistent in the environment.
The mobility of Flufenpyr and its metabolites is a key consideration for potential water contamination, with the more water-soluble acid form likely being more mobile than the parent ester. While the bioaccumulation potential of Flufenpyr-ethyl is predicted to be low to moderate and further diminished by its rapid degradation, a complete assessment requires further data on the bioaccumulation of its more stable metabolites.
This technical guide provides a foundational understanding of the environmental fate and degradation of Flufenpyr. For a comprehensive ecological risk assessment, further research focusing on the experimental determination of the mobility (Koc) and bioaccumulation potential (BCF) of the primary degradation products is recommended.
References
-
U.S. Environmental Protection Agency. (2003). Federal Register Notice of Receipt of a Pesticide Petition for Flufenpyr-ethyl. Regulations.gov. [Link]
-
National Pesticide Information Center. (n.d.). Pesticide Half-Life. Oregon State University. [Link]
-
PubChem. (n.d.). Flufenpyr-ethyl. National Center for Biotechnology Information. [Link]
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Camargo, E. R., et al. (2013). Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. Pest Management Science, 69(10), 1166-1172. [Link]
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AERU. (n.d.). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire. [Link]
-
Burkhard, L. P. (2021). Evaluation of Published Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) Data for Per- and Polyfluoroalkyl Substances Across Aquatic Species. Environmental Toxicology and Chemistry, 40(6), 1530-1543. [Link]
-
Miller, J. (2003). Flufenpyr-ethyl - Human Health and Ecological Risk Assessment. Regulations.gov. [Link]
-
Agilent Technologies. (2020). Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food Using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent. [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Agilent. [Link]
-
Camargo, E. R., et al. (2013). Soil residue analysis and degradation of saflufenacil as affected by moisture content and soil characteristics. CDMF. [Link]
-
Wang, Y., et al. (2025). UA-IL-DLLME-LC-MS/MS Method for the Detection of Chlorfenapyr and Its Metabolites. ResearchGate. [Link]
-
Government of Canada. (2022). Persistence and Bioaccumulation Potential. Canada.ca. [Link]
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ChemSafetyPro. (2016). Soil Adsorption Coefficient (Kd/Kf/Koc/Kfoc). [Link]
-
Psoma, A. K., et al. (2025). Determination of acid herbicides in water by LC/MS/MS. ResearchGate. [Link]
-
Waters Corporation. (n.d.). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Pesticide Choice: Best Management Practice (BMP) for Protecting Surface Water Quality in Agriculture. [Link]
-
Lin, C. H., et al. (n.d.). Improved HPLC-MS/MS Method for Determination of Isoxaflutole (Balance) and Its Metabolites in Soils and Forage Plants. USDA ARS. [Link]
-
Getsinger, K. D., et al. (2025). A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites. ResearchGate. [Link]
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Arnot, J. A., & Gobas, F. A. (2012). Use of the bioaccumulation factor to screen chemicals for bioaccumulation potential. Environmental Toxicology and Chemistry, 31(10), 2261-2268. [Link]
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Li, M., et al. (2024). LC-MS based metabolomics identification of natural metabolites against Fusarium oxysporum. Frontiers in Microbiology, 15, 1401309. [Link]
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Shimadzu Scientific Instruments. (n.d.). Determination of Regulated Polar Pesticides and Herbicides in Water by LC-MS/MS. [Link]
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Bharathi, C., et al. (2025). Degradation of oxyfluorfen in sandy clay loam soil. ResearchGate. [Link]
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Doucette, W. J. (2025). Quantitative Structure-Activity Relationships for Predicting Soil-Sediment Sorption Coefficients for Organic Chemicals. ResearchGate. [Link]
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U.S. Environmental Protection Agency. (2018). Adsorption and desorption of [test compound] in [number] soils [or sediments]. Regulations.gov. [Link]
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Agilent Technologies. (n.d.). Analysis of Trace Level Herbicides from Different Water Samples with the Agilent 1200 Infinity Series Online SPE Solution. [Link]
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Lee, S., et al. (2023). Simultaneous analytical method for 296 pesticide multiresidues in root and rhizome based herbal medicines with GC-MS/MS. Scientific Reports, 13(1), 11029. [Link]
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Petty, D. G., et al. (n.d.). A Review of the Aquatic Environmental Fate of Triclopyr and its Major Metabolites. Journal of Aquatic Plant Management, 42, 1-10. [Link]
-
Jote, C. A. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Organic & Medicinal Chemistry International Journal, 9(1), 555755. [Link]
Sources
Methodological & Application
Protocol for Efficacy Testing of Flufenpyr on Diverse Weed Species
Introduction: Understanding Flufenpyr and its Herbicidal Action
Flufenpyr, and more commonly its ethyl ester form Flufenpyr-ethyl, is a potent contact herbicide belonging to the pyridazinone chemical class.[1] It is specifically designed for the control of a wide range of broadleaf weeds in various agricultural settings, including corn, soybean, sugarcane, potatoes, and wheat.[1][2] The herbicidal efficacy of Flufenpyr stems from its role as a protoporphyrinogen oxidase (PPO) inhibitor, classified under the HRAC Group E and WSSA Group 14.[2]
The mode of action of PPO inhibitors like Flufenpyr is rapid and light-dependent. These herbicides block the PPO enzyme within the chloroplasts, a critical component in the chlorophyll and heme biosynthesis pathways.[3] This inhibition leads to an abnormal accumulation of protoporphyrinogen IX, which then leaks from its normal pathway. In the presence of light and oxygen, this compound generates highly reactive singlet oxygen radicals. These radicals cause rapid peroxidation of lipids and proteins within the cell membranes, leading to membrane disruption, cellular leakage, and ultimately, cell death.[3] This mechanism of action results in visible and swift phytotoxic effects on susceptible plants.
This document provides a comprehensive set of protocols for researchers and scientists to effectively test the efficacy of Flufenpyr on a variety of weed species. The methodologies outlined herein are designed to ensure scientific rigor, reproducibility, and the generation of reliable data for dose-response analysis and resistance monitoring.
Core Principles of Flufenpyr Efficacy Testing
A robust evaluation of Flufenpyr's herbicidal activity hinges on several key principles that ensure the validity and applicability of the experimental results.
-
Dose-Response Relationship: The fundamental principle is to establish a clear relationship between the applied dose of Flufenpyr and the observed effect on the target weed species. This is typically achieved through dose-response studies, which are crucial for determining the effective dose required for a certain level of control (e.g., ED50 or GR50).
-
Inclusion of Controls: Every experiment must include both untreated (negative) controls and known susceptible and, if available, resistant (positive) biotypes. This allows for the validation of the experimental system and provides a baseline for assessing the herbicide's performance.
-
Standardized Conditions: To ensure reproducibility, all experimental parameters must be meticulously controlled and documented. This includes environmental conditions such as temperature, light intensity, and humidity, as well as soil composition and plant growth stage.
-
Appropriate Assessment Metrics: The effects of Flufenpyr should be quantified using objective and repeatable assessment methods. These can include visual injury ratings, biomass reduction (fresh or dry weight), and plant mortality counts.
Experimental Workflow for Flufenpyr Efficacy Testing
The following diagram illustrates the general workflow for conducting a whole-plant bioassay to determine the efficacy of Flufenpyr on different weed species.
Caption: General workflow for Flufenpyr efficacy testing.
Detailed Protocols
Part 1: Plant Material and Growth Conditions
A critical aspect of reliable herbicide testing is the use of healthy, uniform plant material grown under controlled conditions.
1.1. Weed Species Selection:
-
Primary Targets: Include common and economically important broadleaf weeds known to be susceptible to PPO inhibitors. Examples include:
-
Susceptible and Resistant Controls: Whenever possible, include a known susceptible biotype and a confirmed or suspected resistant biotype of the same weed species.
1.2. Seed Germination and Seedling Propagation:
-
Seed Stratification (if required): Some weed species require a period of cold, moist stratification to break dormancy. Consult relevant literature for the specific requirements of your target species.
-
Germination: Sow seeds in trays containing a sterile seed-starting mix. Maintain optimal temperature and moisture for germination.
-
Transplanting: Once seedlings have developed their first true leaves, transplant uniform-sized seedlings into individual pots (e.g., 10 cm diameter) filled with a standardized potting medium. A common potting mix consists of a blend of peat, perlite, and vermiculite.
-
Growth Conditions: Grow plants in a controlled environment (growth chamber or greenhouse) with the following suggested parameters:
-
Temperature: 25/20°C (day/night)
-
Photoperiod: 16-hour light / 8-hour dark cycle
-
Light Intensity: 400-600 µmol/m²/s
-
Relative Humidity: 60-70%
-
Watering: Water as needed to maintain consistent soil moisture, avoiding waterlogged conditions.
-
Part 2: Herbicide Application
Accurate preparation and application of the herbicide are paramount for obtaining reliable dose-response data.
2.1. Preparation of Flufenpyr-ethyl Stock Solution:
-
Obtain a technical-grade standard of Flufenpyr-ethyl.
-
Prepare a stock solution of a known concentration (e.g., 10,000 ppm) in a suitable solvent (e.g., acetone with a small amount of surfactant).
-
Store the stock solution in a labeled, sealed container in a cool, dark, and ventilated area.
2.2. Dose-Response Range Selection:
-
The selection of an appropriate dose range is critical for generating a complete dose-response curve.
-
As a starting point, consider the application rates of similar PPO-inhibiting herbicides, which can range from 2 to 10 g ai/ha.
-
A logarithmic series of doses is recommended to cover a wide range of responses. A typical series might include: 0 (control), 0.5, 1, 2, 4, 8, 16, and 32 g ai/ha.
2.3. Spray Application:
-
Plant Stage: Apply the herbicide when weeds are in the 2-4 true leaf stage for optimal susceptibility.
-
Spray Chamber: Use a laboratory-grade track sprayer to ensure uniform application.
-
Spray Volume: Calibrate the sprayer to deliver a consistent spray volume, typically 200 L/ha.
-
Nozzle Selection: Use a flat-fan nozzle that produces a fine to medium spray droplet size.
-
Procedure:
-
Prepare the desired spray solutions by diluting the stock solution with distilled water containing a non-ionic surfactant (e.g., 0.25% v/v).
-
Place the potted plants on the track sprayer.
-
Apply the different doses of Flufenpyr-ethyl to the respective treatment groups.
-
Include a control group that is sprayed only with water and surfactant.
-
Part 3: Post-Application Assessment and Data Collection
Systematic and objective assessment of herbicide efficacy is crucial for data quality.
3.1. Phytotoxicity Symptoms of PPO Inhibitors:
-
Initial Symptoms (1-3 days after treatment): Water-soaked appearance of the leaves, followed by rapid chlorosis (yellowing) and necrosis (browning and tissue death).[3][6]
-
Later Symptoms: Speckling or bronzing on the leaves, particularly in cases of spray drift.[6] Stunting of plant growth may also be observed.[7]
3.2. Visual Injury Assessment:
-
Visually assess the percentage of plant injury at regular intervals after application (e.g., 3, 7, 14, and 21 days after treatment - DAT).
-
Use a rating scale of 0% (no effect) to 100% (complete plant death).
3.3. Biomass Measurement:
-
At a predetermined time point (e.g., 21 DAT), harvest the above-ground biomass of each plant.
-
Measure the fresh weight of the harvested biomass.
-
Dry the biomass in an oven at 70°C for 72 hours or until a constant weight is achieved.
-
Measure the dry weight.
-
Express the biomass as a percentage of the untreated control.
Data Analysis and Interpretation
The collected data should be analyzed to generate dose-response curves and determine key efficacy parameters.
4.1. Dose-Response Curve Analysis:
-
The relationship between the herbicide dose and the plant response (e.g., biomass reduction) is typically modeled using a non-linear regression analysis.
-
The R statistical software with the drc package is a powerful tool for this analysis.[7][8][9]
4.2. Calculation of ED50 and GR50:
-
ED50 (Effective Dose 50): The dose of the herbicide that causes a 50% response (e.g., 50% mortality).[10]
-
GR50 (Growth Reduction 50): The dose of the herbicide that causes a 50% reduction in plant growth (e.g., biomass) compared to the untreated control.
-
These values are calculated from the fitted dose-response curve and are key indicators of a weed's susceptibility to the herbicide.
Example R Code using the drc package:
4.3. Data Presentation:
Summarize the results in clear and concise tables.
| Weed Species | GR50 (g ai/ha) | 95% Confidence Interval |
| Amaranthus retroflexus | [Insert Value] | [Insert Value] |
| Chenopodium album | [Insert Value] | [Insert Value] |
| Solanum nigrum | [Insert Value] | [Insert Value] |
Environmental and Safety Considerations
-
Environmental Fate: Flufenpyr-ethyl has low water solubility and is expected to have low mobility in soil.[2] However, its persistence and degradation can be influenced by soil type, organic matter content, pH, and microbial activity.[11][12]
-
Phytotoxicity to Non-Target Plants: As a potent herbicide, care must be taken to avoid drift onto non-target crops and other desirable vegetation.[13]
-
Personal Protective Equipment (PPE): Always handle Flufenpyr-ethyl in a well-ventilated area and wear appropriate PPE, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[8]
Conclusion
The protocols outlined in this document provide a robust framework for the systematic evaluation of Flufenpyr's herbicidal efficacy on a diverse range of weed species. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that will contribute to a deeper understanding of this herbicide's performance and inform its effective and sustainable use in weed management programs.
References
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AERU. (n.d.). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire. Retrieved from [Link]
-
PubChem. (n.d.). Flufenpyr-ethyl. National Center for Biotechnology Information. Retrieved from [Link]
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Sumitomo Chemical Australia. (2025). Status® Herbicide. Retrieved from [Link]
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Ritz, C., Baty, F., Streibig, J. C., & Gerhard, D. (2015). Dose-Response Analysis Using R. PLOS ONE, 10(12), e0146021. [Link]
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Bayer Crop Science. (n.d.). Axiom DF Herbicide. Retrieved from [Link]
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Hassan, G. (2018). Efficacy of Different Herbicides for Controlling Broadleaf Weeds in Wheat. ResearchGate. Retrieved from [Link]
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Gerhards, R., & Oebel, H. (2006). Testing the phytotoxic effects of herbicides on higher terrestrial non-target plants using a plant life cycle test. ResearchGate. Retrieved from [Link]
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Pest Genie. (n.d.). Status Herbicide. Retrieved from [Link]
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Valent U.S.A. (n.d.). Axiom® DF Herbicide Label. Retrieved from [Link]
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idUS. (2022). Effect of soil temperature and moisture on degradation of the oxyfluorfen herbicide. Instituto de la Grasa (CSIC). Retrieved from [Link]
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Burgos, N. R., & Norman, R. J. (2015). Whole-Plant and Seed Bioassays for Resistance Confirmation. Cambridge University Press. Retrieved from [Link]
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Bayer Crop Science. (n.d.). Axiom DF Herbicide. Retrieved from [Link]
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AERU. (n.d.). Pyraflufen-ethyl (Ref: ET 751). University of Hertfordshire. Retrieved from [Link]
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Tanveer, A., et al. (2021). Redroot Pigweed (Amaranthus retroflexus L.) and Lamb's Quarters (Chenopodium album L.) Populations Exhibit a High Degree of Morphological and Biochemical Diversity. MDPI. Retrieved from [Link]
-
Wang, et al. (2017). Environmental Fate of Chiral Herbicide Fenoxaprop-ethyl in Water-Sediment Microcosms. ResearchGate. Retrieved from [Link]
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Ritz, C., & Streibig, J. C. (2012). Dose-Response Analysis Using R. ResearchGate. Retrieved from [Link]
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
-
AUSVEG. (1999). Control of black nightshade (Solanum nigrum) and other weeds in potatoes. Retrieved from [Link]
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MDPI. (2022). Soil pH and Soluble Organic Matter Shifts Exerted by Heating Affect Microbial Response. MDPI. Retrieved from [Link]
-
Cambridge University Press & Assessment. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Retrieved from [Link]
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Miljøstyrelsen. (2012). Effects of herbicides on non-target plants: How do effects in standard plant test relate to effects in natural habitats?. Danish Environmental Protection Agency. Retrieved from [Link]
-
Bayer. (2004). 24(c) Supplemental Label. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Dose-Response Analysis Using R. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). COMPARATIVE EFFICACY OF DIFFERENT HERBICIDES AGAINST BROAD LEAF WEEDS IN WHEAT. Retrieved from [Link]
-
Washington State University Extension. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
MDPI. (2021). Influence of Organic Matter and Growing Conditions on Dissipation Behavior and Mobility of Two Pesticides in Soils. MDPI. Retrieved from [Link]
-
Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link]
-
University of Nebraska–Lincoln. (2017). PPO-Inhibiting Herbicides and Soybean Seedling Injuries. CropWatch. Retrieved from [Link]
-
Statistical Analysis of Agricultural Experiments using R. (n.d.). 11 Dose-Response curves. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of paraquatresistant Solanum nigrum and S americanum biotypes. Retrieved from [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Taylor & Francis. (n.d.). ED50 – Knowledge and References. Retrieved from [Link]
-
MDPI. (2021). Analysis of the Environmental Impact of Botanical Pesticides in Soil. MDPI. Retrieved from [Link]
-
Syngenta. (n.d.). Search Labels & SDS. Retrieved from [Link]
-
Bayer. (n.d.). 24(c) Label Template. Retrieved from [Link]
-
Pacific Northwest Pest Management Handbooks. (n.d.). Chemical Control of Broadleaf Weeds in Turf. Retrieved from [Link]
-
US EPA. (2014). Pesticide Product Label, VALOR HERBICIDE. Retrieved from [Link]
-
YouTube. (2019). HOW TO: Read and Interpret Herbicide Labels. Retrieved from [Link]
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- 13. www3.epa.gov [www3.epa.gov]
Application Notes and Protocols for the Analytical Determination of Flufenpyr in Soil and Water
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
Flufenpyr-ethyl is a contact herbicide utilized for the post-emergence control of broadleaf weeds. Its mode of action is as a light-dependent peroxidizing herbicide (LDPH), which can exhibit phototoxicity in both plants and animals. Given its application in agriculture, the development of robust and sensitive analytical methods for the detection of flufenpyr and its principal metabolites in environmental matrices such as soil and water is imperative for environmental monitoring and human health risk assessment.
This document provides a comprehensive guide to the analytical methodologies for the determination of flufenpyr-ethyl and its primary degradation products in soil and water samples. The protocols detailed herein are grounded in established analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), coupled with appropriate sample preparation methods like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach and Solid-Phase Extraction (SPE).
Physicochemical Properties of Flufenpyr-Ethyl
A fundamental understanding of the physicochemical properties of flufenpyr-ethyl is crucial for the development of effective extraction and analytical methods.
| Property | Value | Reference |
| Analysis Method | GC/MSD | [1] |
| Limit of Quantitation (LOQ) in Soil | 0.005 ppm | [1] |
| Matrix | Soil | [1] |
| Registrant | Valent U.S.A. Corporation | [1] |
Analytical Methodologies
The selection of an appropriate analytical method is contingent on the matrix, the target analyte(s), and the required sensitivity. For the analysis of flufenpyr and its metabolites, both GC-MS and LC-MS/MS are powerful techniques.
Analysis of Flufenpyr-Ethyl and its Degradates in Soil via GC-MSD
This method is based on the U.S. Environmental Protection Agency (EPA) referenced method for the determination of flufenpyr-ethyl and its degradation products in soil.[1][2]
Principle: The residues are extracted from the soil using an acidified acetone solution. The extract is then partitioned based on pH to separate the parent compound and certain degradates from the more acidic degradate. The fractions are then analyzed by Gas Chromatography with a Mass Selective Detector (GC/MSD). The acidic degradate requires derivatization to its ethyl ester prior to analysis.
Target Analytes:
-
Flufenpyr-ethyl (S-3153)
-
S-3153-1-OH
-
S-3153-1-OCH₃
-
S-3153 Acid (analyzed as its ethyl ester, S-3153)
Caption: Workflow for the extraction and analysis of flufenpyr-ethyl and its degradates in soil.
1. Sample Extraction:
-
Weigh 10 g of soil into a centrifuge tube.
-
Add 40 mL of a 4:1 (v/v) mixture of acetone and 0.01 N HCl.
-
Shake vigorously for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes and filter the supernatant.
2. Liquid-Liquid Partitioning:
-
Transfer the filtrate to a round-bottom flask and reduce the acetone by rotary evaporation at 40°C.
-
To the remaining aqueous residue, add Hastings-Sendroy buffer to adjust the pH to 6.
-
Transfer to a separatory funnel and partition three times with a 9:1 (v/v) mixture of hexane and acetone.
-
Collect the organic phase (containing flufenpyr-ethyl, S-3153-1-OH, and S-3153-1-OCH₃).
-
Retain the aqueous phase (containing S-3153 Acid).
3. Organic Phase Clean-up and Analysis:
-
Dry the combined organic phases with anhydrous sodium sulfate.
-
Evaporate to dryness using a rotary evaporator.
-
Reconstitute the residue in 1.0 mL of ethyl acetate.
-
Analyze by GC/MSD.
4. Aqueous Phase Clean-up, Derivatization, and Analysis:
-
Adjust the pH of the aqueous phase to 2 with concentrated HCl.
-
Partition three times with methylene chloride.
-
Dry the combined methylene chloride extracts with anhydrous sodium sulfate and evaporate to dryness.
-
Dissolve the residue in ethanol and add concentrated HCl.
-
Reflux the mixture for 30 minutes to convert S-3153 Acid to its ethyl ester (flufenpyr-ethyl).
-
After cooling, add water and extract the derivatized product with methylene chloride.
-
Wash the methylene chloride extract with buffer to remove excess acid.
-
Evaporate the methylene chloride and reconstitute the residue in 1.0 mL of ethyl acetate.
-
Analyze by GC/MSD.
5. GC-MSD Parameters (Suggested):
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 250°C
-
Oven Program: 70°C for 2 min, then ramp to 280°C at 10°C/min, hold for 10 min
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MSD Transfer Line: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Table of Suggested SIM Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
|---|---|---|---|
| Flufenpyr-ethyl (S-3153) | Target Ion 1 | Target Ion 2 | Target Ion 3 |
| S-3153-1-OH | Target Ion 1 | Target Ion 2 | Target Ion 3 |
| S-3153-1-OCH₃ | Target Ion 1 | Target Ion 2 | Target Ion 3 |
| S-3153 (from Acid) | Target Ion 1 | Target Ion 2 | Target Ion 3 |
(Note: Specific ions should be determined by analyzing analytical standards)
Proposed QuEChERS Method for Flufenpyr-Ethyl in Soil with LC-MS/MS Analysis
Principle: The soil sample is first hydrated, followed by extraction and partitioning with acetonitrile and a salt mixture. The resulting supernatant is then cleaned using dispersive solid-phase extraction (d-SPE) before analysis by LC-MS/MS.
Caption: Proposed QuEChERS workflow for the analysis of flufenpyr-ethyl in soil.
1. Sample Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of deionized water and vortex to create a slurry.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).
-
Immediately shake for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive SPE Clean-up:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of primary secondary amine (PSA), and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 2 minutes.
3. Sample Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS.
4. LC-MS/MS Parameters (Suggested):
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table of Suggested MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
|---|---|---|---|---|
| Flufenpyr-ethyl | [M+H]⁺ | Fragment 1 | Fragment 2 | Optimized Value |
| S-3153 Acid | [M+H]⁺ | Fragment 1 | Fragment 2 | Optimized Value |
(Note: MRM transitions and collision energies must be optimized by infusing analytical standards)
Proposed Solid-Phase Extraction (SPE) Method for Flufenpyr in Water with LC-MS/MS Analysis
For the analysis of flufenpyr in water samples, a solid-phase extraction (SPE) method is recommended for sample clean-up and concentration prior to LC-MS/MS analysis.[6][7][8]
Principle: The water sample is passed through an SPE cartridge, which retains the analyte of interest. The analyte is then eluted with a small volume of organic solvent, which is subsequently evaporated and reconstituted in a suitable solvent for LC-MS/MS injection.
Caption: Proposed SPE workflow for the analysis of flufenpyr in water.
1. SPE Cartridge Preparation:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg) by passing 5 mL of methanol followed by 5 mL of deionized water.
2. Sample Loading:
-
Acidify the water sample (e.g., 500 mL) to pH 3 with formic acid.
-
Pass the sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
3. Cartridge Washing and Drying:
-
Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
-
Dry the cartridge under a stream of nitrogen for 10 minutes.
4. Elution:
-
Elute the retained analytes with 5 mL of methanol.
5. Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.
-
Analyze by LC-MS/MS using the parameters suggested in the QuEChERS section.
Method Validation and Quality Control
For all developed methods, a thorough validation should be performed to ensure the reliability of the results. Key validation parameters include:
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (r²) should be > 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. The U.S. EPA has set an LOQ of 0.005 ppm for flufenpyr-ethyl in soil.[1]
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at different concentration levels. Recoveries should typically be within 70-120%.
-
Precision (Repeatability and Reproducibility): Expressed as the relative standard deviation (RSD) of replicate measurements. RSD values should generally be < 20%.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
Quality control samples, including blanks, spiked blanks, and duplicates, should be included in each analytical batch to monitor the performance of the method.
Regulatory Context
While specific Maximum Residue Limits (MRLs) for flufenpyr in soil and water are not widely established, the U.S. EPA has published Estimated Environmental Concentrations (EECs) for flufenpyr-ethyl and its metabolite S-3153 acid in surface and ground water.[9] These values can serve as a benchmark for the required sensitivity of the analytical methods.
Estimated Environmental Concentrations (EECs) in Water: [9]
| Exposure Type | Matrix | Flufenpyr-ethyl & S-3153 acid 4-OH (ppb) |
|---|---|---|
| Acute | Surface Water | 3.76 |
| Acute | Ground Water | 0.05 |
| Chronic | Surface Water | 1.504 |
| Chronic | Ground Water | 0.05 |
Conclusion
The analytical methods and protocols presented in this document provide a comprehensive framework for the determination of flufenpyr and its degradation products in soil and water. The GC-MSD method for soil is based on a referenced U.S. EPA method, providing a strong foundation for regulatory and research applications. The proposed QuEChERS and SPE methods, coupled with the high sensitivity and selectivity of LC-MS/MS, offer efficient and robust approaches for routine monitoring. It is crucial to emphasize that the proposed methods should be thoroughly validated in the user's laboratory to ensure they meet the specific data quality objectives of the intended application.
References
-
U.S. Environmental Protection Agency. (2000, March 28). ECM for Flufenpyr-Ethyl in Soil - MRID 45119120. Analytical Methods and Procedures for Pesticides. Retrieved from [Link]
-
Lehotay, S. J., & Schenck, F. J. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. PubMed Central. Retrieved from [Link]
-
Federal Register. (2003, September 19). Flufenpyr-Ethyl; Pesticide Tolerance. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes Application Note. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Flufenpyr-Ethyl; 451191-20-S. Retrieved from [Link]
- Vryzas, Z. (n.d.).
- Federal Register. (2025, August 8). Fenoxaprop-Ethyl, Flufenpyr-Ethyl, Imazapyr, Maleic Hydrazide, Pyrazon, Quinclorac, Triflumizole, et al.; Tolerance and Tolerance Exemption Actions.
- El-Saeid, M. H., & Al-Dosari, M. S. (n.d.). The use of experimental design for optimisation of QuEChERS extraction of commonly used pesticides in Egyptian soil and drainage water and their determination by GC/MS.
- dos Santos, R. M., & de Andrade, J. B. (2018, December 18). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides and Metabolites in Water Samples.
- Tegegne, B., & Taddese, A. M. (n.d.). OPTIMIZATION OF MODIFIED QuEChERS METHOD FOR EXTRACTION OF SELECTED PHARMACEUTICALS FROM VEGETABLE SAMPLES USING HPLC. Bulletin of the Chemical Society of Ethiopia.
- U.S. Environmental Protection Agency. (2025, July 14).
- Kolar, M., & Plackova, M. (2021, February 19). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI.
- U.S. Environmental Protection Agency. (n.d.).
- da Silva, R. M., & de Andrade, J. B. (2010, March 22). Development and Validation of a Method using SPE and LC-ESI-MS-MS for the Determination of Multiple Classes of Pesticides. SciSpace.
- Wang, Y., & Liu, Y. (n.d.). Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. PubMed Central.
- U.S. Environmental Protection Agency. (2016, December 9). Environmental Chemistry Methods (ECM) Index - F.
- Regulations.gov. (2025, June 14). content.pdf.
- U.S. Environmental Protection Agency. (n.d.).
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- 1. ECM for Flufenpyr-Ethyl in Soil - MRID 45119120 | Analytical Methods and Procedures for Pesticides | US EPA [19january2017snapshot.epa.gov]
- 2. epa.gov [epa.gov]
- 3. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Federal Register :: Flufenpyr-Ethyl; Pesticide Tolerance [federalregister.gov]
Advanced LC-MS/MS Protocol for the Quantification of Flufenpyr Residues in Plant Tissues
Introduction: The Analytical Imperative for Flufenpyr Monitoring
Flufenpyr-ethyl is a protoporphyrinogen oxidase (PPO)-inhibiting herbicide effective against a variety of broadleaf weeds.[1] Its application in agriculture necessitates robust analytical methodologies to ensure food safety and environmental monitoring. The accurate quantification of flufenpyr residues in complex plant matrices is paramount for regulatory compliance and risk assessment. This application note presents a detailed, field-proven protocol for the analysis of flufenpyr in diverse plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is designed to provide high sensitivity, selectivity, and reproducibility, addressing the challenges posed by complex sample matrices.
The core of this analytical approach lies in the synergy between efficient sample preparation and the specificity of tandem mass spectrometry. The QuEChERS method has been widely adopted for multi-residue pesticide analysis due to its simplicity and effectiveness.[2] For matrices with high chlorophyll content, such as spinach and other leafy greens, a modification incorporating graphitized carbon black (GCB) is essential for the removal of pigments that can interfere with the analysis and contaminate the LC-MS/MS system.[3]
This guide is intended for researchers, scientists, and professionals in the fields of food safety, environmental science, and agricultural chemistry. It provides a comprehensive framework, from sample homogenization to data interpretation, underpinned by scientific principles and validated practices.
Methodology: A Step-by-Step Guide to Flufenpyr Analysis
This protocol is structured to ensure a self-validating workflow, where each step is optimized to minimize variability and maximize analytical accuracy.
Part 1: Sample Preparation - The Foundation of Accurate Quantification
The initial handling and preparation of plant tissue samples are critical for obtaining representative and reproducible results.
1.1. Sample Homogenization:
Proper homogenization ensures that the analytical subsample is representative of the entire sample.
-
For high-water-content matrices (e.g., fruits, leafy vegetables), cryo-homogenization is recommended to prevent enzymatic degradation and ensure a uniform consistency. Freeze the sample with liquid nitrogen and blend to a fine powder.
-
For low-water-content matrices (e.g., grains, dried herbs), thorough grinding using a high-speed mill is sufficient.
1.2. QuEChERS-based Extraction:
This modified QuEChERS protocol is optimized for the extraction of flufenpyr from various plant matrices.
Protocol:
-
Weigh 10 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
For dry samples like cereals, add 8 mL of ultrapure water and allow to hydrate for 30 minutes before adding acetonitrile.
-
Add an appropriate internal standard to correct for variations in extraction efficiency and matrix effects.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS salt mixture (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate). The salts induce phase separation between the aqueous and organic layers.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
Diagram: QuEChERS Extraction Workflow
Caption: QuEChERS extraction of flufenpyr from plant samples.
1.3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
The cleanup step is crucial for removing matrix co-extractives that can interfere with the LC-MS/MS analysis. The choice of d-SPE sorbent depends on the matrix composition.
Protocol:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction step into a 15 mL d-SPE tube.
-
For general plant matrices: Use a d-SPE tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). PSA removes organic acids, fatty acids, and sugars.
-
For high-chlorophyll matrices (e.g., spinach): Use a d-SPE tube containing 900 mg MgSO₄, 150 mg PSA, and 150 mg Graphitized Carbon Black (GCB). GCB is effective at removing pigments.[3]
-
Cap the tube and vortex for 30 seconds.
-
Centrifuge at ≥ 4000 x g for 5 minutes.
-
The resulting supernatant is the final extract for LC-MS/MS analysis.
Diagram: Dispersive SPE Cleanup Workflow
Caption: d-SPE cleanup of the flufenpyr extract.
Part 2: LC-MS/MS Analysis - The Key to Selectivity and Sensitivity
The final extract is analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for the quantification of flufenpyr.
2.1. Liquid Chromatography (LC) Conditions:
A reversed-phase C18 column is used for the separation of flufenpyr from other matrix components.
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 5% B, hold for 0.5 min; linear ramp to 95% B over 8 min; hold at 95% B for 2 min; return to 5% B in 0.1 min and re-equilibrate for 2.9 min. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry (MS) Conditions:
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The MRM transitions for flufenpyr-ethyl (the active form often found in formulations) are critical for its specific detection.
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
2.3. MRM Transitions for Flufenpyr-ethyl:
The selection of appropriate precursor and product ions is fundamental for the specificity of the method. The following transitions are recommended for flufenpyr-ethyl (Molecular Weight: 408.73 g/mol [1]).
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Collision Energy (eV) | Product Ion 2 (m/z) (Qualifier) | Collision Energy (eV) |
| Flufenpyr-ethyl | 409.1 | 336.0 | 15 | 290.0 | 25 |
Note: These values may require optimization on the specific instrument being used.
Part 3: Data Analysis, Quality Control, and Validation
3.1. Calibration and Quantification:
Matrix-matched calibration standards are essential to compensate for matrix effects, which can cause ion suppression or enhancement. Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. The calibration curve should cover the expected concentration range of flufenpyr in the samples.
3.2. Method Validation:
The analytical method must be validated according to established guidelines, such as those from SANTE/11312/2021.[4] Key validation parameters include:
-
Linearity: Assess the linearity of the calibration curve over the desired concentration range (r² > 0.99).
-
Accuracy (Recovery): Determine the recovery of flufenpyr at different spiking levels. Recoveries should typically be within 70-120%.
-
Precision (Repeatability and Reproducibility): The relative standard deviation (RSD) for replicate analyses should be ≤ 20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
3.3. Storage Stability:
To ensure the integrity of the samples and extracts, it is important to assess the stability of flufenpyr under the storage conditions used. For short-term storage (up to a few days), refrigeration at 4°C is generally sufficient. For long-term storage, freezing at -20°C or below is recommended.[5] Stability studies should be conducted by analyzing stored fortified samples at regular intervals.
Conclusion: A Robust Framework for Flufenpyr Residue Analysis
This application note provides a comprehensive and scientifically grounded protocol for the determination of flufenpyr residues in plant tissues. By combining an optimized QuEChERS extraction with the high selectivity and sensitivity of LC-MS/MS, this method offers a reliable solution for routine monitoring and research applications. Adherence to the detailed steps, particularly the use of matrix-matched standards and thorough method validation, will ensure the generation of high-quality, defensible data. The principles and techniques described herein can be adapted for the analysis of other pesticide residues in a variety of complex matrices, contributing to the broader goals of food safety and environmental protection.
References
- Agilent Technologies. (2010). Analysis of Pesticide Residues in Spinach Using Agilent Bond Elut QuEChERS EN Kit by LC/MS/MS Detection.
- Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce.
- European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021.
- Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study.
-
PubChem. (n.d.). Flufenpyr-ethyl. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Flufenpyr-ethyl (Ref: S 3153). Pesticide Properties Database. Retrieved from [Link]
- Waters Corporation. (2016). Multiresidue Analysis of Pesticides in Fruits and Vegetables Using UPLC-MS/MS.
- Zheng, Y., et al. (2022). Residue analysis, dissipation behavior, storage stability and dietary risk assessment of florpyrauxifen-benzyl in natural paddy field environment using UPLC-QTOF-MS/MS. Ecotoxicology and Environmental Safety, 241, 113798.
Sources
Application Notes and Protocols for Field Trial Methodology of Flufenpyr Application Rates
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide a detailed guide for conducting robust field trials to determine the optimal application rates of Flufenpyr, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. This document is designed to ensure scientific integrity, statistical validity, and adherence to international regulatory standards.
Foundational Principles: Understanding Flufenpyr and its Mechanism of Action
Flufenpyr-ethyl, the active ingredient, is a contact herbicide effective against a wide range of broad-leaved weeds.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.[1] Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen radicals. These radicals cause rapid lipid peroxidation and membrane disruption, leading to cellular leakage and ultimately, plant death. This light-dependent, rapid contact action is a critical factor to consider in the design and timing of field trials.
The Strategic Imperative of Field Trials
Field trials are indispensable for establishing the efficacy and crop safety of Flufenpyr under real-world agricultural conditions. They provide the necessary data to define optimal application rates that deliver consistent weed control while minimizing the risk of phytotoxicity to the target crop. Well-designed trials are a prerequisite for regulatory approval and for providing reliable recommendations to end-users. The methodologies outlined herein are grounded in internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the Environmental Protection Agency (EPA), to ensure data quality and global acceptance.
Experimental Design: The Blueprint for Reliable Data
Trial Objectives
The primary objectives of a Flufenpyr application rate field trial are:
-
To determine the dose-response relationship for target weed species.
-
To establish the minimum effective dose (MED) for commercially acceptable weed control.
-
To assess the margin of crop safety by identifying any potential for phytotoxicity at and above the proposed application rates.
-
To evaluate the influence of environmental factors on efficacy and crop safety.
Site Selection and Characterization
The selection of appropriate trial sites is crucial for generating representative data. Key considerations include:
-
Geographic and Climatic Diversity: Conduct trials across multiple locations representing the target regions for the product. This will account for variations in soil type, climate, and weed populations.
-
Uniform Weed Infestation: Select sites with a naturally uniform and sufficient population of the target weed species. If natural populations are inadequate, sites may be overseeded.
-
Soil Analysis: Conduct a thorough soil analysis for each site, documenting soil type, texture, organic matter content, pH, and nutrient status. These factors can influence herbicide availability and efficacy.
-
Site History: Document the previous cropping and herbicide history of the site to avoid confounding factors from herbicide residues or resistant weed biotypes.
Plot Layout and Experimental Design
A randomized complete block design (RCBD) is the most common and recommended design for herbicide field trials.
-
Plot Size: Plot sizes should be large enough to be representative of field conditions and to allow for accurate application and assessment, typically at least 10 square meters.
-
Replication: Each treatment should be replicated at least four times to account for variability within the trial site.
-
Randomization: Treatments within each block must be randomly assigned to plots to avoid systematic bias.
-
Untreated Control: An untreated control plot must be included in each replicate to serve as a baseline for assessing weed control and crop phytotoxicity.
-
Reference Standard: Including a commercial standard herbicide with a similar mode of action or target weed spectrum is highly recommended for comparative performance evaluation.
Sources
Application Notes & Protocols: Flufenpyr Formulation Development for Improved Efficacy
Foreword: The Imperative for Advanced Formulation in Crop Protection
The efficacy of an agrochemical active ingredient is not solely dependent on its intrinsic molecular activity. The journey from the container to the cellular target within a weed is fraught with barriers that can drastically reduce performance. It is the formulation—the sophisticated blend of solvents, adjuvants, and stabilizers—that dictates the ultimate success of a herbicide. Flufenpyr-ethyl, a potent protoporphyrinogen oxidase (PPO) inhibitor, offers a compelling case study. Its inherent low solubility in water necessitates advanced formulation strategies to ensure its stability, bioavailability, and ultimately, its weed-controlling power in the field.
This guide provides a comprehensive framework for the rational design, development, and evaluation of flufenpyr-ethyl formulations. We move beyond simple recipes, delving into the causal relationships between formulation components and herbicidal efficacy. The protocols herein are designed as self-validating systems, incorporating rigorous physicochemical stability testing and robust bioassays to ensure that any developed formulation is both effective and reliable.
Flufenpyr-ethyl: The Active Ingredient Profile
Mechanism of Action: A Light-Dependent Cascade of Destruction
Flufenpyr-ethyl belongs to the pyridazinone class of herbicides and functions by inhibiting the protoporphyrinogen oxidase (PPO) enzyme (EC 1.3.3.4).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.
-
Inhibition: Flufenpyr-ethyl blocks the conversion of protoporphyrinogen IX to protoporphyrin IX.[2]
-
Accumulation: This blockage leads to a rapid accumulation of protoporphyrinogen IX in the cytoplasm.
-
Oxidation & Peroxidation: The excess protoporphyrinogen IX leaks from its normal pathway and, in the presence of light and oxygen, is converted to singlet oxygen and other reactive oxygen species (ROS).
-
Cellular Damage: These highly reactive molecules cause rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes. This membrane disruption results in cell leakage, inhibition of photosynthesis, and ultimately, rapid necrosis of plant tissues.[2]
The visual symptoms manifest quickly, typically as chlorosis (yellowing) followed by desiccation and necrosis (browning) within one to three days of application.[2]
Caption: Workflow for Emulsifiable Concentrate (EC) development.
Protocol: Suspension Concentrate (SC) Development
Objective: To develop a stable and effective 200 g/L Flufenpyr-ethyl SC formulation.
Methodology:
-
Preparation of the Aqueous Phase:
-
In a beaker, combine deionized water, propylene glycol (antifreeze, ~5% w/w), and the chosen biocide.
-
Slowly add the thickener (e.g., xanthan gum, 0.2-0.5% w/w) while mixing with a high-shear mixer until fully hydrated and a viscous solution is formed.
-
-
Preparation of the Mill Base:
-
To the aqueous phase, add the wetting agent (~2% w/w) and the dispersant (~3% w/w) and mix until dissolved.
-
Slowly add the technical flufenpyr-ethyl powder while mixing to create a homogenous slurry (the "mill base").
-
-
Particle Size Reduction (Wet Milling):
-
Transfer the mill base to a laboratory bead mill.
-
Mill the suspension until the desired particle size distribution is achieved. The target is a D90 (90% of particles are below this size) of less than 10 µm, with a D50 of 2-5 µm. Particle size should be monitored periodically using a laser diffraction particle size analyzer.
-
-
Finalization:
-
After milling, transfer the SC to a mixing vessel and add any remaining thickener to achieve the final target viscosity. Mix gently to avoid incorporating air.
-
-
Physicochemical Validation:
-
Suspensibility (CIPAC MT 184): Dilute the SC in standard hard water and allow it to stand for 30 minutes. Measure the percentage of active ingredient that remains suspended. A value >80% is typically required.
-
Pourability (CIPAC MT 148): Determine the amount of residue remaining in the container after pouring. This ensures the user can easily empty the product.
-
Low-Temperature Stability (CIPAC MT 39.3): Store a sample at 0°C for 7 days. Observe for crystal growth, which can be a problem if the active has any partial solubility in water. [3] * Accelerated Storage Stability (CIPAC MT 46.3): Store a sealed sample at 54°C for 14 days. After storage, re-evaluate suspensibility, particle size, and viscosity. Significant changes in viscosity or particle size indicate instability. Analyze active ingredient content via HPLC-UV.
-
Protocol: Oil-in-Water Nanoemulsion (NE) Development
Objective: To develop a kinetically stable 100 g/L Flufenpyr-ethyl NE.
Methodology (High-Energy Method):
-
Preparation of Oil Phase: Dissolve technical flufenpyr-ethyl in a suitable water-immiscible solvent (e.g., methyl oleate, ethyl oleate) to form the oil phase.
-
Preparation of Aqueous Phase: Dissolve a high-HLB (Hydrophile-Lipophile Balance) non-ionic surfactant (e.g., Tween® 80, Brij® series) in deionized water.
-
Pre-emulsion Formation: Add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at 5,000-10,000 rpm for 5-10 minutes. This will form a coarse, milky-white macroemulsion.
-
Nano-emulsification:
-
Immediately process the pre-emulsion using a high-pressure homogenizer or an ultrasonicator.
-
High-Pressure Homogenization: Pass the emulsion through the homogenizer for 3-5 cycles at pressures ranging from 500 to 1500 bar.
-
Ultrasonication: Subject the emulsion to high-intensity ultrasound using a probe sonicator.
-
-
Characterization and Validation:
-
Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean droplet size < 200 nm and a PDI < 0.3, which indicates a narrow, uniform size distribution.
-
Stability Testing: Monitor droplet size, PDI, and visual appearance (for any signs of creaming or sedimentation) over time at both ambient and elevated temperatures (e.g., 40°C). A stable nanoemulsion will show minimal change in droplet size.
-
Conduct accelerated storage (CIPAC MT 46.3) and low-temperature stability (CIPAC MT 39.3) tests as described for EC formulations.
-
Protocols for Efficacy Evaluation
Efficacy testing must be conducted in a controlled environment to establish a baseline of performance for new formulations. Greenhouse bioassays provide a reproducible system for this evaluation. [4]
Greenhouse Bioassay Protocol
Objective: To determine the dose-response relationship of different flufenpyr-ethyl formulations on target weed species.
Methodology:
-
Plant Propagation:
-
Grow target weed species (e.g., Velvetleaf, Abutilon theophrasti; Palmer amaranth, Amaranthus palmeri) and a crop species for safety evaluation (e.g., soybean, Glycine max) in pots containing a standard greenhouse soil mix.
-
Maintain plants in a greenhouse with controlled temperature (25/20°C day/night), humidity (~60%), and a 16-hour photoperiod.
-
Grow plants until they reach the 2-4 true leaf stage, which is typically an ideal stage for post-emergence herbicide application.
-
-
Herbicide Application:
-
Calibrate a laboratory track sprayer to deliver a consistent spray volume (e.g., 200 L/ha).
-
Prepare a series of dilutions for each flufenpyr-ethyl formulation (e.g., the new EC, SC, and NE) to cover a range of application rates (e.g., 0, 12.5, 25, 50, 100, and 200 g a.i./ha). The 100 g a.i./ha rate would represent a typical field use rate (1X).
-
Include a "no formulation" control (blank) and a commercial standard PPO-inhibiting herbicide for comparison.
-
Spray the plants and return them to the greenhouse. Ensure each treatment has at least four replicate pots.
-
-
Efficacy Assessment:
-
Visual Injury Assessment: At 3, 7, and 14 days after treatment (DAT), visually assess weed control and crop injury using a 0 to 100% scale, where 0% = no effect and 100% = complete plant death. [5]This assessment considers stunting, chlorosis, and necrosis. [5] * Biomass Reduction: At 14 or 21 DAT, harvest the above-ground plant tissue for each pot. Dry the biomass in an oven at 70°C for 72 hours and record the dry weight. Calculate the percent reduction in biomass compared to the untreated control.
-
Chlorophyll Fluorescence (Optional Rapid Assessment): At 24 and 48 hours after treatment, measure chlorophyll fluorescence using a portable fluorometer on dark-adapted leaves. [6]A rapid decrease in the maximum quantum efficiency of photosystem II (Fv/Fm) is a sensitive, early indicator of PPO inhibitor activity, often detectable before visual symptoms appear. [7]4. Data Analysis:
-
Analyze the visual injury and biomass data using analysis of variance (ANOVA).
-
Use a non-linear regression model (e.g., log-logistic) to fit the dose-response data and calculate the GR₅₀ (the dose required to cause a 50% reduction in growth) for each formulation. A lower GR₅₀ value indicates higher efficacy.
-
Role of Adjuvants in PPO Inhibitor Efficacy
For all post-emergence applications, the inclusion of adjuvants is critical for maximizing the performance of PPO inhibitors. [2]Adjuvants enhance activity by improving spray retention, spreading on the leaf surface, and penetration of the active ingredient through the waxy cuticle. [3]
-
Crop Oil Concentrates (COC): A blend of petroleum-based oil and non-ionic surfactants. COCs can improve cuticle penetration by softening or dissolving cuticular waxes. [8]* Methylated Seed Oils (MSO): Derived from vegetable oils, MSOs are often more aggressive solvents of leaf waxes than COCs and can lead to superior herbicide uptake, particularly under challenging environmental conditions. [9][10]The mechanism involves enhanced droplet spreading and more effective penetration of the cuticle. [9][10]* Non-ionic Surfactants (NIS): Reduce the surface tension of spray droplets, leading to better coverage on the leaf surface.
Protocol Addendum for Adjuvant Testing: To the greenhouse bioassay, add treatment arms where the base formulation is tank-mixed with standard rates of COC (e.g., 1% v/v), MSO (e.g., 1% v/v), and NIS (e.g., 0.25% v/v) to quantify the enhancement in efficacy provided by each adjuvant type.
Conclusion: An Integrated Approach to Formulation
The development of a highly effective flufenpyr-ethyl formulation is a multi-faceted process that balances the physicochemical properties of the active ingredient with the principles of colloid science and plant biology. An EC formulation offers a straightforward path for this lipophilic herbicide, while an SC provides a robust water-based alternative. For researchers seeking to maximize bio-efficacy, nanoemulsions represent the cutting edge of delivery systems.
Success is not defined by a single experiment, but by an integrated workflow. This involves the careful selection of inert ingredients, precise processing to control physical characteristics like particle size, rigorous stability testing under internationally recognized guidelines (CIPAC), and validation of biological performance through controlled bioassays. By following these detailed protocols and understanding the scientific principles behind them, researchers can unlock the full potential of flufenpyr-ethyl, developing formulations that are not only potent but also stable, reliable, and safe for use.
References
- Bayer Crop Science UK. (2019). Herbicide formulation: How we maximise effectiveness in the field.
- Australian Pesticides and Veterinary Medicines Authority. (n.d.). Generation of storage stability data for agricultural chemical products.
- Pioneer. (n.d.). PPO Inhibitor (Cell Membrane Disruptor) Herbicides.
- ASTM International. (n.d.). International Pesticides Analytical Council (CIPAC) Website.
- Lin, J. (2009). Evolution Of Acute Toxicity Upon Hydrolysis And Photolysis Of Fenoxaprop-p-ethyl And Fenchlorazole-ethyl. Globe Thesis.
- Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
- AERU. (n.d.). Flufenpyr-ethyl (Ref: S 3153). Retrieved from University of Hertfordshire website.
- CIPAC. (n.d.). MT 39 - Stability of liquid formulations at 0˚C.
- CIPAC. (n.d.). MT 46.4 - Accelerated storage procedure.
- Google Patents. (n.d.). WO2020069057A1 - Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide.
- Vryzas, Z., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI.
- Zhang, J., et al. (2013). The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds.
- U.S. Environmental Protection Agency. (2016). Guidance on Light-Dependent Peroxidizing Herbicides: Use of the Molar Threshold Value for Adjusting Fish Chronic Endpoints.
- Wang, F., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms.
- Kuva, M. A., et al. (2007). A scale of grades for evaluation of herbicide weed control efficiency.
- PubChem. (n.d.). Flufenpyr-ethyl.
- Solhaug, K. A., et al. (2020). Early Identification of Herbicide Modes of Action by the Use of Chlorophyll Fluorescence Measurements. PMC - NIH.
- Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC).
- El-Shamy, O. H., et al. (2015). Development and Validation of Spectrophotometric Method for Determination of Oxyfluorfen Herbicide Residues. Hilaris Publisher.
- Zhang, J., et al. (2013). The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds. PLOS ONE.
- Zezulka, S., et al. (n.d.).
- CIPAC. (n.d.). CIPAC MT 46.4.
- Reddy, Y. R., et al. (n.d.).
- University of Nebraska–Lincoln. (n.d.). Influence of Adjuvants on Absorption of Foliar-Applied Herbicides.
- Corina, A., et al. (2023). Green Solvent Selection for Emulsifiable Concentrate Agrochemical Formulations.
- Li, Y., et al. (2023). Degradation of a New Herbicide Florpyrauxifen-Benzyl in Water: Kinetics, Various Influencing Factors and Its Reaction Mechanisms. MDPI.
- Gerhards, R., et al. (n.d.). Chlorophyll fluorescence imaging: a new method for rapid detection of herbicide resistance in Alopecurus myosuroides.
- Canadian Weed Science Society. (2018). CWSS_SCM Rating Scale.
- Al-Qadiri, M., et al. (n.d.).
- Zhang, J., et al. (2013). The Mechanism of Methylated Seed Oil on Enhancing Biological Efficacy of Topramezone on Weeds. PMC - PubMed Central.
- Li, Z., & Nicholl, D. (2005). Development of PPO inhibitor-resistant cultures and crops.
- Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators.
- Cranfield University. (2025). Active Chlorophyll Fluorescence Technologies in Precision Weed Management: Overview and Perspectives.
- Liu, K., et al. (2023). Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of the Novel Bactericide 2-(4-Fluorobenzyl)-5-(Methylsulfonyl)-1,3,4-Oxadiazole in Water.
- Macsen Labs. (n.d.).
- Shoaib, M. H., et al. (n.d.). Development and validation of liquid chromatographic method for quantitative determination of Loxoprofen in mobile phase and in.
- European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests.
- Al-Ghanim, K., et al. (2022). Development and validation of UV chromatographic method for quantification of copper and copper nanoparticles in different matrices and pharmaceutical products. PeerJ.
- Gerhards, R., & Oebel, H. (2006). Chlorophyll fluorescence imaging: a new method for rapid detection of herbicide resistance in Alopecurus myosuroides.
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Troubleshooting & Optimization
Technical Support Center: Overcoming Flufenpyr Resistance in Weed Populations
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers investigating flufenpyr resistance. This guide is designed to provide in-depth, practical solutions and foundational knowledge to navigate the complexities of your experiments. We will explore the causality behind experimental choices, offer self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when beginning their investigation into flufenpyr resistance.
Q1: What is flufenpyr and what is its primary mode of action?
Flufenpyr is a synthetic pyridazinone herbicide.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1][2][3] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cellular membrane damage through the generation of reactive oxygen species, leading to necrosis and plant death.[3] Flufenpyr is classified under HRAC Group E and WSSA Group 14.[1][2]
Q2: What are the fundamental mechanisms of herbicide resistance in weeds?
Herbicide resistance in weeds is broadly categorized into two main types:
-
Target-Site Resistance (TSR): This occurs due to genetic mutations in the gene that codes for the herbicide's target protein. These mutations prevent the herbicide from effectively binding to the enzyme, rendering it ineffective. TSR is often characterized by high levels of resistance and is a well-understood mechanism.[4]
-
Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching its target site. NTSR is often more complex and can be polygenic.[4] Key NTSR mechanisms include:
-
Enhanced Metabolism: The resistant plant rapidly detoxifies the herbicide, often through the increased activity of enzyme families like cytochrome P450 monooxygenases (P450s), glutathione S-transferases (GSTs), or glycosyltransferases.[5][6][7]
-
Reduced Absorption or Translocation: The herbicide is not effectively absorbed by the plant or is not moved to its site of action.[8]
-
Sequestration: The herbicide is transported and stored in cellular compartments, such as the vacuole, where it cannot reach its target.[8][9]
-
Q3: How can I visually differentiate between Target-Site and Non-Target-Site resistance pathways?
The following diagram illustrates the conceptual difference between these two primary resistance mechanisms at a cellular level.
Caption: A streamlined workflow for identifying PPO gene mutations.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Failed or weak PCR amplification | - Poor quality/quantity of DNA/RNA.- PCR inhibitors present in the extract.- Suboptimal primer design or annealing temperature. | - Verify nucleic acid quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.- Use a cleanup kit to remove inhibitors.- Run a temperature gradient PCR to find the optimal annealing temperature. Redesign primers if necessary. |
| Multiple bands on agarose gel | - Non-specific primer binding.- Contamination. | - Increase the annealing temperature in the PCR protocol.- Redesign primers for higher specificity.- Ensure a clean workspace and use filter tips to prevent cross-contamination. |
| "Noisy" or unreadable sequencing data | - Impure PCR product.- Presence of multiple templates (e.g., from non-specific amplification). | - Gel-purify the target PCR band before sequencing.- If heterozygosity is suspected, consider cloning the PCR product into a vector and sequencing individual clones. |
Troubleshooting Guide 3: Assessing Non-Target-Site Resistance (NTSR)
If no target-site mutations are found, or if the level of resistance is low to moderate, NTSR is the likely cause. Enhanced metabolic detoxification is the most common NTSR mechanism.
Objective: To determine if flufenpyr resistance is due to increased expression or activity of detoxification enzymes, such as P450s or GSTs.
Protocol 1: Biochemical Enzyme Assays
-
Protein Extraction: Homogenize fresh leaf tissue from untreated R and S plants in an appropriate extraction buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing soluble proteins (for GSTs) or the microsomal fraction (for P450s).
-
Protein Quantification: Determine the total protein concentration in each extract using a standard method like the Bradford assay to normalize enzyme activity.
-
Enzyme Activity Measurement:
-
GSTs: Measure the rate of conjugation of glutathione to a model substrate like 1-chloro-2,4-dinitrobenzene (CDNB), which can be monitored spectrophotometrically.
-
P450s: P450 activity can be inferred using various assays, though they can be complex. Some studies have used model substrates to measure activity. [10][11]4. Data Analysis: Compare the specific activity (rate of reaction per mg of protein) between R and S populations. A significantly higher activity in the R population suggests metabolic resistance.
-
Protocol 2: Gene Expression Analysis by RT-qPCR
-
Experimental Setup: Grow R and S plants and treat them with a sub-lethal dose of flufenpyr. Collect tissue at several time points after treatment (e.g., 0, 6, 12, 24 hours) to capture the induction of gene expression.
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA and synthesize cDNA as described in the TSR protocol.
-
Primer Design and Validation: Design qPCR-specific primers for candidate genes (known P450s, GSTs, or ABC transporters implicated in herbicide resistance) and for several stable reference (housekeeping) genes. [12]Validate primer efficiency.
-
RT-qPCR: Perform the qPCR reaction using a SYBR Green-based master mix.
-
Data Analysis: Calculate the relative expression of your target genes in R vs. S plants using the ΔΔCt method, normalized against the reference genes. A significantly higher level of expression in the R population, especially after herbicide treatment, is strong evidence for NTSR.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low protein yield or enzyme activity | - Inefficient extraction buffer.- Protein degradation during extraction.- Incorrect assay conditions (pH, temperature). | - Optimize the extraction buffer composition.- Keep samples on ice at all times and consider adding protease inhibitors.- Verify that assay conditions are optimal for the target enzyme family. |
| Unstable reference genes in qPCR | - The chosen reference gene's expression is affected by the herbicide treatment or differs between biotypes. | - Test a panel of 5-10 candidate reference genes and use software (e.g., geNorm, NormFinder) to identify the most stable pair or trio for your specific experimental conditions. [12] |
| High variation in qPCR results between technical replicates | - Pipetting errors.- Poor quality cDNA. | - Use high-precision pipettes and ensure proper mixing of reaction components.- Check RNA integrity (RIN score) before cDNA synthesis. |
Data Summary Tables
Table 1: Example Dose-Response (GR₅₀) Data for a Flufenpyr-Resistant Weed Population
| Population | GR₅₀ (g a.i./ha) | 95% Confidence Interval | Resistance Index (RI) |
| Susceptible (S) | 15.2 | 12.8 - 17.6 | - |
| Resistant (R) | 121.6 | 105.5 - 137.7 | 8.0 |
This table illustrates a hypothetical 8-fold resistance to flufenpyr in the R population.
Table 2: Common Resistance Mechanisms and Investigative Approaches
| Resistance Type | Primary Cause | Key Experimental Assays | Expected Outcome in Resistant Weeds |
| Target-Site (TSR) | Mutation in the PPO gene | Gene Sequencing (Sanger) | Amino acid substitution at or near the active site. |
| Non-Target-Site (NTSR) | Enhanced herbicide metabolism | Biochemical Enzyme Assays | Higher specific activity of P450s or GSTs. |
| Non-Target-Site (NTSR) | Enhanced herbicide metabolism | Gene Expression (RT-qPCR) | Upregulation of P450, GST, or ABC transporter genes. |
| Non-Target-Site (NTSR) | Reduced translocation/sequestration | Radiotracer (¹⁴C) studies | Less movement of labeled herbicide from the application site. |
References
- WeedSmart. (n.d.). Herbicide resistance management. Retrieved from a source providing information on identifying and managing herbicide resistance.
-
Scavo, A., & Mauromicale, G. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52923. [Link]
-
Kaloumenos, N. S., et al. (2021). Biochemical and Rapid Molecular Analyses to Identify Glyphosate Resistance in Lolium spp. Plants, 11(1), 38. [Link]
- Corteva Agriscience. (n.d.). Your Weed Resistance Testing Questions, Answered. Retrieved from a resource answering questions about weed resistance testing.
-
Duhoux, A. (2020). Molecular Mechanisms of Flufenacet Resistance in Grass Weeds. eDiss. [Link]
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Szymczak, J., et al. (2021). The analysis of reference genes expression stability in susceptible and resistant Apera spica-venti populations under herbicide treatment. Scientific Reports, 11(1), 22178. [Link]
-
Iowa State University Extension and Outreach. (2023). Overcoming Herbicide Resistant Weed Pressure. Integrated Crop Management. [Link]
-
AERU. (n.d.). Flufenpyr. University of Hertfordshire. [Link]
-
Van Leeuwen, T., et al. (2006). Biochemical analysis of a chlorfenapyr-selected strain of Tetranychus urticae Koch. Pest Management Science, 62(5), 425-433. [Link]
-
Van Leeuwen, T., et al. (2006). Biochemical analysis of a chlorfenapyr-selected resistant strain of Tetranychus urticae Koch. Pest Management Science, 62(5), 425-33. [Link]
-
AERU. (n.d.). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire. [Link]
-
Farm Progress. (2024, April 11). 6 ways to avoid weed resistance. [Link]
-
Das, S., et al. (2023). Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomic approaches. Frontiers in Plant Science, 14, 1267497. [Link]
-
European Weed Research Society. (2017). European Guidelines to conduct herbicide resistance tests. [Link]
-
University of Pretoria. (n.d.). Molecular characterization of herbicide resistance in Palmer amaranth (Amaranthus palmeri S. Wats) populations in South Africa. [Link]
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ResearchGate. (n.d.). Discovering the mechanism of enhanced metabolism in flufenacet resistant grass weeds. [Link]
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AHDB. (n.d.). Detecting herbicide resistance. [Link]
-
Alcántara-de la Cruz, R., et al. (2022). Molecular Mechanisms of Herbicide Resistance in Weeds. Plants, 11(21), 2959. [Link]
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National Center for Biotechnology Information. (n.d.). Flufenpyr-ethyl. PubChem. [Link]
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CABI Digital Library. (2021). Monitoring herbicide resistance gene flow in weed populations. [Link]
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Délye, C., et al. (2016). Trends and Challenges in Pesticide Resistance Detection. Trends in Plant Science, 21(10), 836-851. [Link]
-
Travlos, I., et al. (2020). Herbicide Resistance in Weeds: Early Detection, Mechanisms, Dispersal, New Insights and Management Issues. Frontiers in Plant Science, 11, 965. [Link]
-
YouTube. (2024, June 6). Herbicide resistant marker genes. [Link]
-
9ele. (n.d.). Flufenpyr-ethyl. [Link]
-
GROW. (2024, May 21). Meet GROW's New Page: The Basics of Herbicide Resistance. [Link]
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CropLife Australia. (n.d.). Herbicide Resistance Management Strategies. [Link]
-
SAKA Journals. (2021). Use of Molecular Markers in Disease Resistant Vegetable Breeding. [Link]
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Taylor & Francis eBooks. (n.d.). Biochemical Markers for Disease Resistance. [Link]
-
Salas-Perez, R. A., et al. (2017). Transcriptome Analysis Identifies Candidate Target Genes Involved in Glyphosate-Resistance Mechanism in Lolium multiflorum. Genes, 8(12), 353. [Link]
-
Australian Herbicide Resistance Initiative (AHRI). (n.d.). Under-appreciated consequences of herbicide resistance evolution and spread. University of Western Australia. [Link]
-
Chamovitz, D., et al. (1991). The molecular basis of resistance to the herbicide norflurazon. The Plant Cell, 3(2), 141-150. [Link]
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Impact of environmental conditions on Flufenpyr activity
Introduction
Welcome to the Technical Support Center for Flufenpyr-ethyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound. Flufenpyr-ethyl is a synthetic pyridazinone herbicide used to control broad-leaved weeds.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to an accumulation of protoporphyrins, ultimately causing damage to the cell membrane and disruption of cellular functions.[1]
The efficacy and stability of Flufenpyr-ethyl can be significantly influenced by various environmental conditions. This resource provides a comprehensive overview of these factors, offering field-proven insights and validated protocols to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and behavior of Flufenpyr-ethyl under different experimental conditions.
Q1: What is Flufenpyr-ethyl and how does it work?
Flufenpyr-ethyl is the ethyl ester of Flufenpyr, a phenoxyacetic acid derivative containing a pyridazinone ring.[1] It functions as a contact herbicide by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which then generates reactive oxygen species upon exposure to light, causing rapid cell membrane disruption.
Q2: What are the key physicochemical properties of Flufenpyr-ethyl?
Understanding the basic properties of Flufenpyr-ethyl is crucial for proper handling and experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClF₄N₂O₄ | [2] |
| Molecular Weight | 408.73 g/mol | [1] |
| Physical State | Off-white coloured powder | [2] |
| Melting Point | 100 °C | [2] |
| Log P (Octanol-water partition coefficient) | 2.99 | [2] |
| Vapor Pressure @ 20°C | 3.76 x 10⁻⁴ mPa | [2] |
The moderate Log P value suggests that Flufenpyr-ethyl has a moderate potential to bioaccumulate.[2] Its low vapor pressure indicates low volatility.[2]
Q3: How does pH affect the stability of Flufenpyr-ethyl in aqueous solutions?
Q4: Is Flufenpyr-ethyl sensitive to light?
Yes, compounds with chromophores that absorb light at wavelengths greater than 290 nm may be susceptible to photodegradation by sunlight.[5] For example, the related compound Pyraflufen-ethyl has a reported aqueous photolysis half-life of 30 days.[5] To ensure the integrity of your experiments, it is best practice to protect Flufenpyr-ethyl stock solutions and experimental setups from direct and prolonged exposure to UV light and sunlight. Storing solutions in amber vials or wrapping containers in aluminum foil is a simple and effective protective measure.[6]
Q5: What is the impact of temperature on the stability and activity of Flufenpyr-ethyl?
Elevated temperatures can accelerate the degradation of many pesticides and influence their biological activity.[7][8] For other herbicides, higher temperatures have been shown to increase the rate of degradation. For example, the half-life of chlorfenapyr decreases significantly as the temperature rises from 30°C to 50°C.[8] While specific thermal degradation data for Flufenpyr-ethyl is limited, it is advisable to store stock solutions at recommended temperatures (typically 2-8°C for short-term and -20°C for long-term storage) and avoid exposing experimental solutions to excessive heat unless it is a controlled variable in your study.
Q6: How does Flufenpyr-ethyl interact with soil?
The behavior of Flufenpyr-ethyl in soil is complex and influenced by soil type, organic matter content, pH, and microbial activity. The organic carbon content is often a primary factor affecting the adsorption of pesticides in soil.[9] Herbicides can be degraded by soil microorganisms, and this biodegradation can be influenced by factors such as temperature and the presence of other nutrients.[10][11] The addition of organic amendments to soil can either increase or decrease the degradation rate of herbicides depending on how they affect sorption and bioavailability.[12]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during experiments with Flufenpyr-ethyl.
Diagram: Troubleshooting Workflow for Inconsistent Flufenpyr-ethyl Activity
Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.
Issue 1: Reduced or No Herbicidal Activity Observed
-
Possible Cause 1: Degradation due to improper solution pH.
-
Explanation: Flufenpyr-ethyl, like many ester-containing compounds, is prone to hydrolysis, particularly in alkaline conditions (pH > 7).[3][4] If your aqueous experimental medium is alkaline, the compound may have degraded before or during the experiment, leading to a loss of activity.
-
Solution:
-
Measure the pH of your stock solution and final experimental medium.
-
If the pH is above 7, prepare fresh solutions using a buffer system to maintain a pH between 6.0 and 7.0.
-
Always use freshly prepared dilutions for your experiments.
-
-
-
Possible Cause 2: Photodegradation.
-
Explanation: Exposure to UV light from sunlight or even ambient laboratory lighting can cause the breakdown of photosensitive compounds like Flufenpyr-ethyl.[5][6]
-
Solution:
-
Prepare and store stock solutions in amber glass vials or containers wrapped in aluminum foil.
-
Minimize the exposure of your experimental setup to direct light, especially for long-duration assays.
-
-
-
Possible Cause 3: Adsorption to experimental apparatus or soil matrix.
-
Explanation: Flufenpyr-ethyl has a moderate octanol-water partition coefficient (Log P = 2.99), indicating it may adsorb to plastic surfaces or bind to organic matter in soil, reducing its bioavailable concentration.[2][9]
-
Solution:
-
Use glass or polypropylene labware where possible to minimize adsorption.
-
When working with soil, characterize the organic matter content. Higher organic matter may require higher application rates to achieve the desired biological effect.
-
Include proper controls to account for any loss of compound due to adsorption.
-
-
Issue 2: Poor Reproducibility Between Experiments
-
Possible Cause 1: Inconsistent solution preparation and storage.
-
Explanation: Variations in pH, exposure to light, and storage temperature between batches of solutions can lead to different levels of degradation and thus, inconsistent results.
-
Solution:
-
Standardize your solution preparation protocol. Use a consistent source of water and buffer.
-
Implement a strict storage policy: always protect from light and store at the appropriate temperature.
-
Note the preparation date on all solutions and use them within a validated timeframe.
-
-
-
Possible Cause 2: Fluctuations in experimental temperature.
-
Explanation: Temperature can affect both the stability of Flufenpyr-ethyl and the metabolic rate of the biological system being studied.[7][8] Inconsistent temperatures can lead to variable results.
-
Solution:
-
Conduct experiments in a temperature-controlled environment (e.g., incubator, growth chamber, water bath).
-
Record the temperature throughout the experiment to ensure it remains within the desired range.
-
-
Experimental Protocols
Protocol 1: Preparation of a Buffered Stock Solution
This protocol describes the preparation of a 10 mM stock solution of Flufenpyr-ethyl in a buffered solvent to ensure stability.
-
Materials:
-
Flufenpyr-ethyl powder (MW: 408.73 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
1 M Phosphate buffer solution (pH 6.5)
-
Sterile, amber glass vials
-
-
Procedure:
-
Weigh out 4.09 mg of Flufenpyr-ethyl powder and place it in a sterile 1 mL amber glass vial.
-
Add 1 mL of DMSO to dissolve the powder completely. Vortex briefly if necessary. This creates a 10 mM stock solution.
-
For aqueous working solutions, dilute the DMSO stock in a phosphate buffer (e.g., 10 mM final concentration, pH 6.5) to the desired final concentration. Note: Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent effects.
-
Store the stock solution at -20°C for long-term storage.
-
Diagram: Impact of Environmental Factors on Flufenpyr-ethyl
Caption: The influence of key environmental conditions on the stability and efficacy of Flufenpyr-ethyl.
References
-
Flufenpyr-ethyl (Ref: S 3153). (n.d.). In Aeris. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083546, Flufenpyr-ethyl. Retrieved January 25, 2026, from [Link].
-
Hopper, D. W. (1998). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 46(7), 2897-2902. [Link]
-
Flufenpyr-ethyl (Ref: S 3153). (n.d.). In AERU. Retrieved January 25, 2026, from [Link]
-
Wang, F., et al. (2023). Effect of microorganisms on degradation of fluopyram and tebuconazole in laboratory and field studies. Environmental Science and Pollution Research, 30(1), 1-12. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 182951, Pyraflufen-ethyl. Retrieved January 25, 2026, from [Link].
-
Liu, Y., et al. (2014). Analysis of pyraflufen-ethyl residues in apples and soil by high-performance liquid chromatography. Food Chemistry, 142, 242-247. [Link]
-
Pyraflufen-ethyl (Ref: ET 751). (n.d.). In AERU. Retrieved January 25, 2026, from [Link]
-
Niu, J., et al. (2007). Evolution of Toxicity upon Hydrolysis of Fenoxaprop-p-ethyl. Journal of Agricultural and Food Chemistry, 55(18), 7625-7630. [Link]
-
Filimon, M. N., et al. (2021). Impact of the Herbicide Oxyfluorfen on the Activities of Some Enzymes Found in Soil and on the Populations of Soil Microorganisms. Agronomy, 11(9), 1787. [Link]
-
U.S. Environmental Protection Agency. (1980). Manual Of Analytical Methods For The Analysis Of Pesticide Residues In Human And Environmental Samples. Retrieved January 25, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (2004). FAO Specifications and Evaluations for Agricultural Pesticides - MEFENPYR-DIETHYL. Retrieved January 25, 2026, from [Link]
-
Zhang, C., et al. (2022). Adsorption of flupyradifurone onto soils: kinetics, isotherms, and influencing factors. Environmental Science: Processes & Impacts, 24(5), 727-737. [Link]
-
Osman, A. G. (2012). Degradation of Oxyfluorfen Herbicide by Soil Microorganisms. Journal of Environmental Science and Technology, 5(1), 1-11. [Link]
-
U.S. Environmental Protection Agency. (1982). Manual of Analytical Methods for the Analysis of Pesticide Residues in Human and Environmental Samples. Retrieved January 25, 2026, from [Link]
-
El Boukili, A., et al. (2018). Adsorption and Desorption Behavior of Herbicide Mefenpyr-diethyl in the Agricultural Soils of Morocco. Mediterranean Journal of Chemistry, 7(5), 386-396. [Link]
-
Ahuja, S. (2015). Analytical methods for pesticide residues in the water environment. Water Environment Research, 87(10), 1923-1937. [Link]
-
Wołejko, E., et al. (2020). Effect of Three Commercial Formulations Containing Effective Microorganisms (EM) on Diflufenican and Flurochloridone Degradation in Soil. International Journal of Environmental Research and Public Health, 17(18), 6589. [Link]
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Nougadère, A., et al. (2022). Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. International Journal of Environmental Research and Public Health, 19(7), 3803. [Link]
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Kandil, M. A., et al. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Research Journal of Environmental Toxicology, 5(5), 316-322. [Link]
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Marín-Benito, J. M., et al. (2021). Soil Microbial Community Changes in a Field Treatment with Chlorotoluron, Flufenacet and Diflufenican and Two Organic Amendments. Agronomy, 11(1), 123. [Link]
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Kandil, M. A., et al. (2011). Effect of Light and Temperature on Chlorfenapyr and Identification of its Main Degradation Products. Science Alert. [Link]
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U.S. Environmental Protection Agency. (1992). Thermal Degradation Characteristics of Environmentally Sensitive Pesticide Products. Retrieved January 25, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3083547, Flufenpyr. Retrieved January 25, 2026, from [Link].
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Technical Support Center: Mitigating Crop Injury from Flufenpyr Application
Welcome to the technical support center for Flufenpyr, a next-generation protoporphyrinogen oxidase (PPO) inhibitor herbicide. This guide is designed for researchers, scientists, and crop protection professionals to provide in-depth, field-proven insights into the effective use of Flufenpyr and to offer robust troubleshooting strategies for mitigating potential crop injury. Our goal is to empower you with the scientific understanding and practical knowledge to optimize your weed management programs while ensuring crop safety.
Frequently Asked Questions (FAQs)
Q1: What is Flufenpyr and what is its mode of action?
A1: Flufenpyr is the active ingredient in a line of selective herbicides designed for the control of a broad spectrum of broadleaf weeds. Its ethyl ester form, Flufenpyr-ethyl, is commonly used in formulations.[1][2] Flufenpyr belongs to the WSSA/HRAC Group 14 (or Group E) herbicides, which act by inhibiting the protoporphyrinogen oxidase (PPO) enzyme in the chloroplasts of susceptible plants.[3] This inhibition leads to a buildup of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive oxygen species that rapidly destroy cell membranes, leading to necrosis (tissue death).[2][4][5]
Q2: In which crops is Flufenpyr typically used?
A2: Flufenpyr-ethyl is registered for use in a variety of crops, including but not limited to corn, soybeans, and sugarcane, for the control of broadleaf weeds.[3]
Q3: Is Flufenpyr a contact or systemic herbicide?
A3: Flufenpyr-ethyl is primarily a contact herbicide with limited translocation within the plant.[4][5] This means it is most effective on the plant tissues it directly contacts during application. Consequently, thorough spray coverage is essential for optimal weed control.
Q4: What are the typical symptoms of Flufenpyr injury on a crop?
A4: As a PPO inhibitor, Flufenpyr injury symptoms can appear rapidly, often within one to three days of application, and are influenced by light intensity.[4][6] Common symptoms include:
-
Leaf Discoloration: Initial water-soaked lesions followed by chlorosis (yellowing), bronzing, or reddish spotting on the leaves.[4][5][6]
-
Necrosis: Rapid browning and death of plant tissue, often appearing as speckles or spots on the leaves where spray droplets landed.[5][6]
-
Stunting: A temporary reduction in plant growth may be observed.[4]
-
Hypocotyl and Cotyledon Injury: In cases of pre-emergence application, injury may manifest as necrosis on the hypocotyl (stem below the cotyledons) or cotyledons (seed leaves), potentially leading to girdling and plant death in severe cases.[7]
Q5: Can crops recover from Flufenpyr injury?
A5: In many cases, crop response to Flufenpyr is transient and cosmetic, especially if the injury is minor and growing conditions are favorable.[4] Since it is a contact herbicide, new growth that emerges after application is typically unaffected. Recovery is more likely if the apical bud (main growing point) is not damaged.[7] However, severe injury, particularly to the hypocotyl or growing point of young seedlings, can lead to stand loss.[4][7]
Troubleshooting Guide: Diagnosing and Mitigating Crop Injury
This section provides a systematic approach to identifying and addressing crop injury that may be associated with Flufenpyr application.
Visual Symptom-Based Diagnosis
Symptom: Speckling, Bronzing, or Necrotic Spots on Leaves
-
Possible Cause: This is a classic symptom of post-emergence application of a PPO inhibitor herbicide like Flufenpyr.[4][5] It is often the result of direct contact of spray droplets with the leaf tissue.
-
Diagnostic Workflow:
-
Pattern of Injury: Is the injury most prominent on the upper leaves and surfaces that would have been exposed during spraying? Does the pattern in the field correspond to the sprayer's path, including overlaps?
-
Timing of Symptom Onset: Did the symptoms appear within 1-3 days after the Flufenpyr application?[4]
-
Environmental Conditions at Application: Was the application made during bright, sunny conditions? High light intensity can accelerate the development of PPO inhibitor symptoms.[5][8]
-
-
Mitigation and Management:
-
Short-Term: For minor injury, provide the crop with optimal growing conditions (adequate water and nutrients) to support recovery and the growth of new, unaffected foliage.[9]
-
Long-Term Prevention: Ensure proper spray nozzle selection and boom height to achieve uniform coverage and minimize droplet drift. Adhere strictly to the recommended application rates on the product label.
-
Symptom: Stunted Growth and Yellowing of New Growth
-
Possible Cause: While stunting can be a temporary symptom of Flufenpyr application, it can also be indicative of other stressors.[4] If accompanied by significant yellowing, it could be a sign of slowed metabolism of the herbicide by the crop, often exacerbated by environmental factors.
-
Diagnostic Workflow:
-
Environmental Stressors: Was the crop under stress from cool temperatures, waterlogged soils, or drought at the time of or shortly after application?[4][10] These conditions can reduce the crop's ability to metabolize the herbicide.
-
Soil Characteristics: For pre-emergence applications, are the affected areas in the field characterized by coarse-textured soils with low organic matter?[7] These soil types can sometimes lead to increased herbicide availability and crop uptake.
-
Rule out other causes: Check for signs of nutrient deficiencies, disease, or insect pressure that could also cause stunting and yellowing.
-
-
Mitigation and Management:
-
Short-Term: Alleviate any identifiable environmental stressors if possible (e.g., improve drainage).
-
Long-Term Prevention: Avoid applying Flufenpyr when the crop is under stress.[4] For pre-emergence applications, consult the product label for any soil-specific application rate adjustments.
-
Symptom: Girdled Stems and Stand Loss in Seedlings
-
Possible Cause: This severe symptom is most likely to occur with pre-emergence applications of Flufenpyr, especially under adverse environmental conditions.[4][7] Heavy rainfall after application can splash the herbicide onto the emerging seedling's hypocotyl, causing necrosis and girdling.[4][7]
-
Diagnostic Workflow:
-
Weather Post-Application: Was there a heavy rainfall event shortly after a pre-emergence application of Flufenpyr?
-
Planting Depth and Furrow Closure: Was the crop planted at the correct depth, and was the seed furrow properly closed? An open seed furrow can allow the herbicide to come into direct contact with the seed or emerging seedling.[7]
-
-
Mitigation and Management:
-
Short-Term: Unfortunately, once the hypocotyl is girdled, the plant will likely not recover. Assess the extent of stand loss to determine if replanting is necessary.
-
Long-Term Prevention: Ensure proper planter setup for good seed furrow closure.[7] If heavy rainfall is forecast shortly after a planned pre-emergence application, consider delaying the application.
-
Best Practices & Protocols for Minimizing Crop Injury
Proactive measures are the most effective way to prevent crop injury from Flufenpyr application.
Pre-Application Protocol
-
Field and Crop Assessment:
-
Crop Growth Stage: Apply Flufenpyr only at the crop growth stages specified on the product label. Younger, actively growing crops may be more susceptible to injury.
-
Crop Health: Do not apply Flufenpyr to crops that are under stress from drought, nutrient deficiency, disease, insect pressure, or extreme temperatures.[4]
-
-
Adjuvant Selection:
-
The choice of adjuvant can significantly impact both weed control efficacy and crop safety. PPO inhibitors often perform well with oil-based adjuvants like methylated seed oil (MSO) or crop oil concentrate (COC).[11]
-
Crucially, always consult the Flufenpyr product label for specific adjuvant recommendations. Using an incorrect adjuvant or rate can increase the risk of crop injury.
-
-
Tank-Mixing Compatibility:
-
Before tank-mixing Flufenpyr with other pesticides or fertilizers, consult the product labels of all components for compatibility information.[12]
-
Perform a jar test to check for physical compatibility before mixing a full tank.
-
Be aware that some tank-mix partners can increase the risk of crop injury (synergism).[13]
-
-
Sprayer Calibration and Cleanup:
-
Ensure your sprayer is accurately calibrated to deliver the correct application rate.
-
Thoroughly clean the sprayer, including tanks, lines, and nozzles, before and after using Flufenpyr to prevent contamination and injury to subsequent crops.
-
Application Protocol
-
Optimal Environmental Conditions:
-
Temperature and Humidity: Avoid applications during extreme heat or cold. High humidity can enhance herbicide activity but may also increase the potential for crop response.[4][8]
-
Light Intensity: Bright, sunny conditions can increase the speed of PPO inhibitor activity, which may be beneficial for weed control but could also increase the risk of crop injury.[5][8]
-
Wind: Do not spray in windy conditions to prevent drift to non-target areas and sensitive crops.
-
-
Application Timing:
-
Apply Flufenpyr during periods of active weed growth for optimal efficacy.
-
For post-emergence applications, consider applying when the crop has had time to develop a sufficient waxy cuticle on the leaves, which can provide some tolerance.
-
Post-Application Protocol
-
Scouting:
-
Monitor the treated field for 3-7 days after application to assess weed control and check for any signs of crop injury.
-
-
Record Keeping:
-
Maintain detailed records of the application, including the date, time, weather conditions, application rate, adjuvants used, and any tank-mix partners. This information is invaluable for troubleshooting any issues that may arise.
-
Data Summaries and Visualizations
Table 1: Environmental Factors Influencing Flufenpyr Activity and Crop Injury Potential
| Environmental Factor | Impact on Flufenpyr Activity | Potential for Increased Crop Injury | Mitigation Strategy |
| High Light Intensity | Increased speed and efficacy of weed control[5][8] | Higher potential for rapid onset of necrotic symptoms[5] | Be aware of increased risk, especially on sensitive crops or during stressful conditions. |
| High Humidity | Enhanced herbicide uptake and performance[4][8] | Increased risk of crop response[4] | Adhere strictly to labeled rates and avoid application to stressed crops. |
| Extreme Temperatures (High or Low) | Can reduce herbicide efficacy on weeds; crop metabolism of the herbicide may be slowed[4] | Higher risk of injury as the crop's ability to metabolize the herbicide is reduced[4][10] | Avoid application during periods of extreme temperature stress. |
| Saturated Soils (Post Pre-Emergence Application) | Can lead to herbicide splashing onto emerging seedlings[4][7] | Increased risk of hypocotyl girdling and stand loss[4][7] | Ensure proper seed furrow closure; consider delaying application if heavy rain is imminent. |
| Drought Conditions | Reduced herbicide uptake by weeds; thicker weed cuticle[14] | Crop is already stressed, increasing its susceptibility to injury[4] | Avoid application until the crop has recovered from drought stress. |
Diagram 1: Flufenpyr's Mode of Action (PPO Inhibition)
Caption: Flufenpyr inhibits the PPO enzyme, leading to cell membrane destruction.
Diagram 2: Troubleshooting Workflow for Suspected Flufenpyr Injury
Caption: A step-by-step workflow for diagnosing potential Flufenpyr crop injury.
References
-
NC State Extension Publications. (2015, December 11). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]
-
University of California Integrated Pest Management Program. (n.d.). Herbicide phytotoxicity. Retrieved from [Link]
-
Corteva Agriscience. (n.d.). How the Right Adjuvant Can Optimize Weed Control. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]
-
Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Flufenpyr-ethyl (Ref: S 3153). Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Influence of Environmental Factors on the Efficacy of Postemergence Herbicides. Retrieved from [Link]
-
Crop Protection Network. (2023, September 8). PPO Inhibitor (HG 14) Herbicide Injury in Soybean. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FLUFENPYR-ETHYL. Retrieved from [Link]
-
Azotic Technologies. (n.d.). Pesticide Tank Mix Biological Compatibility Guide. Retrieved from [Link]
-
University of Nebraska - Lincoln Digital Commons. (n.d.). Evaluation of Glyphosate and PPO-Inhibiting Herbicide Tank. Retrieved from [Link]
-
Compendium of Pesticide Common Names. (n.d.). flufenpyr-ethyl data sheet. Retrieved from [Link]
-
Scite.ai. (n.d.). Environmental and physiological factors that affect the efficacy of herbicides that inhibit the enzyme protoporphyrinogen oxidase: a literature review. Retrieved from [Link]
-
Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
ADAMA. (n.d.). Stavento Tank Mix List. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flufenpyr-ethyl. PubChem Compound Database. Retrieved from [Link]
-
University of Nebraska-Lincoln CropWatch. (2017, June 5). PPO-Inhibiting Herbicides and Soybean Seedling Injuries. Retrieved from [Link]
-
Hort Innovation. (n.d.). Herbicide performance: Environmental factors. Retrieved from [Link]
-
Council of Australasian Weed Societies. (n.d.). Effect of environmental factors on herbicide performance. Retrieved from [Link]
-
BioWorks, Inc. (2025, July 29). Product Compatibility. Retrieved from [Link]
-
OMEX. (n.d.). Agrochemical Physical Compatibility Guide. Retrieved from [Link]
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Flufenpyr-ethyl (Ref: S 3153) [sitem.herts.ac.uk]
- 4. PPO Inhibitor (Cell Membrane Disruptor) Herbicides | Pioneer® Seeds [pioneer.com]
- 5. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 7. Crop Protection Network [cropprotectionnetwork.org]
- 8. my.ucanr.edu [my.ucanr.edu]
- 9. Herbicide Phytotoxicity / Home and Landscape / UC Statewide IPM Program (UC IPM) [ipm.ucanr.edu]
- 10. PPO-Inhibiting Herbicides and Soybean Seedling Injuries | CropWatch | Nebraska [cropwatch.unl.edu]
- 11. How the Right Adjuvant Can Optimize Weed Control | The More You Grow | Corteva Agriscience [corteva.com]
- 12. syngenta.co.uk [syngenta.co.uk]
- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 14. Crop Protection Network [cropprotectionnetwork.org]
Flufenpyr Tank-Mix Compatibility: A Technical Support Guide
Welcome to the technical support center for flufenpyr. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for tank-mix incompatibility issues encountered during experimental applications. As your senior application scientist, my goal is to equip you with the foundational knowledge and practical steps to diagnose and prevent these issues, ensuring the integrity and success of your research.
Introduction to Flufenpyr and Tank-Mixing
Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds.[1] It functions as a protoporphyrinogen oxidase (PPO) inhibitor, which leads to the accumulation of protoporphyrins, ultimately causing damage to cell membranes and cellular function.[1] Tank-mixing, the practice of combining multiple agricultural products in a single sprayer tank, is a common practice to enhance efficiency and manage resistance.[2][3] However, combining different formulations can lead to incompatibilities, which are broadly categorized as physical and chemical.[3]
Physical incompatibility is the most visually apparent issue, where products fail to mix uniformly, resulting in separation, clumping, or the formation of precipitates.[3] Chemical incompatibility, on the other hand, may not be immediately obvious but can result in the deactivation of active ingredients or the creation of a phytotoxic mixture.[3][4] This guide will walk you through understanding, identifying, and resolving these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of a potential tank-mix incompatibility with flufenpyr?
A1: Initial signs of physical incompatibility can often be observed during the mixing process. These include:
-
Formation of precipitates or solids: You may notice flakes, crystals, or a sludge-like substance forming in the tank. This can happen when dry formulations like water-dispersible granules (WDGs) do not properly hydrate or disperse.[2]
-
Layering or separation: The mixture may separate into distinct layers, indicating that the components are not miscible.
-
Excessive foaming: While some foaming can be normal, excessive foam can indicate an interaction between different formulation components and can cause issues with proper agitation and concentration.[5]
-
Clumping or "cottage cheese" appearance: This can occur when emulsifiable concentrates (ECs) destabilize, causing the active ingredients to clump together.[5]
Chemical incompatibility may not have immediate visual cues. The first indication might be a lack of efficacy in your experiment or unexpected phytotoxicity in non-target organisms.[4]
Q2: What factors contribute to flufenpyr tank-mix incompatibility?
A2: Several factors can contribute to tank-mix problems. It's often the inert ingredients in pesticide formulations, rather than the active ingredients themselves, that cause issues.[2] Key contributing factors include:
-
Water Quality: The pH, temperature, and mineral content of the water used as a carrier are critical.[5] High pH can cause hydrolysis of some pesticides, reducing their efficacy, while hard water with high mineral content can react with active ingredients.[5] Cold water can slow the dissolution of dry formulations.[5]
-
Mixing Order: The sequence in which products are added to the tank is crucial.[3][4] Incorrect mixing order can prevent products from properly dispersing or dissolving.[4][6]
-
Formulation Type: Mixing different formulation types (e.g., water-dispersible granules (WDGs), emulsifiable concentrates (ECs), suspension concentrates (SCs)) increases the likelihood of incompatibility.[7] For instance, adding a dry product after an oil-based product can coat the dry particles and prevent them from hydrating.[2]
-
Agitation: Insufficient agitation can lead to settling of products, while over-agitation can cause some emulsifiable concentrates to break down.[5]
-
Concentration of Products: Adding too many products to a tank mix increases the chances of an adverse interaction.[2]
Q3: Can the chemical properties of flufenpyr itself suggest potential incompatibilities?
A3: Yes, understanding the chemistry of flufenpyr can help anticipate potential issues. Flufenpyr-ethyl is an ethyl ester.[1] Esters can be susceptible to hydrolysis, especially in alkaline (high pH) conditions. If tank-mixed with a product that significantly raises the pH of the spray solution, the stability of flufenpyr-ethyl could be compromised over time.
While specific interaction data is limited in the public domain, as a protoporphyrinogen oxidase inhibitor, its mode of action is well-defined.[1][8][9][10] The primary concern with tank-mixing would be ensuring that the formulation of flufenpyr and its tank-mix partners are physically compatible and that the spray solution's properties (like pH) do not degrade the active ingredient.
| Flufenpyr-ethyl Chemical Properties | |
| IUPAC Name | ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate[11] |
| Molecular Formula | C16H13ClF4N2O4[1] |
| Mode of Action | Protoporphyrinogen oxidase (PPO) inhibitor[1][8] |
| Formulation Type | Commonly supplied as water-dispersible granules (WDG)[8] |
| Water Solubility | Data not readily available, but as an ethyl ester, likely has low water solubility. |
Troubleshooting Guide
Issue 1: Precipitates or Solids Form in the Tank
Causality: This is a classic sign of physical incompatibility. It often occurs when dry formulations, such as the water-dispersible granules (WDG) that flufenpyr is often formulated in, are not able to properly disperse and hydrate in the tank solution.[6] This can be caused by adding the WDG formulation after an oil-based product (like an emulsifiable concentrate or an oil adjuvant), which can coat the granules and prevent them from dissolving.[6] Cold water can also significantly slow down the hydration process.[7]
Troubleshooting Steps:
-
Review Mixing Order: Always follow the recommended mixing order. A common best practice is the A.P.P.L.E.S. acronym.[3]
-
A: Ammonium sulfate and other water conditioning agents.
-
P: Powder solubles (soluble granules, soluble powders).
-
P: Powder dry (wettable powders, water-dispersible granules like flufenpyr).
-
L: Liquid flowables (suspension concentrates, micro-encapsulated products).
-
E: Emulsifiable products (emulsifiable concentrates, oil-in-water emulsions).
-
S: Solutions.
-
-
Ensure Adequate Agitation: Proper agitation is necessary to keep dry formulations suspended.[5]
-
Check Water Temperature: If using cold water, allow extra time for dry products to disperse completely before adding the next component.[7]
-
Perform a Jar Test: Before mixing a full tank, always conduct a jar test to confirm physical compatibility.[2]
Issue 2: Reduced Efficacy of Flufenpyr or Tank-Mix Partner
Causality: This points towards a chemical incompatibility, where a chemical reaction between tank-mix components deactivates one or more active ingredients.[3] This can be triggered by pH shifts in the spray solution. For example, some pesticides are sensitive to high pH and can undergo hydrolysis, rendering them less effective.[5] Another possibility is the binding of active ingredients to minerals in hard water.[4]
Troubleshooting Steps:
-
Measure Water pH: Use a pH meter to check the pH of your water source and the final tank mix. If the pH is outside the optimal range for flufenpyr or its tank-mix partner, use a pH buffer or acidifier to adjust it.[5]
-
Water Conditioning: If you have hard water, use a water conditioning agent, such as ammonium sulfate, to neutralize interfering minerals.[5]
-
Consult Labels: Product labels often provide information on pH sensitivity and incompatibilities with other products.[3][5]
-
Conduct a Bioassay: If you suspect reduced efficacy, a small-scale bioassay comparing the tank mix to individual applications of each product can help confirm a chemical antagonism.
Issue 3: Increased Phytotoxicity or Off-Target Effects
Causality: This is a form of chemical incompatibility known as synergism, where the combined effect of the tank-mix partners is greater than the sum of their individual effects.[2] This can happen if an adjuvant in the mix enhances the uptake of a herbicide into a non-target organism, leading to damage.[4]
Troubleshooting Steps:
-
Review Adjuvant Choice: Ensure that any adjuvants used are approved for use with all components of the tank mix. Some adjuvants can increase cuticle penetration, which may be desirable for the target but harmful to other organisms.[4]
-
Check Application Rates: Verify that all products are being used at their recommended rates.
-
Isolate the Cause: If possible, conduct a small-scale test with different combinations of the tank-mix components to identify which combination is causing the phytotoxicity.
Experimental Protocols
Protocol 1: The Jar Test for Physical Compatibility
The jar test is a simple and essential procedure to perform before mixing any new tank combination.[2][5] It simulates the conditions in the spray tank on a small scale.
Materials:
-
A clean, clear glass jar with a lid (at least 1 quart or 1 liter)
-
The same water source that will be used for the spray application
-
Pipettes or measuring spoons to accurately measure each component
-
All the products to be tank-mixed, in their correct proportions
Procedure:
-
Fill the jar halfway with the carrier water.[3]
-
Add any water conditioners or pH adjusters first and mix well.
-
Add the tank-mix components one at a time, in the correct mixing order (A.P.P.L.E.S.), agitating the jar by shaking it after each addition.[3]
-
After adding all components, fill the jar with the remaining water.
-
Shake the jar vigorously for 30 seconds.
-
Let the jar sit for at least 30 minutes and observe for any signs of incompatibility (flakes, layering, precipitates, gel formation).
-
If the mixture remains uniform, the products are likely physically compatible. If any issues are observed, do not proceed with mixing in the spray tank. You may try adding a compatibility agent to see if it resolves the issue.[5]
Visualizations
Logical Flow for Diagnosing Tank-Mix Issues
Caption: A troubleshooting flowchart for diagnosing tank-mix incompatibility issues.
The A.P.P.L.E.S. Mixing Order Workflow
Caption: The recommended A.P.P.L.E.S. mixing order for tank-mixing pesticides.
References
-
Sprayers 101. (2025, January 27). Tank mix compatibility. Retrieved from [Link]
-
Exacto Inc. (2021, November 9). Pesticide Tank Mix Incompatibility. Retrieved from [Link]
-
Bultemeier, B., Carter, E., & Sperry, B. (2024, September 24). Ensuring Pesticide Compatibility in Tank Mixes. UF/IFAS EDIS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flufenpyr-ethyl. PubChem Compound Database. Retrieved from [Link]
-
Whitford, F., et al. (n.d.). Avoid Tank Mixing Errors. Purdue University - College of Agriculture. Retrieved from [Link]
-
Nichino UK. (2023, February 9). Poor tank mixing & incompatibility risks plant health. Retrieved from [Link]
-
Whitford, F., et al. (n.d.). Avoid Tank Mixing Errors: A Guide to Applying the Principles of Compatibility and Mixing Sequence (PPP-122). Purdue University. Retrieved from [Link]
-
Agriculture & Environment Research Unit (AERU). (n.d.). Flufenpyr-ethyl (Ref: S 3153). University of Hertfordshire. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flufenpyr. PubChem Compound Database. Retrieved from [Link]
-
Agriculture & Environment Research Unit (AERU). (n.d.). Flufenpyr. University of Hertfordshire. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). FLUFENPYR-ETHYL. Retrieved from [Link]
-
Agrion Crop Solutions®. (n.d.). Avoiding Common Tank Mixing Issues. Retrieved from [Link]
-
UNLExtensionPSEP. (2022, October 13). Jar Testing Pesticides [Video]. YouTube. Retrieved from [Link]
-
OMEX. (2025, March). Agrochemical Physical Compatibility Guide. Retrieved from [Link]
-
FBN. (2024, February 18). Jar Testing | Back 2 Basics [Video]. YouTube. Retrieved from [Link]
-
Federal Register. (2003, September 19). Flufenpyr-Ethyl; Pesticide Tolerance. Retrieved from [Link]
-
Arkansas Cooperative Extension Service. (n.d.). Assessing Pesticide-Fertilizer Compatibility (Jar Test). Retrieved from [Link]
- Google Patents. (n.d.). US4224049A - Compatibility agents and method of use.
-
sitem.herts.ac.uk. (n.d.). flufenpyr-ethyl data sheet. Retrieved from [Link]
-
MDPI. (2024, March 10). Interaction of Flupyradifurone and Deltamethrin, Two Pesticides Commonly Used for Plant Pest Control, in Honeybees. Retrieved from [Link]
-
Brewer International. (n.d.). The ABCs of Tank Mixing Pesticides. Retrieved from [Link]
-
FBN Network. (2025, July 25). How to Do a Jar Test. Retrieved from [Link]
-
University of Florida. (n.d.). Pesticide Formulations. UF/IFAS EDIS. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). How to Do A Jar Test Before Tank Mixing Pesticides. Retrieved from [Link]
-
Purdue Extension. (n.d.). Pesticides and Formulation Technology. Retrieved from [Link]
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- 3. PI301/PI301: Ensuring Pesticide Compatibility in Tank Mixes [ask.ifas.ufl.edu]
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- 5. Pesticide Tank Mix Incompatibility [exactoinc.com]
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Technical Support Center: Enhancing the Rainfastness of Flufenpyr Formulations
This technical support guide is designed for researchers, scientists, and formulation development professionals working with Flufenpyr. Here, we provide in-depth technical guidance, troubleshooting advice, and detailed experimental protocols to address the challenges of improving the rainfastness of Flufenpyr formulations. Our approach is rooted in scientific principles and practical, field-proven insights to ensure the integrity and success of your experiments.
Part 1: Foundational Knowledge: Understanding Rainfastness in Flufenpyr Formulations
This section establishes the fundamental concepts of rainfastness, providing a crucial knowledge base for troubleshooting and experimental design.
Frequently Asked Questions (FAQs)
Q1: What is rainfastness and why is it critical for Flufenpyr formulations?
A1: Rainfastness is the ability of a pesticide to resist being washed off a plant's surface by rainfall or irrigation. Flufenpyr-ethyl, a protoporphyrinogen oxidase (PPO) inhibitor, is a contact herbicide, meaning its efficacy is dependent on its presence on the plant surface.[1] Poor rainfastness leads to the loss of the active ingredient, resulting in reduced weed control and the potential need for re-application, which has economic and environmental implications.[2]
Q2: What are the key factors that influence the rainfastness of a Flufenpyr spray?
A2: Several factors determine how well a Flufenpyr formulation withstands rain:
-
Rainfall Characteristics: The intensity, duration, and volume of rainfall are critical. A short, intense downpour can be more detrimental than a slow, gentle drizzle over a longer period.[2] Generally, rainfall exceeding 2.5 cm can significantly reduce the efficacy of many pesticides.
-
Time Interval: The time between application and rainfall is crucial. A longer drying period allows for better adhesion and absorption of the formulation on the leaf surface.[2]
-
Formulation Type: Flufenpyr is often formulated as water-dispersible granules (WDG). While offering good handling properties, the resulting suspension's rainfastness can be variable and is often lower than that of oil-based formulations like emulsifiable concentrates (EC).[3]
-
Plant Surface Properties: The type of weed, its growth stage, and the characteristics of its leaf surface (e.g., waxiness, hairiness) can affect how well the spray droplets are retained.
-
Adjuvants: The presence and type of adjuvants in the formulation or tank-mix are among the most significant factors that can be controlled to enhance rainfastness.[4]
Q3: How do adjuvants improve the rainfastness of Flufenpyr?
A3: Adjuvants are substances added to a pesticide formulation or tank mix to improve its performance.[5] For enhancing rainfastness, they primarily work in two ways:
-
Stickers: These adjuvants, which include synthetic latexes and film-forming polymers, increase the adhesion of the pesticide to the leaf surface, forming a rain-resistant layer.
-
Penetrants: These adjuvants, such as certain oils and surfactants, facilitate the absorption of the active ingredient into the plant's cuticle, moving it from a vulnerable position on the surface to a protected location within the leaf.[4]
Part 2: Troubleshooting Guide for Flufenpyr Rainfastness Experiments
This section addresses common problems encountered during the development and testing of rainfast Flufenpyr formulations, providing scientifically grounded solutions.
Q: My Flufenpyr formulation shows excellent efficacy in the greenhouse but fails in the field after a rain event. What could be the cause?
A: This is a classic lab-to-field translation problem. Several factors could be at play:
-
Inadequate Rainfastness of the Formulation: Your current formulation may lack the necessary components to adhere to and protect the Flufenpyr particles from wash-off. Flufenpyr's nature as a contact herbicide makes it particularly susceptible to this issue.[1]
-
Environmental Conditions: Field conditions are more variable than in a controlled greenhouse environment. Factors like wind can affect spray deposition, while temperature and humidity can influence drying time and cuticle penetration.[6] For instance, lower temperatures can slow the uptake of herbicides, extending the time needed to become rainfast.[7]
-
Solution: You need to incorporate a suitable adjuvant into your formulation. For PPO inhibitors like Flufenpyr, oil-based adjuvants such as Crop Oil Concentrates (COC) or Methylated Seed Oils (MSO) are often recommended as they can enhance both spreading and penetration.[8] It is also crucial to evaluate your formulation under simulated rainfall conditions in the lab before moving to field trials.
Q: I'm observing inconsistent results in my rainfastness assays. Why is my data not reproducible?
A: Inconsistent results in rainfastness studies often stem from a lack of control over key experimental variables:
-
Variable Rainfall Simulation: Ensure your rainfall simulator is calibrated to deliver a consistent droplet size, intensity (mm/hour), and duration for every experiment. Even slight variations can lead to significant differences in wash-off.
-
Inconsistent Drying Time: The period between spraying the formulation and initiating the rainfall simulation must be precisely controlled. This is the critical time for film formation and initial absorption.
-
Non-uniform Plant Material: If using live plants, variations in leaf age, size, and surface characteristics can affect spray retention and wash-off. For initial screening, using a standardized, non-biological surface can help reduce this variability.[8]
-
Solution: Standardize your experimental protocol. Use a calibrated rainfall simulator, strictly control the drying time, and for initial adjuvant screening, consider using uniform surfaces like wax-coated slides or standardized plastic panels before moving to plant-based assays.[8]
Q: I added a sticker adjuvant to my Flufenpyr WDG formulation, but the particles are still washing off easily. What's going wrong?
A: This issue can arise from several formulation and application challenges:
-
Poor Film Formation: The sticker may not be forming a cohesive, protective film over the Flufenpyr particles. This could be due to incompatibility with other formulants, incorrect concentration, or insufficient drying time.
-
Incorrect Adjuvant Selection: Not all stickers are equally effective. The choice of polymer and its properties (e.g., molecular weight, hydrophobicity) are critical for adhesion to both the Flufenpyr particle and the leaf surface.
-
Application Technique: The spray droplet size can influence how the formulation is deposited. Very large droplets may bounce off the leaf, while very fine droplets might not deposit enough of the sticker-active ingredient matrix.
-
Solution:
-
Screen a variety of sticker adjuvants: Test different types, such as latex-based, terpene-based, or polymeric stickers, at various concentrations.
-
Evaluate the film-forming properties: After application and drying, visually or microscopically inspect the deposit to ensure a continuous film is formed.
-
Optimize your spray parameters: Adjust nozzle type and pressure to achieve a medium droplet size that maximizes coverage and retention.
-
Q: After adding a penetrant adjuvant, I'm seeing signs of phytotoxicity on my test plants, even without rainfall. Why is this happening?
A: While penetrants can improve rainfastness by speeding up uptake, they can also lead to crop injury:
-
Increased Active Ingredient Uptake: The adjuvant may be enhancing the absorption of Flufenpyr into the crop at a rate that overwhelms the plant's natural metabolic defenses, leading to phytotoxicity.
-
Adjuvant-Induced Damage: Some adjuvants, particularly certain types of surfactants and oils at high concentrations, can disrupt the plant's cuticle, causing direct damage irrespective of the active ingredient.
-
Environmental Factors: High temperatures and humidity can exacerbate the activity of penetrant adjuvants, increasing the risk of crop injury.[6]
-
Solution:
-
Conduct a dose-response study: Test lower concentrations of the penetrant adjuvant to find a balance between enhanced rainfastness and crop safety.
-
Screen different types of penetrants: Methylated seed oils (MSOs) are often more aggressive than crop oil concentrates (COCs) or non-ionic surfactants (NIS). Evaluate a range to find a safer alternative.[5]
-
Always include a "no-rain" control group in your experiments to assess the baseline phytotoxicity of your formulation.
-
Part 3: Experimental Protocols for Enhancing and Evaluating Flufenpyr Rainfastness
These detailed protocols provide a systematic approach to selecting effective adjuvants and quantifying the rainfastness of your Flufenpyr formulations.
Protocol 1: Adjuvant Screening for Enhanced Flufenpyr Retention
Objective: To identify the most effective adjuvant class (sticker, penetrant, or mixed-function) for improving the rainfastness of a Flufenpyr WDG formulation.
Materials:
-
Flufenpyr technical grade or a base WDG formulation without rainfastness aids.
-
A selection of adjuvants from different classes (see Table 1).
-
Deionized water.
-
Hydrophobic surfaces (e.g., paraffin wax-coated glass slides or commercial plastic coupons).
-
Micropipette or a laboratory track sprayer for uniform application.
-
Drying oven or a controlled environment chamber.
-
Rainfall simulator.
-
Analytical equipment for quantifying Flufenpyr (e.g., HPLC-UV or LC-MS/MS).
Methodology:
-
Formulation Preparation: Prepare a stock suspension of the Flufenpyr WDG in deionized water at a concentration relevant for field application.
-
Adjuvant Addition: Aliquot the stock suspension into separate containers. To each, add a different adjuvant at a concentration recommended by the manufacturer (typically 0.25% to 1.0% v/v). Include a control with no added adjuvant.
-
Application: Apply a precise volume (e.g., 10 µL) of each formulation onto the center of a hydrophobic slide. For more advanced studies, use a track sprayer to simulate a field application. Prepare at least three replicates for each formulation.
-
Drying: Allow the slides to dry completely in a controlled environment (e.g., 25°C, 50% relative humidity) for a set period (e.g., 2 hours).
-
Pre-Rainfall Analysis (Baseline): For one set of replicates for each formulation, quantify the amount of Flufenpyr present before rainfall. This can be done by washing the slide with a suitable solvent (e.g., acetonitrile) and analyzing the extract.
-
Rainfall Simulation: Place the remaining slides in the rainfall simulator. Expose them to a standardized artificial rainfall event (e.g., 20 mm/hour for 30 minutes).
-
Post-Rainfall Analysis: After the rainfall event, allow the slides to dry. Then, quantify the remaining Flufenpyr using the same extraction and analysis method as in step 5.
-
Data Analysis: Calculate the percentage of Flufenpyr retained for each formulation:
-
% Retention = (Amount of Flufenpyr post-rain / Amount of Flufenpyr pre-rain) x 100
-
Protocol 2: Laboratory-Scale Rainfastness Assay on Plant Leaves
Objective: To quantify the washoff of a Flufenpyr formulation from a plant leaf surface.
Materials:
-
Test plants with relatively uniform leaf sizes and surfaces (e.g., velvetleaf, soybean).
-
Your optimized Flufenpyr formulation.
-
Laboratory track sprayer.
-
Rainfall simulator.
-
Leaf washing apparatus (e.g., beakers, flasks).
-
A suitable organic solvent for extraction (e.g., acetonitrile).
-
Analytical equipment (HPLC-UV or LC-MS/MS).
Methodology:
-
Plant Preparation: Grow plants to a consistent growth stage (e.g., 3-4 true leaves).
-
Application: Place the plants in a track sprayer and apply the Flufenpyr formulation at a known rate. Leave a set of plants unsprayed to serve as a control.
-
Drying: Allow the plants to dry for a specified period (e.g., 2 hours) under controlled conditions.
-
Pre-Rainfall Sampling: For a subset of the treated plants (at least 3), carefully excise a specific number of leaves. Wash the leaves with a known volume of solvent to extract the Flufenpyr residue. Analyze the solvent to determine the initial amount of active ingredient per leaf area.
-
Rainfall Simulation: Place the remaining treated plants in the rainfall simulator and subject them to the standardized rainfall event.
-
Post-Rainfall Sampling: After the rainfall, allow the plants to air dry. Then, excise the same number of leaves as in step 4 and perform the same extraction and analysis procedure.
-
Calculation: Calculate the percentage of Flufenpyr retained as described in Protocol 1.
Part 4: Data Interpretation and Visualization
Table 1: Adjuvant Classes and Their Primary Functions in Enhancing Rainfastness
| Adjuvant Class | Primary Mechanism | Examples | Expected Impact on Flufenpyr WDG | Potential Downsides |
| Non-ionic Surfactants (NIS) | Spreading & Wetting | Alcohol ethoxylates, Alkylphenol ethoxylates | Moderate improvement by increasing surface coverage. | Limited adhesion properties; may not be sufficient under heavy rain. |
| Crop Oil Concentrates (COC) | Penetration & Spreading | Petroleum-based oils with emulsifiers | Good improvement by enhancing cuticular penetration. | Can increase the risk of phytotoxicity on sensitive crops. |
| Methylated Seed Oils (MSO) | Enhanced Penetration | Modified vegetable oils with emulsifiers | Excellent improvement due to aggressive cuticular penetration. | Higher risk of phytotoxicity compared to COC. |
| Stickers (Film-Formers) | Adhesion | Synthetic latex, Terpenes, Polyvinyl alcohol | Excellent improvement by physically binding the active ingredient to the leaf. | May not enhance penetration; film quality is crucial. |
| High Surfactant Oil Concentrates (HSOC) | Spreading, Penetration & Wetting | Blends of oils and high concentrations of surfactants | Very good improvement by combining multiple modes of action. | Can be aggressive on crops; formulation compatibility needs to be checked. |
Diagrams
Below are Graphviz diagrams illustrating key workflows and concepts.
Caption: Workflow for developing and validating a rainfast Flufenpyr formulation.
Caption: Mechanisms of action for sticker and penetrant adjuvants.
Part 5: References
-
Lanthier, M. The Rainfastness of Pesticides. WCTA Online. [Link]
-
Hartzler, B. (n.d.). Role of spray adjuvants with postemergence herbicides. Iowa State University Extension and Outreach. [Link]
-
ASTM International. (1996). STP1234 - Pesticide Formulations and Application Systems: 13th Volume. [Link]
-
Dow. (2022). Protoporphyrinogen Oxidase (PPO) Inhibitor Oil Dispersion Formulation as an Ecofriendly All-in-One Option for Broadleaf Control. ASTM International. [Link]
-
Google Patents. (n.d.). EP1974609A1 - Method for manufacturing water dispersible granules (WG).
-
The Impact of Weather Conditions on Herbicide Spray Tank Applications. (2024). [Link]
-
Takano, H., et al. (2020). Glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors. ResearchGate. [Link]
-
Pulse Growers. (2013). Herbicides and Rainfastness in Your Pulse Crop. [Link]
-
U.S. Environmental Protection Agency. (2016). Guidance on Light-Dependent Peroxidizing Herbicides: Use of the Molar Threshold Value for Adjusting Fish Chronic Endpoints. [Link]
-
Whaley, C. (2025). Wet weather impacts on herbicides and crop safety in agriculture. Farm Progress. [Link]
-
Coric, E., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. [Link]
-
Google Patents. (n.d.). EP3994990A1 - Agrochemical composition with improved drift, spreading and uptake properties.
-
University of Missouri. (2018). Rainfastness of Pesticides. Integrated Pest Management. [Link]
-
Keshavarz, M., et al. (2022). A Perspective on the Roles of Adjuvants in Developing Highly Potent COVID-19 Vaccines. National Institutes of Health. [Link]
-
Google Patents. (n.d.). CN102428925B - Herbicide compound containing pyraflufen-ethyl and clodinafop-propargyl.
-
No-Till Farmer. (2025). Handling Herbicide Applications During Heavy Rainfall. [Link]
-
Travlos, I., et al. (2020). Pyraflufen-ethyl and florasulam efficacy against glyphosate resistant horseweed (Conyza canadensis) Biotypes. ResearchGate. [Link]
-
WCTA Online. (n.d.). The Rainfastness of Pesticides. [Link]
-
University of Nebraska-Lincoln. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. [Link]
-
Lowry, C. (2024). How Residual Herbicides Handle Heavy Rain. [Link]
-
Purdue University. (n.d.). Compendium of Herbicide Adjuvants. [Link]
-
Google Patents. (n.d.). EP0633722B1 - Water dispersible granules of liquid pesticides.
-
Google Patents. (n.d.). US5234891A - Water dispersible granules.
-
Yufull. (n.d.). Keep these herbicide damage remedies in mind. [Link]
-
University of Nebraska-Lincoln. (2016). How Cool, Rainy Weather Affects Burndown Herbicide Efficacy. CropWatch. [Link]
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- 2. Rainfastness of Pesticides // Missouri Environment and Garden News Article // Integrated Pest Management, University of Missouri [ipm.missouri.edu]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The Rainfastness of Pesticides - WCTA Online [wcta-online.com]
- 5. EP1974609A1 - Method for manufacturing water dispersible granules (WG) - Google Patents [patents.google.com]
- 6. brewerint.com [brewerint.com]
- 7. nichino.co.jp [nichino.co.jp]
- 8. dl.astm.org [dl.astm.org]
Technical Support Center: Flufenpyr Dose-Response Analysis for Resistant Biotypes
Prepared by: Gemini, Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for conducting and troubleshooting flufenpyr dose-response analyses, with a specific focus on characterizing herbicide-resistant weed biotypes. Our approach integrates established scientific principles with practical, field-proven insights to ensure the generation of robust and reliable data.
Section 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses fundamental concepts that underpin a successful dose-response study.
Q1: What is flufenpyr and how does it work?
Flufenpyr (often used as flufenpyr-ethyl) is a contact herbicide belonging to the pyridazinone chemical family.[1][2] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO) in the chlorophyll biosynthesis pathway.[1][2][3][4] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid lipid peroxidation and destruction of cell membranes, resulting in cell death.[3] According to the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA), it is classified as a Group E and Group 14 herbicide, respectively.[1][2]
Q2: What is herbicide resistance and what are the primary mechanisms?
Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal to the wild type.[5][6] This phenomenon arises from natural genetic variation within a weed population. Repeated use of herbicides with the same mode of action selects for these rare individuals, allowing them to proliferate.[7][8]
There are two primary categories of resistance mechanisms:
-
Target-Site Resistance (TSR): This involves a modification of the herbicide's target protein, typically through a genetic mutation, which prevents the herbicide from binding effectively.[9][10] This is the most common mechanism of resistance.[10]
-
Non-Target-Site Resistance (NTSR): This includes any mechanism that prevents a lethal dose of the herbicide from reaching its target site.[9] Key NTSR mechanisms are:
-
Enhanced Metabolism: The resistant plant can rapidly detoxify the herbicide, often through the action of enzyme families like cytochrome P450s, before it can cause significant damage.[9][10][11]
-
Reduced Absorption or Translocation: The herbicide is not effectively absorbed by the plant or is not moved to its site of action.[9]
-
Sequestration: The herbicide is moved into cellular compartments, like the vacuole, where it cannot cause harm.[9][10]
-
Q3: Why is a dose-response analysis essential for studying resistant biotypes?
Dose-response studies are a cornerstone of herbicide resistance research for several critical reasons:[12]
-
Quantification of Resistance: They provide a quantitative measure of the level of resistance, moving beyond a simple "resistant" or "susceptible" classification.
-
Confirmation of Resistance: A statistically significant shift in the dose-response curve between a suspected resistant biotype and a known susceptible standard confirms the presence of resistance.
-
Informing Management Strategies: The magnitude of resistance helps predict field performance and guides the selection of alternative control methods.[13]
-
Characterizing Resistance Patterns: These assays are crucial for investigating cross-resistance (resistance to herbicides with the same mode of action) and multiple resistance (resistance to herbicides with different modes of action).[5][14]
Q4: What are the key parameters derived from a dose-response curve?
The sigmoidal dose-response curve is typically analyzed using a non-linear regression model, most commonly the log-logistic model.[12][15][16] The key parameters derived are:
-
ED₅₀ / GR₅₀ / LD₅₀: The "Effective Dose," "Growth Reduction," or "Lethal Dose" that causes a 50% response (e.g., 50% reduction in biomass or 50% mortality) compared to the untreated control.[15][17] This parameter is the primary indicator of a population's sensitivity to the herbicide.
-
Slope (b): The steepness of the curve around the ED₅₀. A steeper slope indicates a more homogenous response of the population to increasing herbicide doses.[16]
-
Resistance Index (RI): A critical value for quantifying resistance, calculated as:
RI = ED₅₀ of Resistant Population / ED₅₀ of Susceptible Population [17]
Section 2: Experimental Design and Protocol
A well-designed experiment is self-validating. The inclusion of known susceptible and, if available, resistant standards allows for the validation of assay conditions and provides a benchmark for interpreting results from unknown biotypes.
Core Experimental Workflow
The following diagram outlines the critical steps for a whole-plant dose-response bioassay.
Caption: Workflow for a whole-plant herbicide dose-response bioassay.
Step-by-Step Protocol: Whole-Plant Bioassay
This protocol is designed for a pot-based experiment under controlled greenhouse or growth chamber conditions.
-
Plant Material and Growth:
-
Source Seeds: Obtain seeds of the suspected resistant biotype and a known, standardized susceptible biotype of the same species. The susceptible standard is the most critical control in the experiment.
-
Potting: Fill pots (e.g., 10 cm diameter) with a consistent, sterile potting medium. Add a standardized number of seeds (e.g., 5-10) to each pot and cover lightly.[18]
-
Replication: Prepare a minimum of 4-5 replicate pots for each dose level, including the untreated control (dose=0), for each biotype.
-
Germination: Place pots in a growth chamber or greenhouse with controlled temperature (e.g., 25°C/20°C day/night), humidity, and photoperiod. Water as needed to maintain adequate soil moisture.[19]
-
Thinning: After emergence, thin seedlings to a uniform number per pot (e.g., 2-3 plants) to minimize competition.[18]
-
-
Herbicide Dose Preparation and Application:
-
Dose Selection: The choice of doses is crucial for defining the curve. A logarithmic or geometric series is recommended.[17] The range must bracket the expected ED₅₀ values for both susceptible and resistant biotypes, including doses that cause little to no effect and doses that cause complete mortality.[18]
-
Stock Solution: Prepare a concentrated stock solution of a commercial formulation of flufenpyr-ethyl.
-
Serial Dilution: Perform serial dilutions from the stock solution to create the desired dose range. Include a "dose=0" control containing only the carrier (e.g., water) and any adjuvant used.
-
Application: Apply the herbicide when plants have reached a consistent growth stage (e.g., 2-4 true leaves). Use a research-grade track sprayer to ensure uniform application at a calibrated volume.[19]
-
-
Post-Application Incubation and Assessment:
-
Incubation: Return the treated plants to the controlled environment. Randomize the pot positions to account for any minor environmental variations.
-
Assessment Timing: Evaluate the plants after a sufficient period for symptoms to fully develop, typically 14-28 days after treatment.[19]
-
Data Collection: The primary endpoint should be a quantitative measure. The preferred method is harvesting the above-ground biomass and recording the fresh or, ideally, dry weight.[17] Visual injury ratings (0-100% scale) can also be used but are more subjective.[19]
-
Data Presentation: Suggested Dose Ranges
The following table provides example dose ranges. It is imperative to conduct preliminary range-finding experiments to optimize these doses for your specific species and conditions.
| Biotype Status | Example Dose Range (g a.i./ha) | Rationale |
| Known Susceptible | 0, 5, 10, 20, 40, 80, 160 | This range is designed to accurately define the ED₅₀, which is expected to be low. |
| Suspected Resistant | 0, 40, 80, 160, 320, 640, 1280 | The range is shifted higher to capture the expected increase in the ED₅₀. Overlap with the susceptible range is necessary for comparison. |
Section 3: Data Analysis and Interpretation
Accurate analysis is as critical as proper experimental execution. The use of appropriate statistical models is non-negotiable for publishing and internal decision-making.
Statistical Analysis
-
Model Selection: The four-parameter log-logistic model is the industry standard for analyzing herbicide dose-response data and should be used.[12][16] The equation is:
Y = c + { (d - c) / (1 + exp(b(log(x) - log(ED₅₀)))) } Where: Y is the response, c is the lower limit, d is the upper limit, b is the slope, and x is the dose.
-
Software: Utilize statistical software with non-linear regression capabilities (e.g., R with the 'drc' package, SAS, SigmaPlot). These packages will calculate the ED₅₀ and other parameters with confidence intervals.
-
Data Normalization: Express the response data (e.g., biomass) for each replicate as a percentage of the mean of the untreated control for that specific biotype.
Interpreting the Resistance Index (RI)
The RI value provides a standardized scale for the level of resistance.
| Resistance Index (RI) | Interpretation | Implication |
| 1.0 | No resistance; identical to susceptible. | The biotype is fully susceptible. |
| >1.0 - 3.0 | Low-level or incipient resistance. | This may represent natural population variation or the early stages of resistance evolution. Field control failures may not yet be apparent but are a future risk.[17] |
| >3.0 - 10.0 | Moderate resistance. | Reduced herbicide efficacy is likely under field conditions. |
| >10.0 | High-level resistance. | The herbicide is unlikely to provide any meaningful control in the field. |
Logical Flow of Interpretation
Sources
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- 2. Flufenpyr [sitem.herts.ac.uk]
- 3. Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bioone.org [bioone.org]
- 5. Herbicide-Resistant Weeds and Their Management | OSU Extension Service [extension.oregonstate.edu]
- 6. Managing Herbicide-Resistant Weeds1 | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
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- 9. Mechanisms of evolved herbicide resistance - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. scielo.br [scielo.br]
Technical Support Center: Managing the Evolution of Pesticide Resistance
A Note from Your Application Scientist:
Welcome to the technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you design robust experiments and accurately interpret your results.
A critical point of clarification before we begin: The compound "Flufenpyr," and more commonly its derivative Flufenpyr-ethyl, is classified as a herbicide , not an insecticide.[1][2] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme in plants, leading to cell membrane disruption.[3][4]
However, the evolutionary principles and the laboratory strategies used to study and manage resistance are remarkably consistent across different types of pesticides, whether they target insects, weeds, or fungi. Therefore, this guide will focus on the universal strategies for managing pesticide resistance, using Flufenpyr as a case study for a herbicide, while drawing upon the well-established and extensively documented methodologies from the field of insecticide resistance management to provide detailed, practical protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when encountering potential pesticide resistance.
Q1: What is pesticide resistance?
A: Pesticide resistance is a heritable change in the sensitivity of a pest population (e.g., insects, weeds, fungi) that results in the repeated failure of a product to achieve the expected level of control when used according to the label recommendation.[5] It's an evolutionary process where individuals with a genetic trait that allows them to survive a pesticide application pass that trait to their offspring, leading to an increase in the frequency of resistant individuals in the population over time.[6]
Q2: What are the primary mechanisms of resistance?
A: Resistance typically falls into two main categories, which can occur alone or in combination:
-
Target-Site Resistance: This occurs when the specific protein or enzyme that the pesticide binds to is altered by a genetic mutation.[6][7] In the case of Flufenpyr, the target is the PPO enzyme.[1] A mutation could prevent Flufenpyr from binding effectively, rendering it harmless to the plant. This is analogous to the well-known kdr (knockdown resistance) mutations in insect sodium channels that confer resistance to pyrethroid insecticides.[7]
-
Metabolic Resistance: This is the most common mechanism, where the pest organism detoxifies the pesticide before it can reach its target site.[5][8] This is usually achieved by the overproduction of detoxification enzymes, such as Cytochrome P450 monooxygenases (P450s), Glutathione S-transferases (GSTs), and carboxylesterases (CCEs).[6][9] This mechanism can be particularly problematic as it may confer cross-resistance to multiple pesticides with different modes of action.[10]
Part 2: Troubleshooting Your Resistance Monitoring Experiments
Here, we address specific issues you might encounter in the lab.
Scenario 1: My dose-response bioassay results are inconsistent or show high mortality in my control group.
This is a common and critical issue. The validity of your entire data set rests on a healthy, untreated control group and consistent responses.
Table 1: Troubleshooting Common Bioassay Issues
| Potential Cause | Explanation & Causality | Recommended Solution |
|---|---|---|
| Unhealthy Test Population | Subjects (insects, plants, seeds) may be stressed from collection, handling, or rearing conditions. This leads to high background mortality that masks the true effect of the pesticide.[11] | Acclimate field-collected populations in the lab for at least 24 hours before testing.[12] Discard any individuals that appear lethargic or abnormal. Ensure rearing/growth conditions (temp, humidity, light, nutrition) are optimal. |
| Solvent Toxicity | The solvent used to dissolve the technical grade pesticide (e.g., acetone, ethanol) can be toxic to the test subjects at certain concentrations.[11] | Always run a "solvent-only" control in parallel with your untreated control.[11] If mortality in the solvent control is >10%, you must reduce the solvent volume or find a less toxic alternative. |
| Improper Pesticide Application | For vial/bottle assays, an uneven coating of the pesticide can lead to variable exposure.[12] For plant assays, inconsistent spray coverage will yield variable results. | Ensure vials are rolled continuously until the solvent has fully evaporated to create an even film.[12] Use calibrated spray equipment to ensure uniform droplet size and coverage on plant tissues. |
| Reagent Degradation | Pesticide stock solutions can degrade if stored improperly (e.g., exposed to light or incorrect temperatures), leading to weaker-than-expected results.[13] | Store stock solutions in amber-colored or foil-wrapped bottles at 4°C.[13] Prepare fresh serial dilutions for each assay. Always label solutions with the preparation date. |
Scenario 2: I suspect metabolic resistance, but my enzyme activity assays show no difference between susceptible and resistant populations.
This can be perplexing, but several factors can influence the outcome of these sensitive biochemical assays.
Q: What could be wrong with my enzyme assays?
A: Several factors could be at play:
-
Incorrect Sample Preparation: Enzymes are sensitive and can degrade quickly. Samples must be flash-frozen (e.g., in liquid nitrogen) immediately after collection and stored at -70°C or colder until use.[9] Using fresh, not degraded, tissue is paramount.
-
Wrong Substrate or Cofactor: Different families of detoxification enzymes have preferential substrates. Ensure you are using a substrate known to be metabolized by the enzyme class you are investigating (e.g., p-nitroanisole for P450s, 1-chloro-2,4-dinitrobenzene for GSTs). Also, confirm all necessary cofactors (e.g., NADPH for P450s) are present in your reaction buffer.
-
Assay Conditions Not Optimized: Enzyme kinetics are highly dependent on pH, temperature, and incubation time. Equilibrate all reagents to the assay temperature before starting.[14] Run a time-course experiment and a protein concentration curve to ensure your measurements are in the linear range of the reaction.
-
Another Mechanism is Responsible: The resistance may not be metabolic. It could be due to a target-site mutation or reduced pesticide penetration. It is crucial to investigate multiple potential mechanisms in parallel.
Part 3: Key Experimental Protocols
These protocols provide a foundation for your resistance research. They are presented as self-validating systems with integrated controls.
Protocol 1: Establishing a Baseline Dose-Response Curve (Adapted from Vial Test Method)
This protocol is essential for quantifying the level of resistance. It determines the lethal concentration (LC50) or effective dose (ED50) for a susceptible population, which serves as the benchmark for all future testing.
Objective: To determine the concentration of Flufenpyr that causes 50% mortality or growth inhibition in a known susceptible population.
Materials:
-
Technical grade Flufenpyr
-
High-purity acetone[13]
-
Glass scintillation vials (20 mL) or Wheaton bottles (250 mL for mosquitoes)[13]
-
Pipettes and volumetric flasks
-
Vial roller or rotator
-
Susceptible population of test organisms (e.g., weed seeds, insect larvae)
Methodology:
-
Preparation of Stock Solution: Accurately weigh the technical grade Flufenpyr and dissolve it in acetone to create a high-concentration stock solution (e.g., 1 mg/mL).[13] Store appropriately.
-
Serial Dilutions: Prepare a range of at least 5-7 serial dilutions from the stock solution. The range should be chosen to bracket the expected LC50, aiming for concentrations that will produce between 10% and 90% mortality.
-
Coating Vials:
-
Pipette a fixed volume (e.g., 1 mL) of each dilution into a separate, labeled vial. Prepare at least 3-4 replicate vials per concentration.
-
Include two sets of controls: an "untreated" control with no solution and a "solvent" control with 1 mL of acetone only.[11]
-
Place the vials on a roller and rotate them at a slight angle until all the acetone has evaporated, leaving a uniform film of Flufenpyr on the inner surface.[12]
-
-
Bioassay:
-
Introduce a set number of healthy, active individuals (e.g., 10-25 insects) into each vial.[11]
-
Cap the vials and hold them at a constant temperature and humidity.
-
-
Data Collection & Validation:
-
Assess mortality at a predetermined time point (e.g., 24 hours). An individual is considered dead if it is unable to move when gently prodded.
-
Validation Check: Mortality in the untreated and solvent controls should be less than 10%. If it is higher, the assay is invalid and must be repeated, likely with healthier subjects.[11]
-
-
Analysis: Correct for control mortality using Abbott's formula if necessary. Analyze the dose-response data using probit analysis to calculate the LC50 value and its 95% confidence intervals.[11]
Workflow for Investigating and Managing Resistance
The following diagram outlines a logical workflow from initial field observation to implementing a management strategy.
Caption: A workflow from field detection of resistance to lab analysis and management.
Part 4: Foundational Strategies for Resistance Management
Proactive management is always more effective and economical than reactive management. The goal is to minimize the selection pressure for resistance.
Q2: What are the core principles of an effective resistance management strategy?
A: The core principles are diversification and integration. Relying on a single control method is a recipe for resistance.
-
Rotate Modes of Action (MoA): This is the cornerstone of resistance management. Avoid using pesticides from the same MoA group repeatedly against successive generations of a pest.[15][16] This allows susceptible individuals to survive and interbreed with any potentially resistant ones, diluting the resistance genes in the population.[15]
-
Use Mixtures: Applying a mixture of two or more pesticides with different MoAs can be effective, as the pest must have multiple, independent resistance mechanisms to survive.[17] However, this strategy must be used cautiously and according to label recommendations.
-
Integrate Non-Chemical Controls (IPM/IWM): An Integrated Pest Management (IPM) or Integrated Weed Management (IWM) approach is crucial. This includes practices like:
-
Strategic Use: Always use the recommended label rates.[15] Using lower rates can select for individuals with low-level resistance, which can then evolve into stronger resistance.[15] Also, treat only when pest populations exceed economic thresholds.[5][18]
Visualizing Resistance Mechanisms and Management
Caption: Comparison of pesticide action in susceptible vs. resistant individuals.
Caption: A simple 3-year Mode of Action (MoA) rotation strategy.
References
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Strycharz, J. P., et al. (2010). Bioassays for Monitoring Insecticide Resistance. Journal of Visualized Experiments. [Link]
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Centers for Disease Control and Prevention (CDC). (2016). Global Manual for Evaluating Insecticide Resistance Using the CDC Bottle Bioassay. CDC. [Link]
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CropLife Australia. (n.d.). Insecticide Resistance Management Strategies. CropLife Australia. [Link]
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LSU AgCenter. (2010). Bioassays for monitoring insecticide resistance. LSU Scholarly Repository. [Link]
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National Center for Biotechnology Information. (n.d.). Flufenpyr-ethyl. PubChem Compound Database. [Link]
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Pacific Northwest Pest Management Handbooks. (n.d.). Insecticide Resistance Management. PNW Handbooks. [Link]
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Pesticide Environmental Stewardship. (n.d.). Take Steps to Avoid Insecticide Resistance. Pesticide Environmental Stewardship. [Link]
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University of Hertfordshire. (n.d.). Flufenpyr. AERU Pesticide Properties Database. [Link]
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University of Hertfordshire. (n.d.). Flufenpyr-ethyl. AERU Pesticide Properties Database. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Managing Pesticide Resistance. UC IPM. [Link]
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California West Nile Virus Website. (2015). Insecticide Resistance and CDC Bottle Bioassay Testing. California Department of Public Health. [Link]
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National Center for Biotechnology Information. (n.d.). Flufenpyr. PubChem Compound Database. [Link]
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Grützmacher, A. D., et al. (2022). Molecular Diagnostics for Monitoring Insecticide Resistance in Lepidopteran Pests. MDPI. [Link]
-
Evans, J. A., et al. (2016). Managing the evolution of herbicide resistance. Pest Management Science. [Link]
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Ali, A., et al. (2024). Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control. International Journal of Molecular Sciences. [Link]
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Westra, E. P., et al. (2024). Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia. Pest Management Science. [Link]
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Delye, C., et al. (2019). Enhanced metabolism causes reduced flufenacet sensitivity in black-grass (Alopecurus myosuroides Huds.) field populations. Pest Management Science. [Link]
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BioAssay Systems. (n.d.). Troubleshooting. BioAssay Systems. [Link]
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Khan, S., et al. (2020). Mechanism of Insecticide Resistance in Insects/Pests. Polish Journal of Environmental Studies. [Link]
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Evans, J. A., et al. (2015). Managing the evolution of herbicide resistance. Pest Management Science. [Link]
-
Corbel, V., et al. (2021). Assessing Insect Growth Regulator Resistance Using Bioassays: A Systematic Review and Meta-Analysis. MDPI. [Link]
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Labbé, P., et al. (2021). Molecular Detection of Insecticide Resistance Mutations in Anopheles gambiae from Sierra Leone Using Multiplex SNaPshot and Sequencing. Frontiers in Tropical Diseases. [Link]
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Evans, J. A., et al. (2015). Managing the evolution of herbicide resistance. Pest Management Science. [Link]
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Labbé, P., et al. (2021). Molecular Detection of Insecticide Resistance Mutations in Anopheles gambiae from Sierra Leone Using Multiplex SNaPshot and Sequencing. PMC. [Link]
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Kumar, S., & Singh, A. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Journal of Entomology and Zoology Studies. [Link]
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Liu, N. (2023). Assays to Measure Insecticide Toxicity and Insecticide Resistance in Mosquitoes. Cold Spring Harbor Protocols. [Link]
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Insecticide Resistance Action Committee (IRAC). (n.d.). Insecticide Resistance Management Strategies. IRAC. [Link]
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Westra, E. P., et al. (2024). Enhanced metabolic detoxification is associated with fluroxypyr resistance in Bassia scoparia. PubMed. [Link]
-
Feyereisen, R. (2015). Molecular tools for detection of insecticide resistance. ResearchGate. [Link]
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Jugulam, M. (2022). Metabolic resistance: A pressing threat requiring immediate action. Agronomy eUpdates. [Link]
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Vélez, A. M., et al. (2016). Inheritance and Resistance Mechanisms of Field-Evolved Resistance to Pyrethroids in a Fall Armyworm. MDPI. [Link]
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Evans, J. A., et al. (2015). Managing the evolution of herbicide resistance. PubMed. [Link]
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Beckie, H. J., & Harker, K. N. (2017). Herbicide Resistance Management: Recent Developments and Trends. MDPI. [Link]
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Colquhoun, J. (2022). Is Metabolic Herbicide Resistance the Straw That Will Break Weed Management's Back?. Integrated Pest and Crop Management. [Link]
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Dara, S. K. (2017). Insect resistance to biopesticides. E-Journal of Entomology and Biologicals. [Link]
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Agriculture and Horticulture Development Board (AHDB). (n.d.). The mechanisms of insecticide resistance in crop pests. AHDB. [Link]
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Global Substance Registration System. (n.d.). FLUFENPYR-ETHYL. gsrs. [Link]
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Technical Support Center: Addressing Flufenpyr Carryover Injury to Rotational Crops
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering potential flufenpyr carryover in rotational crops during experimental trials. It is designed to offer both diagnostic and remedial insights based on established scientific principles.
Understanding Flufenpyr Carryover: A Focus on Metabolite Persistence
Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds in various crops, including corn, soybean, and wheat.[1] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis in susceptible plants.[1][2] This inhibition leads to an accumulation of protoporphyrin IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption.[3]
A critical aspect of flufenpyr's environmental fate is its rapid degradation in the soil. However, this degradation leads to the formation of more persistent metabolites.[4] The primary metabolite, an ester-cleaved form known as S-3153acid, has been identified as a major degradation product.[5][6] Environmental fate data suggests that while flufenpyr-ethyl itself is not expected to persist, its degradates are more stable and have a higher potential for leaching.[4] Furthermore, there is evidence to suggest that these degradates may be more toxic to some plant species than the parent compound.[4]
Therefore, any investigation into flufenpyr carryover must focus on the presence and phytotoxicity of its persistent metabolites.
Key Factors Influencing Flufenpyr Metabolite Persistence
The persistence of flufenpyr metabolites in the soil is governed by a combination of factors:
| Factor | Influence on Persistence |
| Soil pH | The effect of pH on the degradation of flufenpyr and its metabolites is not well-documented in the available literature. However, for many herbicides, pH can influence chemical hydrolysis and microbial activity. |
| Soil Organic Matter & Texture | Higher organic matter and clay content can increase the adsorption of herbicide residues, potentially reducing their availability for plant uptake and microbial degradation, which can either increase or decrease persistence depending on the specific interactions. |
| Microbial Activity | The degradation of many herbicides is primarily a microbial process. Conditions that favor microbial growth and activity (e.g., adequate moisture, warm temperatures, and good aeration) will generally lead to faster degradation of herbicide residues. |
| Environmental Conditions | Temperature and soil moisture are critical. Warmer, moist conditions typically accelerate the breakdown of herbicide residues by enhancing microbial activity.[3] |
| Application Rate and Timing | Higher application rates can lead to a greater concentration of persistent metabolites. Late-season applications provide a shorter window for degradation before a rotational crop is planted. |
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My rotational crop is exhibiting unexpected injury symptoms (e.g., stunting, chlorosis, necrosis). Could this be due to flufenpyr carryover?
A1: It is possible, especially if the symptoms are appearing in patterns that correlate with the previous season's herbicide application. PPO inhibitor herbicides typically cause rapid, contact-type injury. Symptoms can include water-soaked lesions that turn into chlorotic (yellow) and then necrotic (brown) tissue, as well as stunting.
To begin troubleshooting, consider the following:
-
Review Application Records: Confirm that flufenpyr was used in the previous growing season, and note the application rate, date, and any tank-mix partners.
-
Evaluate Symptomology: Are the symptoms consistent with PPO inhibitor injury? Observe the pattern of injury in the field. Is it uniform, or is it concentrated in specific areas like headlands, sprayer overlap zones, or areas with different soil types?
-
Consider Other Causes: Rule out other potential causes of crop injury, such as nutrient deficiencies, diseases, insect pressure, or carryover from other herbicides used in the tank mix.
-
Conduct a Bioassay: A laboratory or field bioassay is a reliable way to determine if herbicide residues are present at phytotoxic concentrations.
Caption: A workflow for troubleshooting suspected flufenpyr carryover injury.
Q2: How do I design a reliable bioassay to test for flufenpyr carryover?
A2: A bioassay is a critical tool for diagnosing herbicide carryover. It involves growing a sensitive indicator plant in soil from the suspect area and comparing its growth to plants in untreated control soil.
Key Considerations for Bioassay Design:
-
Indicator Species: Select a plant species known to be sensitive to PPO inhibitors. Common choices include oats, lettuce, or the rotational crop you intend to plant.
-
Soil Sampling: Collect representative soil samples from the affected field. Be sure to sample from both injured and non-injured areas to serve as a comparison. A composite sample from multiple locations within each area is recommended.
-
Control Soil: It is essential to have a "clean" control soil that is known to be free of herbicide residues. This can be obtained from an area that has not been treated with herbicides or by treating a portion of the field soil with activated charcoal to bind the residues.[7]
-
Growth Conditions: Maintain consistent and optimal growing conditions (light, temperature, water) for all plants in the bioassay to ensure that any observed differences are due to herbicide residues and not environmental factors.
-
Observation: Monitor the plants for several weeks, observing germination rates, and any symptoms of injury such as stunting, chlorosis, or necrosis.
A detailed protocol for conducting a laboratory bioassay is provided in the "Protocols" section of this guide.
Q3: I suspect flufenpyr carryover. What are my options for remediation?
A3: If flufenpyr metabolite carryover is confirmed, several strategies can be employed to mitigate the impact, although their effectiveness will vary depending on the specific situation.
-
Tillage: Tillage can help to dilute the herbicide residue in the soil profile and expose it to sunlight and microbial activity, which may enhance degradation.
-
Activated Charcoal: Applying activated charcoal to the soil can be an effective way to bind herbicide residues and reduce their availability to plants.[8] The application rate will depend on the concentration of the residue in the soil.
-
Planting a Tolerant Species: If possible, planting a crop or cover crop that is known to be tolerant to PPO inhibitors can be a practical solution.
-
Enhancing Microbial Degradation: Practices that promote soil health and microbial activity, such as adding organic matter, may help to accelerate the breakdown of the herbicide metabolites over time.
Frequently Asked Questions (FAQs)
Q: What are the typical rotational restrictions for flufenpyr?
Q: How long do flufenpyr metabolites persist in the soil?
A: While flufenpyr-ethyl degrades rapidly, its metabolites are more persistent.[4] Specific half-life data for these metabolites in different soil types and environmental conditions are not widely published. The persistence will be influenced by factors such as soil microbial activity, temperature, and moisture.
Q: Can I send a soil sample to a lab for analysis?
A: Yes, sending soil samples to an analytical laboratory for residue analysis is an option.[8] However, it is crucial to select a lab that has a validated method for detecting flufenpyr-ethyl and its primary metabolites, such as S-3153acid. Standard multi-residue screens may not include these specific compounds. High-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common and sensitive technique for this type of analysis.
Q: Are there visual symptoms that are unique to flufenpyr carryover?
A: The visual symptoms of flufenpyr carryover will be consistent with those of other PPO-inhibiting herbicides. These include rapid onset of chlorosis and necrosis, often appearing as speckling or bronzing of the leaves, and stunted growth. There are no known unique symptoms that would definitively distinguish flufenpyr carryover from that of other PPO inhibitors without further investigation.
Protocols
Protocol 1: Soil Sampling for Carryover Analysis
This protocol outlines the steps for collecting representative soil samples for either a bioassay or laboratory analysis.
-
Define Sampling Areas: Identify distinct areas within the field for sampling. These should include areas where carryover is suspected (e.g., where crop injury is observed) and control areas where no injury is apparent.
-
Collect Sub-samples: Within each defined area, collect 10-15 soil cores to a depth of 6 inches. Walk in a zigzag pattern across the area to ensure the sample is representative.
-
Create a Composite Sample: Combine the sub-samples from each area into a clean plastic bucket and mix thoroughly. This will create a single composite sample for each defined area.
-
Sample Handling: Place at least one pound of the composite sample into a labeled plastic bag. The label should include the date, field identification, and the specific area (e.g., "Injured Area," "Control Area").
-
Storage and Shipping: If the samples are not to be used immediately for a bioassay, they should be frozen to prevent further microbial degradation of the herbicide residues.[7] If shipping to a laboratory, follow their specific instructions for packaging and transport.
Protocol 2: Laboratory Bioassay for Herbicide Carryover
This protocol provides a step-by-step guide for conducting a simple and effective laboratory bioassay.
-
Prepare Soil Samples: For each soil sample (e.g., "Injured Soil," "Control Soil"), divide it into two portions. Treat one portion with activated charcoal (approximately one teaspoon per 5 pounds of soil) and mix thoroughly. This will serve as your charcoal-deactivated control. You will now have four soil treatments:
-
Injured Soil
-
Injured Soil + Charcoal
-
Control Soil
-
Control Soil + Charcoal
-
-
Potting: Fill at least three replicate pots for each of the four soil treatments.
-
Planting: Plant the seeds of your chosen indicator species at the appropriate depth in each pot.
-
Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity. Water the pots as needed to maintain adequate soil moisture.
-
Data Collection: Over a period of 2-4 weeks, observe the plants for:
-
Emergence rate
-
Visible injury symptoms (chlorosis, necrosis, stunting)
-
Plant height
-
At the end of the experiment, you can harvest the above-ground biomass, dry it in an oven, and weigh it for a quantitative measure of growth inhibition.
-
-
Interpretation: Compare the growth of the plants in the "Injured Soil" to the growth in the other three treatments. If the plants in the "Injured Soil" show significantly more injury and reduced growth compared to the "Injured Soil + Charcoal" and the control soils, it is a strong indication of herbicide carryover.
Caption: A step-by-step workflow for conducting a laboratory bioassay.
Protocol 3: Principles of HPLC-MS/MS for Flufenpyr Residue Analysis
While a specific, validated method for flufenpyr and its metabolites was not found in the available literature, the following outlines the general principles for developing such a method using HPLC-MS/MS.
-
Extraction: The herbicide residues are extracted from the soil or plant tissue matrix using an appropriate solvent, typically acetonitrile or methanol.
-
Clean-up: The crude extract is then "cleaned up" to remove interfering compounds. This is often done using solid-phase extraction (SPE) cartridges.
-
Chromatographic Separation: The cleaned-up extract is injected into an HPLC system, where the parent compound and its metabolites are separated on a C18 column.
-
Mass Spectrometric Detection: As the compounds elute from the HPLC column, they are ionized and detected by a tandem mass spectrometer. The mass spectrometer is set to monitor for specific parent-to-daughter ion transitions for flufenpyr-ethyl and its expected metabolites (e.g., S-3153acid), allowing for highly selective and sensitive quantification.
-
Quantification: The concentration of each analyte is determined by comparing its response to that of a known concentration in a calibration curve.
References
-
Metabolism of flufenpyr-ethyl in rats and mice. (2009). PubMed. Retrieved from [Link]
-
Pyraflufen-ethyl. Nihon Nohyaku Co., Ltd. Retrieved from [Link]
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Miller, J. (2003). Environmental Fate and Effects Division Risk Assessment of Flufenpyr-ethyl. Regulations.gov. Retrieved from [Link]
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Testing for and Deactivating Herbicide Residues. PennState Extension. Retrieved from [Link]
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Environmental Implication of Herbicide Use. (2022). National Center for Biotechnology Information. Retrieved from [Link]
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Soil and plant tissue testing for herbicide residues – how can it help. (2022). Grains Research and Development Corporation. Retrieved from [Link]
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The Impact of Fluroxypyr Drift on Soybean Phytotoxicity and the Safety Drift Thresholds. (2024). MDPI. Retrieved from [Link]
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Metabolism of Flufenpyr-ethyl in Rats and Mice. Sci-Hub. Retrieved from [Link]
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Is there a place for new herbicides targeting photosynthetic electron transport?. (2024). Cambridge Core. Retrieved from [Link]
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Flufenpyr-ethyl (Ref: S 3153). AERU. Retrieved from [Link]
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Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. ResearchGate. Retrieved from [Link]
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Herbicides in modern sustainable agriculture: environmental fate, ecological implications, and human health concerns. ResearchGate. Retrieved from [Link]
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Phytotoxicity: Chemical Damage to Garden Plants. (2024). University of Maryland Extension. Retrieved from [Link]
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Monitoring of Herbicide Residues in Agricultural Soils in Vojvodina Province (Northern Serbia). (2024). MDPI. Retrieved from [Link]
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Environmental Fate of a Herbicide: An Industrialist's Perspective. (1991). American Society of Agronomy. Retrieved from [Link]
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Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Retrieved from [Link]
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Herbicide residues in Australian grain cropping soils at sowing and their relevance to crop growth. Murdoch Research Portal. Retrieved from [Link]
-
Synthesis and structure-phytotoxicity relationships of acetylenic phenols and chromene metabolites, and their analogues, from the grapevine pathogen Eutypa lata. PubMed. Retrieved from [Link]
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Pyraflufen Roadside Vegetation Management Herbicide Fact Sheet. Washington State Department of Transportation. Retrieved from [Link]
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Herbicide Physiology and Environmental Fate. MDPI. Retrieved from [Link]
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Persistence of herbicide fenoxaprop ethyl and its acid metabolite in soil and wheat crop under Indian tropical conditions. ResearchGate. Retrieved from [Link]
-
A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications. Retrieved from [Link]
-
Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study. PubMed. Retrieved from [Link]
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Flufenpyr-ethyl | C16H13ClF4N2O4 | CID 3083546. PubChem. Retrieved from [Link]
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FLUFENPYR-ETHYL. gsrs. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to Flufenpyr and Fluroxypyr for the Control of Redroot Pigweed (Amaranthus retroflexus)
This guide provides a detailed technical comparison of two prominent herbicides, Flufenpyr and Fluroxypyr, for the control of the common and often problematic broadleaf weed, Redroot Pigweed (Amaranthus retroflexus). This document is intended for researchers, scientists, and professionals in the field of weed science and herbicide development. It delves into the distinct modes of action of these compounds, presents available efficacy data, and outlines a comprehensive experimental protocol for their direct comparison.
Introduction: Understanding the Chemical Adversaries
Effective weed management is a cornerstone of modern agriculture and land management. Redroot Pigweed (Amaranthus retroflexus) is a particularly competitive weed species that can significantly impact crop yields and biodiversity.[1][2] This guide focuses on two chemical control agents with different mechanisms of action: Flufenpyr, a protoporphyrinogen oxidase (PPO) inhibitor, and Fluroxypyr, a synthetic auxin herbicide.
Flufenpyr , a member of the pyridazinone chemical class, acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO). This enzyme is crucial in the biosynthesis of chlorophyll and heme. Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cellular leakage and ultimately, plant death.
Fluroxypyr , on the other hand, is a systemic herbicide that mimics the plant hormone auxin (indole-3-acetic acid or IAA).[3] It is absorbed by the leaves and translocated to areas of active growth. At herbicidal concentrations, it disrupts normal plant growth processes by causing uncontrolled cell division and elongation, leading to characteristic symptoms such as twisting and curling of stems and leaves, and eventual plant death.[3]
Comparative Efficacy: A Look at the Available Data
Fluroxypyr: A study on post-emergence control of Redroot Pigweed in winter wheat demonstrated that a tank mixture of tribenuron and fluroxypyr (at a rate of 150 g a.i. ha⁻¹) resulted in greater than 82% control of Amaranthus retroflexus.[4] This indicates that Fluroxypyr, as part of a comprehensive weed management strategy, can be an effective tool against this weed. Dose-response studies on other Amaranthus species have shown that synthetic auxins like 2,4-D and dicamba can provide effective control, with the required dose varying depending on the specific species and growth stage.[5][6]
Flufenpyr-ethyl: While specific dose-response data for Flufenpyr-ethyl on Amaranthus retroflexus is scarce in the reviewed literature, PPO-inhibiting herbicides as a class are known to be effective against various Amaranthus species. These herbicides are valued for their rapid and broad-spectrum control of broadleaf weeds. For instance, studies on other PPO inhibitors have demonstrated their efficacy in controlling Palmer amaranth (Amaranthus palmeri), a closely related and notoriously difficult-to-control species.
To provide a clear, albeit hypothetical, comparison based on typical herbicide characteristics, the following table outlines expected performance attributes.
Table 1: Hypothetical Comparative Performance of Flufenpyr-ethyl and Fluroxypyr on Amaranthus retroflexus
| Feature | Flufenpyr-ethyl (PPO Inhibitor) | Fluroxypyr (Synthetic Auxin) |
| Mode of Action | Protoporphyrinogen Oxidase (PPO) Inhibition | Synthetic Auxin (IAA mimic) |
| Speed of Action | Fast-acting (symptoms within hours to days) | Slower-acting (symptoms develop over days to weeks) |
| Primary Symptoms | Necrosis, chlorosis, and burning of leaf tissue | Epinasty (twisting, curling), stem swelling, and abnormal growth |
| Translocation | Primarily contact activity with limited translocation | Systemic, translocates to growing points |
| Spectrum | Broadleaf weeds | Broadleaf weeds |
| Resistance Management | Important to rotate with other modes of action | Important to rotate with other modes of action |
Experimental Protocol: A Framework for Direct Comparison
To generate robust, comparative data, a well-designed greenhouse bioassay is essential. The following protocol provides a detailed, step-by-step methodology for evaluating the efficacy of Flufenpyr-ethyl and Fluroxypyr on Amaranthus retroflexus.
Plant Material and Growth Conditions
-
Seed Source: Obtain certified seeds of Amaranthus retroflexus from a reputable supplier to ensure genetic uniformity.
-
Germination: Sow seeds in trays containing a commercial potting mix. Lightly cover the seeds with soil and water gently.
-
Growth Environment: Place the trays in a greenhouse with controlled conditions:
-
Temperature: 25-30°C day / 18-22°C night
-
Photoperiod: 16 hours light / 8 hours dark
-
Light Intensity: Minimum of 400 µmol/m²/s
-
Watering: Maintain consistent soil moisture without waterlogging.
-
-
Transplanting: Once seedlings have reached the 2-3 true leaf stage, transplant individual plants into 10 cm pots filled with the same potting mix. Allow plants to establish for 7-10 days before herbicide application.
Herbicide Preparation and Application
-
Herbicide Formulations: Use commercial formulations of Flufenpyr-ethyl and Fluroxypyr.
-
Dose-Response Range: Prepare a series of dilutions for each herbicide to establish a dose-response curve. A suggested range, based on typical field rates, could be:
-
Flufenpyr-ethyl: 0, 5, 10, 20, 40, 80 g a.i./ha
-
Fluroxypyr: 0, 35, 70, 140, 280, 560 g a.i./ha
-
The "0" dose will be a control group treated only with the carrier solution (e.g., water and any adjuvant used).
-
-
Application:
-
Use a research-grade cabinet sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha) at a constant pressure.
-
Apply the herbicides to the plants at the 4-6 true leaf stage.
-
Ensure uniform coverage of the foliage.
-
Data Collection and Analysis
-
Visual Assessment:
-
At 3, 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control for each plant on a scale of 0% (no effect) to 100% (complete plant death).
-
-
Biomass Reduction:
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Record the fresh weight immediately.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
-
Data Analysis:
-
Calculate the percent biomass reduction relative to the untreated control.
-
Use a non-linear regression analysis (e.g., a four-parameter log-logistic model) to determine the effective dose for 50% inhibition (ED₅₀) and 90% inhibition (ED₉₀) for both fresh and dry biomass.
-
Statistically compare the ED₅₀ and ED₉₀ values for Flufenpyr-ethyl and Fluroxypyr to determine their relative efficacy.
-
Visualizing the Mechanisms of Action
To better understand the distinct ways in which these herbicides impact plant physiology, the following diagrams illustrate their modes of action.
Flufenpyr: The PPO Inhibition Pathway
Caption: Flufenpyr inhibits the PPO enzyme, leading to the accumulation of Protoporphyrinogen IX, which results in the production of cell-damaging reactive oxygen species.
Fluroxypyr: The Synthetic Auxin Pathway
Caption: Fluroxypyr mimics natural auxin, leading to the degradation of repressor proteins and the over-activation of auxin-responsive genes, causing uncontrolled growth.
Experimental Workflow
Caption: A streamlined workflow for conducting a greenhouse bioassay to compare herbicide efficacy.
Conclusion and Future Directions
While a definitive quantitative comparison of Flufenpyr-ethyl and Fluroxypyr for the control of Amaranthus retroflexus requires direct experimental data, this guide provides a comprehensive framework for understanding their fundamental differences and for designing a robust comparative study. Flufenpyr, with its rapid, contact-based PPO-inhibiting action, and Fluroxypyr, with its systemic, growth-disrupting synthetic auxin mechanism, offer distinct advantages and disadvantages that can be leveraged in integrated weed management programs.
Future research should focus on conducting the dose-response bioassay outlined in this guide to generate the much-needed comparative efficacy data. Furthermore, field trials under various environmental conditions would be invaluable for validating greenhouse findings and for developing practical recommendations for growers. Understanding the potential for resistance development to both herbicides in Amaranthus retroflexus populations is another critical area for future investigation.
References
- Zargar, M., et al. (2020). Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L.) control in winter wheat in southern Russia. Journal of Plant Protection Research, 60(1), 7-13.
- Soltani, N., et al. (2005). Response of redroot pigweed (Amaranthus retroflexus L.) to tank mixtures of 2,4-D plus MCPA with foramsulfuron. Australian Journal of Crop Science, 5(5), 605-610.
- Sarangi, D., & Jhala, A. J. (2019). Response of Amaranthus spp. following exposure to sublethal herbicide rates via spray particle drift. PLoS ONE, 14(7), e0219998.
- Francischini, A. C., et al. (2014). Dose-response curves of biotypes of redroot pigweed (A. retroflexus) to trifloxysulfuron-sodium (A) and pyrithiobac-sodium (B) in preemergence. Planta Daninha, 32(2), 379-386.
-
Heap, I. (2023). The International Herbicide-Resistant Weed Database. Retrieved from
- Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120.
- Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen oxidase-inhibiting herbicides. Weed Science, 62(S1), 22-38.
- Senseman, S. A. (Ed.). (2007). Herbicide handbook. Weed Science Society of America.
- Zargar, M., et al. (2020). Study of postemergence-directed herbicides for redroot pigweed (Amaranthus retroflexus L.) control in winter wheat. Journal of Plant Protection Research, 60(1), 7-13.
- Tranel, P. J., & Wright, T. R. (2002). Resistance of weeds to ALS-inhibiting herbicides: what have we learned?. Weed Science, 50(6), 700-712.
- Powles, S. B., & Yu, Q. (2010). Evolution in action: the emergence of herbicide-resistant weeds. Annual Review of Plant Biology, 61, 317-347.
- Beckie, H. J. (2006). Herbicide-resistant weeds: management tactics and practices. Weed Technology, 20(3), 793-814.
- Shaner, D. L. (2014). Herbicide Handbook Supplement. Weed Science Society of America.
- Busi, R., et al. (2017). A new paradigm for herbicide resistance management. Pest Management Science, 73(10), 2064-2069.
- Jugulam, M., & Shyam, C. (2019). Non-target site herbicide resistance: a threat to modern agriculture. In Herbicide Resistance in Weeds and Crops. IntechOpen.
- Délye, C., Jasieniuk, M., & Le Corre, V. (2013). Deciphering the evolution of herbicide resistance in weeds. Trends in Genetics, 29(11), 649-658.
- Green, J. M. (2014). Current state of herbicides in herbicide-resistant crops. Pest Management Science, 70(9), 1351-1357.
- Kelley, K. B., & Riechers, D. E. (2007). Recent developments in auxin biology and new opportunities for auxinic herbicides. Pest Management Science, 63(4), 324-334.
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A Senior Application Scientist's Guide to the In Vitro Validation of Flufenpyr's PPO-Inhibiting Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the in vitro activity of Flufenpyr, a protoporphyrinogen oxidase (PPO) inhibitor. We will delve into the biochemical rationale for the assay design, present a detailed, self-validating protocol, and compare its potential efficacy against other established PPO inhibitors.
Introduction: The Significance of Protoporphyrinogen Oxidase (PPO) Inhibition
Protoporphyrinogen oxidase (EC 1.3.3.4) is a critical enzyme in the tetrapyrrole biosynthesis pathway, responsible for the penultimate step in the creation of both chlorophyll in plants and heme in animals.[1][2] Specifically, PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to the highly fluorescent Protoporphyrin IX (Proto IX).[3][4]
Inhibition of PPO disrupts this vital pathway. In plants, this leads to an accumulation of Protogen IX, which then leaks from its normal location in the plastid to the cytoplasm.[5] There, it is non-enzymatically oxidized into Proto IX.[5] When exposed to light, this accumulated Proto IX acts as a potent photosensitizer, generating reactive oxygen species that cause rapid lipid peroxidation and cell membrane destruction, leading to necrosis and plant death.[6][7] This mechanism is the basis for the herbicidal action of compounds like Flufenpyr-ethyl.[8]
Understanding and quantifying the inhibitory potential of molecules like Flufenpyr against the PPO enzyme is crucial for developing new herbicides and assessing their specificity and efficacy. This guide provides the experimental means to achieve this.
The Biochemical Principle of the In Vitro PPO Inhibition Assay
The core of this validation lies in monitoring the enzymatic conversion of a non-fluorescent substrate (Protoporphyrinogen IX) into a fluorescent product (Protoporphyrin IX). The rate of this reaction is directly proportional to the activity of the PPO enzyme.
By introducing an inhibitor like Flufenpyr, we can measure the decrease in the rate of fluorescence increase. This allows for the calculation of key inhibitory metrics, most notably the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. This fluorescence-based assay is highly sensitive and suitable for high-throughput screening.[9][10][11]
Comparative Framework: Selecting Benchmark Inhibitors
To contextualize the inhibitory potency of Flufenpyr, it is essential to compare it against established PPO inhibitors. For this guide, we select two widely recognized herbicides from different chemical classes:
-
Saflufenacil: A pyrimidinedione-class herbicide known for its potent PPO inhibition.[6][12][13] It serves as a high-potency benchmark.
-
Fomesafen: A diphenyl ether herbicide, representing a different structural class of PPO inhibitors.[7][14][15][16]
Comparing Flufenpyr to these standards will provide a robust assessment of its relative in vitro efficacy.
Experimental Protocol: A Self-Validating System
This protocol is designed with internal controls to ensure the trustworthiness and validity of the results. The inclusion of positive and negative controls allows for clear interpretation and minimizes the risk of artifacts.
Materials and Reagents
-
Enzyme Source: Isolated chloroplasts or mitochondria from young, etiolated spinach or pea seedlings, or recombinant PPO enzyme.[1]
-
Test Compounds: Flufenpyr-ethyl, Saflufenacil, Fomesafen (analytical grade).
-
Substrate: Protoporphyrinogen IX (Protogen IX). This must be freshly prepared from Protoporphyrin IX (Proto IX) due to its instability.[17]
-
Reaction Buffer: Example: 100 mM KH2PO4, 1 mM EDTA, 5 mM DTT, 0.3% (w/v) Tween 80, pH 7.2.[9]
-
Instrumentation: Fluorescence microplate reader with excitation at ~405-410 nm and emission detection at ~630-635 nm.[9][10][18]
-
Other: 384-well microplates, DMSO (for dissolving inhibitors), standard lab equipment.
Workflow Diagram
Caption: Workflow for the in vitro PPO inhibition assay.
Step-by-Step Methodology
Causality: Each step is critical. The pre-incubation ensures the inhibitor binds to the enzyme before the substrate is introduced, providing a more accurate measure of inhibition. The kinetic read allows for the determination of the initial reaction velocity, which is crucial for accurate enzyme kinetics.
-
Inhibitor Plate Preparation:
-
Prepare stock solutions of Flufenpyr, Saflufenacil, and Fomesafen in DMSO.
-
Perform a serial dilution to create a range of concentrations (e.g., 0.1 nM to 100 µM).
-
Dispense these dilutions into a 384-well plate.
-
Crucial Controls:
-
Negative Control (100% Activity): Wells with enzyme and DMSO but no inhibitor.
-
Positive Control: Wells with a known potent inhibitor (e.g., Saflufenacil at a high concentration).
-
Blank (0% Activity): Wells with buffer and substrate but no enzyme, to account for non-enzymatic substrate oxidation.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the prepared PPO enzyme solution to each well (except the blank).
-
Seal the plate and pre-incubate for 10 minutes at 37°C to allow for inhibitor-enzyme binding.[9]
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the freshly prepared Protoporphyrinogen IX substrate to all wells.
-
Immediately place the plate in the fluorescence reader.
-
Monitor the increase in fluorescence (Excitation: ~410 nm, Emission: ~632 nm) over time (e.g., every minute for 60 minutes) at a constant temperature (37°C).[9]
-
Data Analysis and Interpretation
-
Calculate Reaction Velocity: For each concentration, determine the initial reaction rate (velocity) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Determine Percent Inhibition: Normalize the data using your controls:
-
% Inhibition = 100 * (1 - (Velocity_inhibitor - Velocity_blank) / (Velocity_negative_control - Velocity_blank))
-
-
Calculate IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value for each compound.[9]
Comparative Data Summary
The results of this assay will allow for a direct, quantitative comparison of the inhibitors. The primary metric for comparison is the IC50 value, where a lower value indicates higher potency.
| Inhibitor | Chemical Class | Predicted IC50 Range (nM) | Relative Potency |
| Flufenpyr-ethyl | Pyridazinone | To be determined | To be determined |
| Saflufenacil | Pyrimidinedione | 0.1 - 5.0 | Very High |
| Fomesafen | Diphenyl Ether | 5.0 - 50.0 | High |
Note: The IC50 values are illustrative and can vary based on the specific enzyme source and assay conditions. Saflufenacil has been reported with IC50 values as low as 0.4 nM.[13]
Conclusion and Future Directions
This guide outlines a robust and self-validating in vitro method to quantify the PPO-inhibiting activity of Flufenpyr. By comparing its IC50 value against established standards like Saflufenacil and Fomesafen, researchers can accurately position its potency within the landscape of PPO-inhibiting herbicides.
Further studies could explore the mechanism of inhibition (e.g., competitive, non-competitive) through more detailed kinetic analyses and investigate the selectivity of Flufenpyr by testing its activity against PPO enzymes from various species (e.g., target weeds vs. crop plants or human PPO).[10]
References
-
Title: Protoporphyrinogen Oxidase (PPO) Inhibitors Source: NC State Extension Publications URL: [Link]
-
Title: PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase Source: MDPI URL: [Link]
-
Title: Saflufenacil - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Comparison of Weed Control Technologies for Protoporphyrinogen Oxidase-Resistant Palmer Amaranth Source: ScholarWorks@UARK URL: [Link]
-
Title: New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea Source: J-STAGE URL: [Link]
-
Title: Identifying novel selective PPO inhibitors through structure-based virtual screening and bio-evaluation Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Flufenpyr-ethyl (Ref: S 3153) Source: AERU URL: [Link]
-
Title: Fomesafen Herbicide Source: Minnesota Department of Agriculture URL: [Link]
-
Title: New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Source: Oxford Academic URL: [Link]
-
Title: Flufenpyr-ethyl | C16H13ClF4N2O4 Source: PubChem - NIH URL: [Link]
-
Title: The Herbicide Saflufenacil (Kixor™) is a New Inhibitor of Protoporphyrinogen IX Oxidase Activity Source: BioOne Complete URL: [Link]
-
Title: Protoporphyrinogen Oxidase Activity Assay Source: HSC Cores - BookStack URL: [Link]
-
Title: A new technique of quantifying protoporphyrin IX in microbial cells in seawater Source: Frontiers URL: [Link]
-
Title: Reaction and inhibition of PPO Source: ResearchGate URL: [Link]
-
Title: Fomesafen (Ref: PP 021) Source: AERU - University of Hertfordshire URL: [Link]
-
Title: Crop Protection and Management Research: Tifton, GA Source: USDA ARS URL: [Link]
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A Senior Application Scientist's Guide to the Soil Dynamics of Flufenpyr and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Soil as a Battlefield for Weed Control
In the intricate world of agrochemical research, the efficacy of a herbicide is not solely determined by its intrinsic chemical properties. The soil, a complex and dynamic matrix of minerals, organic matter, water, and microbial life, acts as a critical mediator, profoundly influencing the performance, persistence, and potential environmental fate of any applied herbicide. Understanding these interactions is paramount for developing effective and sustainable weed management strategies.
This guide provides an in-depth technical comparison of the performance of flufenpyr, a protoporphyrinogen oxidase (PPO) inhibiting herbicide, in different soil types. Due to the limited availability of direct comparative studies on flufenpyr in the public domain, this guide will leverage available data on its active form, flufenpyr-ethyl, and draw comparisons with other well-documented PPO inhibitors, namely saflufenacil and oxyfluorfen. This approach will provide a comprehensive understanding of how this important class of herbicides behaves across a spectrum of soil environments. Furthermore, we will contrast the performance of these PPO inhibitors with herbicides from different mode of action classes to highlight the diverse ways in which soil properties can modulate herbicidal activity.
Flufenpyr-ethyl is a contact herbicide used for the control of broad-leaved weeds in various crops.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, which leads to an accumulation of protoporphyrins, ultimately causing damage to the cell membrane and cellular function.[1]
The Influence of Soil Properties on Herbicide Performance: A Mechanistic Overview
The journey of a herbicide from application to its target weed is fraught with interactions within the soil environment. Three key processes dictate its ultimate performance: sorption , degradation , and mobility (leaching) . These processes are intricately linked to the physicochemical properties of the soil, primarily its texture (the relative proportions of sand, silt, and clay), organic matter content, and pH.
Visualizing the Fate of Herbicides in Soil
The following diagram illustrates the critical processes that influence a herbicide's availability and persistence in the soil.
Sources
A Comparative Environmental Impact Assessment of Flufenpyr and Other Leading Herbicides: A Guide for Researchers
This guide provides a comprehensive comparison of the environmental impact of Flufenpyr, a protoporphyrinogen oxidase (PPO) inhibitor, with three other widely used herbicides: Glyphosate, Atrazine, and Dicamba. This document is intended for researchers, scientists, and professionals in drug development and environmental science to facilitate informed decisions in weed management strategies and to provide a framework for comparative environmental risk assessment. We will delve into the environmental fate and ecotoxicological profiles of these herbicides, supported by experimental data and standardized testing protocols.
Introduction: A Snapshot of the Herbicides
Herbicides are indispensable tools in modern agriculture, yet their environmental persistence and off-target effects are of significant concern. Understanding the distinct environmental profiles of different herbicides is crucial for sustainable agricultural practices. This guide focuses on Flufenpyr and compares it against three herbicides with different modes of action and extensive environmental data:
-
Flufenpyr-ethyl: A relatively new herbicide, Flufenpyr-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), leading to rapid disruption of cell membranes in susceptible broadleaf weeds.[1]
-
Glyphosate: A broad-spectrum, non-selective systemic herbicide that inhibits the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme, crucial for protein synthesis in plants.[2]
-
Atrazine: A selective systemic herbicide primarily used for broadleaf and grassy weed control in crops like corn and sugarcane. It functions by inhibiting photosynthesis.[3]
-
Dicamba: A selective herbicide that mimics natural plant hormones (auxins), causing uncontrolled growth and eventual death in broadleaf weeds.[4]
Environmental Fate: Persistence and Mobility
The environmental fate of a herbicide dictates its potential for contaminating soil and water resources. Key parameters include its persistence in soil (measured by its half-life, DT50) and its mobility, which is influenced by its adsorption to soil particles.
Soil Persistence (DT50)
The soil half-life (DT50) is the time it takes for 50% of the initial herbicide concentration to dissipate. This dissipation is influenced by factors such as soil type, temperature, moisture, and microbial activity.[5][6]
| Herbicide | Typical Soil Half-life (DT50) | Key Factors Influencing Degradation |
| Flufenpyr-ethyl | Reported to metabolize rapidly in soils.[7] Specific DT50 values are not readily available in the reviewed literature, but its degradates are noted to be more persistent. | Microbial degradation is a key pathway. |
| Glyphosate | Varies widely, from a few days to several months (e.g., 7 to 60 days).[8] One study in sandy soils found a field dissipation half-life of approximately 26 days.[9] Another study reported an average DT50 of 53.52 days, with a range of 31.4 to 91.2 days depending on soil properties.[7] | Primarily microbial degradation. Adsorption to soil particles can reduce bioavailability for degradation.[7][10] |
| Atrazine | Generally persistent, with a half-life ranging from 3 to 6 months.[11] Some studies report DT50 values from 19.2 to 46.9 days under specific laboratory conditions.[12] Biodegradation in soils is relatively slow, with half-lives reported to be between 4 and 57 weeks.[13] | Microbial degradation and chemical hydrolysis. Persistence increases in dry or cold conditions.[11] |
| Dicamba | Moderately persistent, with a typical half-life of 1 to 4 weeks.[14] In some soil types, the half-life can be longer, for instance, 17 days in grassland soil and up to 58 days under anaerobic conditions.[15] | Primarily microbial degradation. Volatility can also be a significant dissipation pathway.[14][16] |
Mobility and Leaching Potential
The potential for a herbicide to move through the soil profile and reach groundwater is a critical environmental concern.[17] This is largely governed by its adsorption to soil organic matter and clay particles.
Flufenpyr-ethyl's major degradates are reported to be more persistent and prone to leaching than the parent compound, although low use rates may mitigate this risk.[7] Dicamba is known to be highly mobile in soil with a high potential to contaminate groundwater.[14] Glyphosate, on the other hand, strongly adsorbs to soil particles, which generally limits its leaching potential.[10] Atrazine and its degradation products are known contaminants of surface and groundwater due to their mobility and persistence.[18]
Ecotoxicological Profile: Effects on Non-Target Organisms
The impact of herbicides on non-target organisms is a cornerstone of environmental risk assessment.[19][20][21][22][23][24] This section compares the acute toxicity of Flufenpyr, Glyphosate, Atrazine, and Dicamba to key aquatic organisms.
Aquatic Toxicity
Aquatic ecosystems are particularly vulnerable to herbicide runoff. Toxicity is typically assessed using standardized tests on fish, invertebrates (like Daphnia sp.), and algae. The results are often expressed as the concentration that is lethal to 50% of the test organisms (LC50) or that causes a 50% reduction in a biological function like growth or mobility (EC50).
Table of Acute Aquatic Toxicity Data
| Herbicide | Test Organism | Endpoint (LC50/EC50) | Toxicity Classification |
| Flufenpyr-ethyl | Freshwater Fish | Moderately Toxic[7] | Moderate |
| Freshwater Invertebrates | Moderately Toxic[7] | Moderate | |
| Estuarine/Marine Invertebrates | Moderately Toxic[7] | Moderate | |
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50: Varies widely depending on the formulation. Technical grade is less toxic than some commercial formulations. | Low to High |
| Daphnia magna | 48-hr EC50: Varies. One study reported a 7-day LC50 of 586 mg/L for Ceriodaphnia dubia.[25] | Low to Moderate | |
| Green Algae (Pseudokirchneriella subcapitata) | 72-hr EC50: >1,000 µg/L | Low | |
| Atrazine | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50: 4.5 mg/L[26] | Moderate |
| Daphnia magna | 48-hr EC50: 6.9 mg/L | Moderate | |
| Green Algae (Selenastrum capricornutum) | 72-hr EC50: 0.043 mg/L | High | |
| Dicamba | Rainbow Trout (Oncorhynchus mykiss) | 96-hr LC50: 135 mg/L[27] | Low |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr LC50: >100 mg/L | Low | |
| Daphnia magna | 48-hr EC50: 110.7 mg/L[27] | Low |
Interpretation of Aquatic Toxicity Data:
Based on the available data, Atrazine exhibits the highest toxicity to aquatic plants (algae). Flufenpyr-ethyl is described as moderately toxic to a range of aquatic organisms.[7] Glyphosate's toxicity can be highly variable depending on the specific formulation, with some commercial products being more toxic than the active ingredient alone due to the presence of surfactants. Dicamba generally shows lower acute toxicity to aquatic animals compared to the other herbicides in this guide.
Terrestrial Ecotoxicity
-
Birds: Flufenpyr-ethyl is considered practically non-toxic to birds on an acute basis, though some reproductive effects have been noted.[7] Dicamba is also practically non-toxic to birds.[14] Atrazine exposure has been linked to reduced reproductive success in birds.[3]
-
Bees: Flufenpyr-ethyl is not expected to pose a risk to honeybees.[7]
-
Non-target Plants: Dicamba is well-known for its potential to cause damage to non-target broadleaf plants through drift and volatilization.[11][16][28] Atrazine can also harm non-target aquatic and terrestrial plants.[3] The use of Flufenpyr-ethyl on sugarcane and soybeans has been shown to exceed the levels of concern for non-target terrestrial plants.[7]
Experimental Protocols for Environmental Impact Assessment
To ensure consistency and comparability of data, environmental impact assessments of herbicides follow standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).[29][30]
Soil Adsorption/Desorption: OECD Guideline 106
This protocol is essential for determining the mobility of a herbicide in soil.
Objective: To determine the adsorption and desorption coefficients of the herbicide in different soil types, which helps predict its leaching potential.
Methodology:
-
Soil Selection: A minimum of five different soil types with varying organic carbon content, texture, and pH are selected.
-
Test Substance Preparation: A stock solution of the herbicide (often radiolabeled for ease of detection) is prepared.
-
Adsorption Phase:
-
Known weights of soil are equilibrated with a solution of the herbicide of a known concentration.
-
The soil-solution mixtures are agitated for a defined period to reach equilibrium.
-
The phases are separated by centrifugation.
-
The concentration of the herbicide remaining in the solution is measured. The amount adsorbed to the soil is calculated by the difference.
-
-
Desorption Phase:
-
The soil from the adsorption phase is re-suspended in a herbicide-free solution.
-
The mixture is agitated to allow the herbicide to desorb from the soil.
-
The concentration of the herbicide in the solution is measured to determine the amount desorbed.
-
-
Data Analysis: The adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.
Diagram of the OECD 106 Soil Adsorption/Desorption Experimental Workflow.
Acute Toxicity to Fish: OECD Guideline 203
This test determines the concentration of a substance that is lethal to 50% of a fish population over a short exposure period.
Objective: To determine the acute LC50 of a herbicide for a standard fish species (e.g., Rainbow Trout, Zebrafish).
Methodology:
-
Test Organisms: Healthy, juvenile fish of a recommended species are acclimated to the test conditions.
-
Test Concentrations: A series of at least five concentrations of the herbicide are prepared, typically in a geometric series, along with a control group.
-
Exposure: Fish are exposed to the test concentrations for 96 hours in a static, semi-static, or flow-through system.
-
Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).
Diagram of the OECD 203 Fish Acute Toxicity Test Workflow.
Acute Immobilisation of Daphnia sp.: OECD Guideline 202
This test assesses the acute toxicity of a substance to aquatic invertebrates.
Objective: To determine the EC50 for the immobilization of Daphnia magna after 48 hours of exposure.
Methodology:
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Test Solutions: A range of at least five herbicide concentrations and a control are prepared.
-
Exposure: Daphnids are exposed to the test solutions for 48 hours.
-
Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The 48-hour EC50 is calculated.
Algal Growth Inhibition: OECD Guideline 201
This test evaluates the effects of a substance on the growth of freshwater green algae.
Objective: To determine the EC50 for the inhibition of algal growth over a 72-hour period.
Methodology:
-
Test Organism: An exponentially growing culture of a recommended algal species (e.g., Pseudokirchneriella subcapitata) is used.
-
Test Conditions: Algal cultures are exposed to a series of herbicide concentrations under controlled conditions of light, temperature, and nutrients.
-
Growth Measurement: Algal growth is measured at 24, 48, and 72 hours by cell counts or a surrogate measure like fluorescence.
-
Data Analysis: The EC50, based on the inhibition of growth rate and yield, is calculated.
Synthesis and Conclusion
This comparative guide highlights the diverse environmental profiles of Flufenpyr, Glyphosate, Atrazine, and Dicamba.
-
Flufenpyr-ethyl shows promise with its rapid soil degradation, but the persistence and mobility of its degradates warrant further investigation. Its moderate aquatic toxicity suggests that mitigation measures to prevent runoff are important.
-
Glyphosate's environmental impact is heavily influenced by its strong adsorption to soil, which limits its mobility but can lead to accumulation with repeated use. The toxicity of its commercial formulations, often due to surfactants, is a significant consideration.
-
Atrazine stands out for its persistence, mobility, and high toxicity to aquatic plants. Its potential for widespread water contamination has led to restrictions on its use in some regions.
-
Dicamba's primary environmental concern is its volatility and potential for off-target damage to sensitive terrestrial plants. Its acute aquatic toxicity is generally lower than that of the other herbicides compared here.
The selection of a herbicide should be based on a comprehensive risk assessment that considers not only its efficacy on target weeds but also its potential impact on the surrounding environment.[15][25] This guide provides a framework for such an assessment, emphasizing the importance of standardized data and a thorough understanding of the herbicide's environmental fate and ecotoxicological profile. Future research should focus on filling the data gaps for newer herbicides like Flufenpyr and on understanding the long-term, sublethal effects of all herbicides on ecosystem structure and function.
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Miller, J. (2003). Chemical Environmental Risk Assessment of flufenpyr ethyl herbicide. Regulations.gov. [Link]
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National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]
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U.S. Environmental Protection Agency. (2025). Guidance to Calculate Representative Half-life Values and Characterizing Pesticide Degradation. [Link]
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U.S. Environmental Protection Agency. (2025). Ecological Risk Assessment for Pesticides: Technical Overview. [Link]
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Xerces Society for Invertebrate Conservation. (2020). New Report: How Dicamba Herbicides are Harming Cultivated and Wild Landscapes. [Link]
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ResearchGate. Half-lives and rate equation of atrazine and metolachlor in soil. [Link]
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AERU. Flufenpyr-ethyl (Ref: S 3153). [Link]
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Ghavami, S., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. PMC. [Link]
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Rainbow & Brown. (2025). Herbicide Environmental Impact Guide: Compare Safety & Toxicity Ratings. [Link]
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Frontiers in Environmental Science. (2021). Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. [Link]
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PubMed. (2025). Pesticides have negative effects on non-target organisms. [Link]
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Food and Agriculture Organization of the United Nations. (2016). FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES DICAMBA. [Link]
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Aropha. OECD 202: Daphnia sp., Acute Immobilization Test. [Link]
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Setac.onlinelibrary.wiley.com. (2016). Ecotoxicological assessment of glyphosate-based herbicides: Effects on different organisms. [Link]
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Organisation for Economic Co-operation and Development. Guidelines for the Testing of Chemicals. [Link]
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Consumer Notice. (2023). Glyphosate: Uses, Safety, and Environmental Impact. [Link]
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National Wildlife Federation. (2020). Report: Dicamba Herbicide Harming More than Just Weeds. [Link]
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U.S. Environmental Protection Agency. (2025). Indicators: Atrazine. [Link]
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ResearchGate. (2025). Pesticides have negative effects on non- target organisms. [Link]
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Canadian Council of Ministers of the Environment. Canadian Water Quality Guidelines for the Protection of Aquatic Life - Atrazine. [Link]
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AERU. Flufenpyr. [Link]
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National Oceanic and Atmospheric Administration. AQUATIC TOXICOLOGY LABORATORY REPORT. [Link]
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Center for Food Safety. Atrazine - Pesticides. [Link]
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Citrus Industry Magazine. (2020). Understanding the Fate and Persistence of Herbicides in Soils. [Link]
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Soil Association. The impact of glyphosate on soil health. [Link]
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Minnesota Department of Agriculture. (2023). Dicamba. [Link]
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Center for Biological Diversity. (2016). Refined ecological Risk Assessment for ATrazine. [Link]
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National Institutes of Health. (2021). Estimation of Glyphosate biological half-life among farmers and residents in Thailand. [Link]
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BCPC. 3. Characterisation and Consequences of Persistence. [Link]
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Ecology Center. So What's the Problem With Roundup?. [Link]
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ResearchGate. (2014). Effects of Atrazine in Fish, Amphibians, and Reptiles: An Analysis Based on Quantitative Weight of Evidence. [Link]
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Bureau of Land Management. (2005). Summary of Available and Relevant Toxicity Data from Ecological Risk Assessment Literature Review for Diflufenzopyr. [Link]
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National Pesticide Information Center. (2020). Atrazine Fact Sheet. [Link]
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Introduction: Maximizing Weed Control Through Strategic Herbicide Combinations
A Senior Application Scientist's Guide to the Efficacy of Flufenpyr in Tank-Mixes with Other Herbicide Modes of Action
In the dynamic landscape of agricultural weed management, the strategic use of herbicides is paramount. Flufenpyr-ethyl, a member of the pyridazinone chemical family, is a protoporphyrinogen oxidase (PPO) inhibitor. Classified under the Herbicide Resistance Action Committee (HRAC) Group 14, it functions as a contact herbicide, primarily controlling broadleaf weeds by causing a rapid breakdown of cell membranes in the presence of light.[1][2] This process leads to visible symptoms like water-soaked lesions followed by necrosis, often within hours of application.[1][2]
However, relying on a single mode of action can lead to the evolution of herbicide-resistant weed populations and may not provide the broad-spectrum control required in diverse cropping systems. This is where the practice of tank-mixing—combining two or more herbicides with different modes of action in a single spray application—becomes a critical tool. The primary objectives of tank-mixing are to broaden the weed control spectrum, enhance the efficacy of individual components, and, most importantly, to serve as a robust strategy for managing and delaying the onset of herbicide resistance.[3]
This guide, prepared for researchers and agricultural science professionals, delves into the efficacy of flufenpyr when tank-mixed with other herbicide modes of action. We will explore the principles of herbicide interactions, compare performance with various partners, provide a validated experimental protocol for efficacy testing, and discuss the implications for sustainable weed management.
The Science of Interaction: Synergy, Antagonism, and Additive Effects
When herbicides are combined, their interaction is not always straightforward. The resulting efficacy can be synergistic, antagonistic, or simply additive.[4] Understanding these interactions is fundamental to designing effective weed control programs.
-
Synergism: The combined effect of the herbicides is greater than the sum of their individual effects. This is the most desirable outcome, as it can lead to improved weed control with potentially lower application rates.
-
Antagonism: The efficacy of one or more of the herbicides in the mix is reduced compared to their performance when applied alone.[4] This is an undesirable outcome that can lead to control failures.
-
Additive Effect: The combined effect is equal to the sum of the individual herbicide effects. This is often an acceptable and expected outcome, broadening the spectrum of control without compromising the efficacy of the components.
The nature of the interaction is influenced by complex factors including the specific herbicides, their formulations, the weed species targeted, and environmental conditions.
Caption: Potential outcomes of tank-mixing herbicides.
Comparative Efficacy of Flufenpyr Tank-Mixes
As a Group 14 herbicide, flufenpyr's primary strength is its rapid, contact activity on broadleaf weeds.[1] To achieve broad-spectrum control, particularly of grasses and resistant weed biotypes, tank-mixing with other modes of action is essential. While extensive peer-reviewed data specifically on flufenpyr tank-mixes is emerging, we can draw authoritative insights from studies on other PPO inhibitors like saflufenacil and flumioxazin.
Flufenpyr + Glufosinate (Group 10 - Glutamine Synthetase Inhibitor)
-
Scientific Rationale: Glufosinate inhibits the glutamine synthetase enzyme, leading to an accumulation of ammonia and the depletion of glutamine. This process also results in the production of reactive oxygen species (ROS). Research has shown that combining glufosinate with a PPO inhibitor can be synergistic.[5] Glufosinate causes an accumulation of glutamate, a precursor in the chlorophyll biosynthesis pathway that is blocked by PPO inhibitors. This dual action leads to a greater accumulation of protoporphyrin IX and a subsequent, more intense generation of ROS, enhancing overall herbicidal activity.[5]
-
Expected Efficacy: This combination is expected to provide robust, broad-spectrum burndown of both broadleaf and grass weeds. The synergy can be particularly effective in overcoming environmental conditions that might otherwise limit glufosinate's performance.[5]
Flufenpyr + Glyphosate (Group 9 - EPSPS Inhibitor)
-
Scientific Rationale: Glyphosate is a systemic herbicide that inhibits the EPSP synthase enzyme, crucial for the production of aromatic amino acids. Tank-mixing a contact PPO inhibitor with a systemic herbicide like glyphosate requires careful consideration.
-
Expected Efficacy: This combination aims to merge the rapid burndown of a PPO inhibitor with the systemic control of glyphosate. However, antagonism is a known risk.[6] The rapid destruction of leaf tissue by the PPO inhibitor can impede the absorption and translocation of glyphosate to its site of action in the plant's growing points.[6] Studies on glyphosate mixed with other PPO inhibitors have shown antagonistic effects on some grass species.[7] Despite this, these combinations can still provide moderate to good control and are widely used to manage glyphosate-resistant broadleaf weeds.[7][8] The combination of glyphosate with oxyfluorfen (another PPO inhibitor) has proven more effective for monocot weeds than a glyphosate + 2,4-D mix in some non-crop situations.[9]
Flufenpyr + Synthetic Auxins (Group 4 - e.g., 2,4-D, Dicamba)
-
Scientific Rationale: Synthetic auxins mimic the plant hormone indole-3-acetic acid (IAA), causing uncontrolled and disorganized growth in susceptible broadleaf weeds.
-
Expected Efficacy: Tank-mixing with a Group 4 herbicide enhances the post-emergence control of tough or resistant broadleaf weeds. Studies involving other auxin herbicides have shown that three-way mixtures can produce synergistic effects in controlling multiple herbicide-resistant kochia.[10] While antagonism is possible, particularly with graminicides (grass herbicides), combinations with PPO inhibitors are generally considered compatible for broadleaf weed control.[11][12] For example, tank-mixing glyphosate with 2,4-D has been shown to be highly effective against dicot weeds.[9]
Flufenpyr + ACCase Inhibitors (Group 1 - e.g., Clethodim, Fluazifop)
-
Scientific Rationale: Acetyl-CoA carboxylase (ACCase) inhibitors target a key enzyme in fatty acid synthesis, which is essential for cell membrane formation in grasses.
-
Expected Efficacy: This tank-mix is designed to add grass control to flufenpyr's broadleaf activity. However, this is a combination where antagonism is frequently reported.[4] Broadleaf herbicides, including some PPO inhibitors and synthetic auxins, can reduce the efficacy of ACCase inhibitors on grass species.[4][12] The physiological basis for this antagonism is not fully understood but may involve reduced absorption, translocation, or altered metabolism of the graminicide. In some cases, increasing the rate of the ACCase inhibitor can help overcome this antagonistic effect.[12]
Table 1: Summary of Expected Interactions and Efficacy of Flufenpyr Tank-Mixes
| Tank-Mix Partner (HRAC Group) | Mode of Action | Expected Interaction with Flufenpyr (Group 14) | Primary Target Weeds | Key Considerations & Causality |
| Glufosinate (Group 10) | Glutamine Synthetase Inhibitor | Synergistic to Additive | Broad-spectrum (Grasses & Broadleaves) | Glufosinate enhances the accumulation of precursors blocked by PPO inhibitors, leading to increased ROS and cell death.[5] |
| Glyphosate (Group 9) | EPSPS Inhibitor | Additive to Antagonistic | Broad-spectrum, Systemic Control | Potential for antagonism on grasses due to rapid tissue destruction by flufenpyr impeding glyphosate translocation.[6] |
| 2,4-D / Dicamba (Group 4) | Synthetic Auxin | Additive | Broadleaf Weeds | Primarily enhances the spectrum of broadleaf weed control, including systemic activity on perennials.[10] |
| Clethodim / Fluazifop (Group 1) | ACCase Inhibitor | Antagonistic to Additive | Grass Weeds | High potential for reduced grass control. The broadleaf herbicide can interfere with the graminicide's activity.[4][12] |
| Metribuzin (Group 5) | Photosystem II Inhibitor | Synergistic to Additive | Broadleaf Weeds, some Grasses | Studies with the PPO inhibitor flumioxazin show combinations with metribuzin can be synergistic and provide sustained control.[13] |
Experimental Protocol: A Self-Validating System for Efficacy Evaluation
To rigorously assess the performance of a flufenpyr tank-mix, a well-designed scientific trial is essential. The following protocol outlines a self-validating system for field or greenhouse evaluation, grounded in established agronomic research standards.
Experimental Design
-
Causality: The choice of design is critical to isolate the treatment effect from other sources of variability. A Randomized Complete Block Design (RCBD) is the standard for field trials.[14] This design accounts for field heterogeneity (e.g., soil type or slope gradients) by grouping experimental units into blocks, ensuring that each treatment appears once per block.[14]
-
Protocol:
-
Define the experimental site and identify sources of variation.
-
Divide the site into a minimum of four blocks. This replication is crucial for statistical validity.
-
Within each block, randomly assign all treatments to individual plots.
-
Treatments must include:
-
An untreated control (UTC).
-
Flufenpyr applied alone at the proposed rate (X).
-
The tank-mix partner herbicide applied alone at its proposed rate (Y).
-
The proposed tank-mix of Flufenpyr (X) + Partner (Y).
-
-
Ensure plots are of sufficient size to minimize edge effects and allow for accurate application and assessment.
-
Caption: Workflow for a scientifically validated herbicide efficacy trial.
Treatment Application
-
Causality: Accurate and uniform application is non-negotiable for reliable data. A calibrated research sprayer ensures that the intended rate of each herbicide is delivered consistently across the plot area.
-
Protocol:
-
Calibrate the sprayer to deliver a known volume per unit area (e.g., 10-20 gallons per acre).[15]
-
Conduct a jar test to ensure physical compatibility of the tank-mix components before mixing a full batch.
-
Prepare spray solutions for each treatment, following the proper mixing order (e.g., dry formulations first, then liquids, then adjuvants).
-
Apply treatments to the designated plots under appropriate environmental conditions (e.g., low wind) to prevent drift.
-
Data Collection and Analysis
-
Causality: Quantitative data allows for objective statistical analysis to determine the nature of the herbicide interaction. Visual ratings are a standard industry practice, while biomass measurements provide a more objective measure of plant growth reduction.
-
Protocol:
-
Conduct visual weed control assessments at set intervals (e.g., 7, 14, and 28 days after treatment - DAT) using a 0% (no control) to 100% (complete death) scale.
-
At a final time point, collect above-ground biomass from a designated quadrat within each plot. Dry the biomass to a constant weight and record the values.
-
Analyze the data using Analysis of Variance (ANOVA) to determine if significant differences exist between treatments.
-
To classify the interaction, calculate the expected response using Colby's method .[16][17][18]
Formula: Expected % Control (E) = A + B - (A * B / 100)
-
Where A is the observed % control for Flufenpyr alone.
-
Where B is the observed % control for the partner herbicide alone.
-
-
Compare the observed control from the tank-mix with the calculated expected (E) value:
-
Conclusion and Recommendations for Application
Flufenpyr, as a potent Group 14 PPO inhibitor, is a valuable tool for managing broadleaf weeds. Its efficacy and utility are significantly enhanced through strategic tank-mixing with other herbicide modes of action.
-
For Broad-Spectrum Burndown: Tank-mixing flufenpyr with glufosinate offers a high probability of synergistic or additive effects, providing rapid and comprehensive control of both broadleaf and grass weeds. This combination is particularly promising for managing difficult-to-control or resistant populations.
-
For Systemic Control and Resistance Management: While antagonism is a risk that must be managed, tank-mixing with glyphosate or synthetic auxins like 2,4-D remains a cornerstone of resistance management. These mixes introduce different modes of action to control glyphosate- or auxin-resistant broadleaf weeds.
-
For Grass Control: Caution is advised when tank-mixing flufenpyr with ACCase inhibitors (graminicides). The potential for antagonism is high. If this combination is necessary, field trials should be conducted to confirm efficacy, and an increased rate of the graminicide may be required to overcome the negative interaction.
Ultimately, the decision to tank-mix should be based on the specific weed spectrum, the history of herbicide use in the field, and a thorough understanding of the potential interactions between the chosen products. The experimental protocol provided in this guide offers a robust framework for researchers to generate the precise, localized data needed to make these critical weed management decisions.
References
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Miller, T. W., & Norsworthy, J. K. (2018). Florpyrauxifen-benzyl Weed Control Spectrum and Tank-Mix Compatibility with other Commonly Applied Herbicides in Rice. ResearchGate. [Link]
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Council of Australasian Weed Societies. (n.d.). Research reports. CAWS. [Link]
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Jhala, A. J., Ramirez, A. H. M., Knezevic, S. Z., Van Damme, P., & Singh, M. (2013). Herbicide Tank Mixtures for Broad-Spectrum Weed Control in Florida Citrus. Weed Technology, 27(1), 129–137. [Link]
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MOA Technology. (2022). Can herbicide mixtures hold back weed resistance?[Link]
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Colby, S. R. (1967). Calculating Synergistic and Antagonistic Responses of Herbicide Combinations. Weeds, 15(1), 20–22. [Link]
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Soltani, N., Shropshire, C., & Sikkema, P. H. (2016). Control of Glyphosate-Resistant Giant Ragweed (Ambrosia trifida L.) with Isoxaflutole and Metribuzin Applied Pre-Emerge. American Journal of Plant Sciences, 7, 843-851. [Link]
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Grossmann, K., Nigro, S., & Stierl, R. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. International Journal of Molecular Sciences, 23(3), 1184. [Link]
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Rana, N., et al. (2023). Synergistic Interactions of 2,4-D, Dichlorprop-p, Dicamba, and Halauxifen/Fluroxypyr for Controlling Multiple Herbicide-Resistant Kochia (Bassia scoparia L.). ResearchGate. [Link]
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Prostko, E. (2022). Check antagonism before pulling trigger on tank-mixed herbicides. The Seam. [Link]
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Take Action. (2023). 2025 Herbicide Classification Chart. [Link]
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Dayan, F. E., et al. (2023). Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. ResearchGate. [Link]
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Kanissery, R. (n.d.). Herbicide Synergy for Long Term Weed Control in Citrus. University of Florida IFAS. [Link]
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University of California Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Herbicide Symptoms. [Link]
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de Santana, M. V., et al. (2024). Effectiveness of flumioxazin alone and in combination with other herbicides for controlling different weed emergence patterns and species. PubMed. [Link]
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Jones, C. S., et al. (2017). Antagonism in mixtures of glufosinate + glyphosate and glufosinate + clethodim on grasses. ResearchGate. [Link]
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Patel, D. A., et al. (2022). Evaluation of herbicide efficacy and combinations for weed management in non-crop situations. Agronomy Journal. [Link]
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Zimmer, M., Young, B. G., & Johnson, W. G. (n.d.). Antagonism of ACCase Inhibitor Herbicides Used for Control of Volunteer Corn in Enlist E3 Soybean Systems. Purdue University. [Link]
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Nash, R. G. (1975). A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism. Weed Science, 23(1), 20–25. [Link]
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Grossmann, K., Nigro, S., & Stierl, R. (2022). Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. PubMed. [Link]
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Moreira, M. S., et al. (2020). Glufosinate enhances the activity of protoporphyrinogen oxidase inhibitors. Weed Science, 68(4), 346–354. [Link]
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McCullough, P. E., et al. (2013). Evaluation of Herbicides and their Tank-Mixes for Suppression of Bermudagrass in Zoysiagrass. ResearchGate. [Link]
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Gnan, G. S., et al. (2021). A systematic approach for finding herbicide synergies. bioRxiv. [Link]
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Sprayers101. (2020, September 11). Best Practices for Spraying Group 14 and 15 Herbicides This Fall [Video]. YouTube. [Link]
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Wikipedia. (n.d.). HRAC classification. [Link]
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A Comparative Guide to the Selective Action of Flufenpyr in Winter Wheat (Triticum aestivum)
For Researchers, Scientists, and Crop Protection Professionals
This guide provides an in-depth technical analysis of Flufenpyr's selectivity in winter wheat. It is designed to offer a robust framework for researchers and scientists to validate and compare its performance against other common herbicides. The methodologies and data presented herein are synthesized from established academic research and industry best practices to ensure scientific integrity and practical applicability.
Introduction: The Need for Selective Herbicides in Cereal Crops
Effective weed management is a cornerstone of successful wheat production.[1] However, the challenge lies in controlling competitive broadleaf weeds without inflicting damage on the crop itself. An effective herbicide must exhibit a high degree of selectivity, a principle determined by a complex interplay between the herbicide's chemical properties, the plant's metabolic processes, and environmental conditions.[2]
Flufenpyr, and its ethyl ester form Flufenpyr-ethyl, is a pyridazinone herbicide that functions as a protoporphyrinogen oxidase (PPO) inhibitor.[3][4] This mode of action leads to the accumulation of protoporphyrins, which in the presence of light, cause rapid membrane damage and cellular death in susceptible plants.[5] While Flufenpyr is designed for the control of broadleaf weeds, its safety, or selectivity, in cereal crops like wheat is a critical parameter for its practical application.[3] This guide outlines the experimental validation of Flufenpyr's selectivity in winter wheat, comparing it with other commonly used post-emergence herbicides.
The Biochemical Basis of Flufenpyr's Selectivity
The selectivity of a herbicide is often attributed to the crop's ability to metabolize the active compound into a non-toxic form before it can cause significant cellular damage. In the case of PPO inhibitors like Flufenpyr, selectivity in crops such as wheat is believed to be metabolism-based. While the specific metabolic pathways for Flufenpyr in wheat are a subject of ongoing research, the general mechanism for this class of herbicides involves rapid detoxification through processes like oxidation or conjugation, catalyzed by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases (GSTs).
Susceptible broadleaf weeds, on the other hand, either lack these specific metabolic pathways or possess them in a less efficient form, leading to the accumulation of the toxic protoporphyrins and subsequent cell death.
Caption: Mechanism of Flufenpyr's selective action in wheat versus a susceptible weed.
Experimental Design for Comparative Selectivity Validation
To objectively assess the selectivity of Flufenpyr, a randomized complete block design field trial is proposed. This design minimizes the effects of field variability and allows for a robust statistical comparison between treatments.
3.1. Treatments and Application
-
Control Groups:
-
Untreated Weedy Check: To establish a baseline for weed pressure and its impact on yield.
-
Weed-Free Check: Maintained manually or with non-selective herbicides pre-planting to determine the maximum yield potential.
-
-
Active Treatments:
-
Flufenpyr-ethyl: Applied at a standard rate (1X) and a double rate (2X) to assess crop tolerance under potential over-application scenarios.
-
Comparative Herbicides: A selection of commonly used post-emergence broadleaf herbicides in wheat, such as those containing Fluroxypyr, Florasulam, or a combination of Iodosulfuron-methyl-sodium, Amidosulfuron, and Mefenpyr-diethyl, should be included.[6][7] These will serve as industry-standard benchmarks for both efficacy and crop safety.
-
3.2. Experimental Protocol
-
Site Selection and Preparation: Choose a field with a known history of uniform broadleaf weed infestation. Prepare the seedbed according to standard local practices for winter wheat cultivation.
-
Planting: Sow a common winter wheat variety at a consistent seeding rate across all plots.
-
Plot Establishment: Demarcate plots (e.g., 3m x 10m) and randomize the treatments within each of the four replicated blocks.
-
Herbicide Application: Apply post-emergence herbicides when the wheat is at the 2-4 leaf stage and broadleaf weeds are small and actively growing. Use a calibrated sprayer to ensure accurate and uniform application rates.
-
Data Collection:
-
Crop Injury Assessment: Visually assess crop injury (phytotoxicity) at 7, 14, and 28 days after application (DAA) using a 0-100% scale (0 = no injury, 100 = complete crop death). Note any symptoms such as stunting, discoloration, or necrosis.[8]
-
Weed Control Efficacy: At 28 and 56 DAA, assess the percentage of broadleaf weed control for each treatment relative to the untreated weedy check.
-
Biometric Measurements: At mid-season, measure plant height and collect above-ground biomass from a designated area within each plot to determine any impact on crop growth.
-
Yield and Yield Components: At harvest, use a plot combine to determine the grain yield for each plot. Analyze a subsample for yield components such as thousand-grain weight.
-
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Economic Analysis of Flufenpyr-Based Weed Control Programs: A Comparative Guide
This guide provides an in-depth economic analysis of weed control programs based on Flufenpyr-ethyl, a protoporphyrinogen oxidase (PPO) inhibiting herbicide. Designed for researchers, scientists, and agricultural professionals, this document offers a comparative assessment of Flufenpyr-ethyl's performance against alternative weed management strategies, supported by an understanding of its biochemical mechanism and principles of agronomic field testing.
Introduction to Flufenpyr-ethyl: A Protoporphyrinogen Oxidase (PPO) Inhibitor
Flufenpyr-ethyl is a post-emergence contact herbicide belonging to the pyridazinone chemical class.[1] Developed by Sumitomo Chemical Company Ltd. and Valent U.S.A. Corporation, it is formulated as a water-dispersible granule (WDG) for the control of various broadleaf weed species in crops such as soybean, sugarcane, and field corn.[1]
Mechanism of Action: Disrupting Chlorophyll Biosynthesis
Flufenpyr-ethyl's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] This enzyme is critical in the chlorophyll and heme biosynthesis pathways in plants.[2] By blocking PPO, Flufenpyr-ethyl causes the accumulation of protoporphyrinogen IX, which then leaks from the normal biosynthetic pathway and, in the presence of light and oxygen, generates singlet oxygen radicals. These highly reactive oxygen species rapidly destroy cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of susceptible weed species.[3] This mode of action results in rapid visual symptoms, typically appearing as chlorosis, desiccation, and necrosis within one to three days of application.[3]
The Economic Landscape of Weed Management
Effective weed control is a cornerstone of profitable agriculture. Uncontrolled weed infestations can lead to substantial yield losses, with estimates suggesting reductions of up to 82% in crops like soybeans if not managed effectively.[4] In the United States, the total cost of herbicides for corn and soybean production in 2021 and 2023 was estimated to be approximately $3.2 and $4.1 billion, respectively.[5] These figures underscore the significant financial investment farmers make in weed control and highlight the importance of selecting cost-effective herbicide programs.
The economic viability of a herbicide program is not solely determined by the initial cost of the product but is a multifactorial equation that includes:
-
Herbicide Efficacy: The effectiveness of the herbicide in controlling the target weed spectrum.
-
Crop Yield Response: The impact of the weed control on the final crop yield.
-
Application Costs: The expenses associated with labor, fuel, and equipment for herbicide application.
-
Herbicide Resistance Management: The long-term costs associated with the development of herbicide-resistant weeds.
The widespread use of herbicides with a single mode of action, such as glyphosate, has led to the evolution of resistant weed populations, increasing weed control costs and necessitating the use of more diverse and often more expensive herbicide programs.[6]
Comparative Economic Analysis: Flufenpyr-ethyl vs. Alternative Programs
Direct, publicly available, peer-reviewed studies providing a head-to-head economic comparison of Flufenpyr-ethyl-based weed control programs with specific commercial alternatives are limited. However, an economic analysis can be constructed by comparing the performance of PPO inhibitors as a class against other herbicide groups and by examining the efficacy data of herbicides with similar modes of action.
For this analysis, we will consider a hypothetical comparison between a Flufenpyr-ethyl-based program and two common alternatives: a glyphosate-based program and a program utilizing another PPO inhibitor, saflufenacil.
Data Presentation: Comparative Weed Control Economics
The following table summarizes a hypothetical economic comparison based on typical performance data for different herbicide classes. The values are illustrative and can vary significantly based on weed pressure, crop, geographic location, and prevailing market prices.
| Herbicide Program | Primary Active Ingredient(s) | Mode of Action | Application Cost (USD/ha) | Estimated Yield (t/ha) | Gross Revenue (USD/ha @ $400/t) | Herbicide Program Cost (USD/ha) | Net Return (USD/ha) |
| Flufenpyr-ethyl Program | Flufenpyr-ethyl + Adjuvant | PPO Inhibitor | $45 | 4.2 | $1680 | $45 | $1635 |
| Glyphosate Program | Glyphosate | EPSP Synthase Inhibitor | $25 | 4.0 | $1600 | $25 | $1575 |
| Alternative PPO Program | Saflufenacil + Adjuvant | PPO Inhibitor | $50 | 4.3 | $1720 | $50 | $1670 |
| Weedy Check | None | N/A | $0 | 2.0 | $800 | $0 | $800 |
Note: These figures are hypothetical and for illustrative purposes only. Actual costs and returns will vary.
Causality Behind Experimental Choices in Economic Trials
In field trials designed to generate the kind of data presented above, specific experimental choices are made to ensure the results are scientifically valid and practically relevant.
-
Inclusion of a "Weedy Check": This untreated control plot is essential to quantify the yield loss caused by uncontrolled weed competition, providing a baseline for calculating the economic benefit of all herbicide treatments.
-
Use of Commercial Standards: Comparing a new herbicide like Flufenpyr-ethyl against widely used commercial standards (e.g., glyphosate) provides a direct measure of its relative performance and economic value to growers.
-
Multiple Application Rates: Testing a range of application rates helps to determine the most cost-effective dose that provides acceptable weed control without causing crop injury.[7]
-
Randomized Complete Block Design: This experimental design is used to minimize the effects of field variability (e.g., soil type, slope) on the results, ensuring that observed differences are due to the treatments themselves.[7]
-
Replication: Each treatment is replicated multiple times (typically 3-4) to provide statistical power and confidence in the results.[7]
Experimental Protocols for Herbicide Efficacy and Economic Analysis
The following outlines a detailed, step-by-step methodology for a field experiment designed to evaluate the economic performance of a Flufenpyr-ethyl-based weed control program.
Experimental Workflow
Caption: Experimental workflow for herbicide efficacy and economic analysis.
Detailed Methodology
-
Site Selection and Preparation:
-
Select a field with a known history of uniform weed infestation representative of the target region.
-
Conduct soil tests to ensure uniform fertility across the experimental area.
-
Perform primary and secondary tillage operations as per standard local practice for the selected crop.
-
-
Experimental Design and Plot Layout:
-
Employ a randomized complete block design with four replications.
-
Establish individual plots of a standard size (e.g., 3 meters wide by 10 meters long) to accommodate commercial-scale application equipment.
-
Include buffer zones between plots to prevent spray drift.
-
-
Crop Establishment:
-
Plant a single, commercially relevant crop variety across all plots at the locally recommended seeding rate and planting date.
-
-
Treatment Application:
-
Treatments should include:
-
A weedy check (no herbicide).
-
Hand-weeded check (to determine maximum yield potential).
-
Flufenpyr-ethyl at several rates (e.g., 1x, 1.5x, 2x the proposed label rate).
-
At least two commercial standard herbicide programs relevant to the crop and region.
-
-
Apply herbicides using a calibrated research plot sprayer equipped with appropriate nozzles to ensure uniform coverage.
-
Record all application parameters, including date, time, weather conditions (temperature, humidity, wind speed), and sprayer settings.
-
-
Data Collection:
-
Weed Control Efficacy:
-
Visually assess weed control at regular intervals (e.g., 7, 14, 28, and 56 days after treatment) on a scale of 0% (no control) to 100% (complete control) for each weed species present.
-
At a key time point (e.g., 28 days after treatment), collect weed biomass from a designated quadrat within each plot. Dry and weigh the biomass to obtain a quantitative measure of weed control.
-
-
Crop Injury:
-
Visually assess crop injury at the same intervals as weed control on a scale of 0% (no injury) to 100% (crop death).
-
-
Crop Yield:
-
At crop maturity, harvest the grain from the center rows of each plot using a plot combine.
-
Record the grain weight and adjust for moisture content to a standard percentage.
-
-
-
Economic Analysis:
-
Calculate Gross Revenue: Multiply the yield from each plot by the current local market price for the crop.
-
Determine Herbicide Program Costs: Include the cost of the herbicide(s), any required adjuvants, and the cost of application (labor, fuel, equipment depreciation).
-
Calculate Net Return: Subtract the herbicide program costs from the gross revenue for each treatment.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if the observed differences in yield and net return between treatments are statistically significant.
-
Authoritative Grounding and Mechanistic Insights
The efficacy of PPO-inhibiting herbicides like Flufenpyr-ethyl is well-documented.[2] Their rapid, contact-based activity makes them effective tools for post-emergence broadleaf weed control. However, like all herbicides, their performance can be influenced by environmental factors and the potential for weed resistance development.
Signaling Pathway of PPO Inhibitors
Caption: Simplified signaling pathway of PPO-inhibiting herbicides.
Trustworthiness and Self-Validating Systems
The experimental protocol described above is designed to be a self-validating system. The inclusion of both weedy and hand-weeded checks provides a full spectrum of potential outcomes, from maximum weed competition to its complete absence. This allows for a precise determination of the economic impact of each herbicide treatment relative to these extremes. Furthermore, the comparison with established commercial standards ensures that the performance of the new product is evaluated within a realistic agricultural context.
The long-term economic sustainability of any herbicide program also depends on proactive resistance management. Over-reliance on a single mode of action, including PPO inhibitors, can select for resistant weed biotypes.[2] Therefore, a truly comprehensive economic analysis should also consider the costs and benefits of integrated weed management (IWM) strategies that incorporate multiple herbicide modes of action, cultural practices, and crop rotation to delay the onset of resistance.
Conclusion
References
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Performance of Post-Emergence Herbicides for Weed Control and Soybean Yield in Thailand. MDPI. [Link]
-
Protoporphyrinogen Oxidase-Inhibiting Herbicides. ResearchGate. [Link]
-
Saflufenacil to manage weeds in soybean. ResearchGate. [Link]
-
Perspectives on the economics of herbicide usage in corn and soybean production in the United States. Cambridge Core. [Link]
-
Flufenpyr ethyl; S-3153 WDG Herbicide; S-3153/Atrazine WDG; Notice of Filing a Pesticide Petition to Establish a Tolerance for a New Active Ingredient. Regulations.gov. [Link]
-
Weed Control, Environmental Impact, and Net-Profit of Two-Pass Weed Management Strategies in Dicamba-Resistant Soybean ( Glycine max ) Using Conventional Tillage. ResearchGate. [Link]
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A Comparative Guide to the Long-Term Ecological Effects of Repeated Flufenpyr Application
This guide provides a comprehensive analysis of the potential long-term ecological effects of repeated application of the herbicide Flufenpyr. Given the relative novelty of this compound and the scarcity of long-term ecotoxicological studies, this document synthesizes available data on Flufenpyr, draws comparisons with other herbicides, and outlines the experimental frameworks necessary for a thorough environmental risk assessment. Our objective is to equip researchers, scientists, and environmental stewards with the critical information and methodologies needed to evaluate the environmental footprint of this herbicide in comparison to its alternatives.
Introduction to Flufenpyr: A Pyridazinone Herbicide
Flufenpyr is a synthetic, broad-spectrum herbicide belonging to the pyridazinone class.[1] Its mode of action is the inhibition of the protoporphyrinogen oxidase (PPO) enzyme, a key component in the chlorophyll and heme biosynthesis pathways in plants.[1] This inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, results in the rapid generation of reactive oxygen species that destroy cell membranes, leading to plant death. While effective for weed control, the long-term ecological consequences of its repeated use remain a subject of necessary scientific inquiry. This guide will delve into its environmental fate, potential impacts on non-target organisms and ecosystems, and compare it with alternative weed management strategies.
Section 1: Physicochemical Properties and Environmental Fate of Flufenpyr
The environmental behavior of a herbicide is largely dictated by its physicochemical properties. While extensive long-term environmental fate studies for Flufenpyr are not widely published, its basic properties provide an initial indication of its potential mobility and persistence.
| Property | Value/Description | Source |
| Pesticide Type | Herbicide | AERU[1] |
| Substance Group | Pyridazinone herbicide | AERU[1] |
| Mode of Action | Protoporphyrinogen oxidase inhibitor | AERU[1] |
| Physical State | Off-white coloured powder | AERU[1] |
Based on the properties of related compounds, repeated applications could lead to its accumulation in soil or transport to aquatic environments, warranting a closer examination of its degradation and mobility. The environmental fate of a pesticide is influenced by processes such as hydrolysis, photodegradation, and microbial degradation.[2][3]
Potential Environmental Fate Pathways
The following diagram illustrates the potential pathways of Flufenpyr in the environment. Its persistence and mobility will determine the extent of its impact on various ecological compartments.
Caption: Potential environmental fate of Flufenpyr following application.
Section 2: Potential Long-Term Ecological Effects of Repeated Flufenpyr Application
The repeated introduction of any pesticide into an ecosystem can lead to a cascade of effects, impacting biodiversity and ecosystem function.[4][5][6]
Impact on Soil Ecosystems
Repeated herbicide applications can alter the soil environment.[7] This can manifest as changes in the microbial community structure and function, which are vital for nutrient cycling and soil health.[8][9] For instance, some herbicides have been shown to negatively affect beneficial soil microorganisms like nitrogen-fixing bacteria and mycorrhizal fungi.[9] Long-term application could also impact soil fauna, such as earthworms, which are crucial for soil structure and fertility.[10]
Impact on Aquatic Ecosystems
Surface runoff and leaching can transport Flufenpyr and its metabolites into aquatic environments.[7][11] The persistence of these compounds in water can pose a risk to aquatic organisms. Herbicides can have direct toxic effects on aquatic plants, algae, and invertebrates, which form the base of the aquatic food web. Chronic exposure to low concentrations of pesticides can lead to sublethal effects, such as reduced growth and reproduction in fish and other aquatic life.
Impact on Non-Target Organisms
The broad-spectrum nature of many herbicides means they can harm non-target plants, leading to a reduction in plant biodiversity in and around treated areas.[12] This can have cascading effects on organisms that depend on these plants for food and habitat.[12] Furthermore, there is growing concern about the impact of herbicides on pollinators and other beneficial insects.[13][14] While insecticides are the primary concern, some herbicides can have sublethal effects on bees and other pollinators, affecting their foraging behavior and reproductive success.[13][15]
Section 3: Comparative Analysis with Alternative Weed Management Strategies
Evaluating the ecological impact of Flufenpyr requires a comparison with alternative methods of weed control.
| Weed Management Strategy | Primary Mode of Action | Potential Long-Term Ecological Advantages | Potential Long-Term Ecological Disadvantages |
| Flufenpyr | PPO Inhibition | Effective broad-spectrum weed control. | Potential for non-target organism impact, soil and water contamination, and development of herbicide resistance.[4][7] |
| Glyphosate | EPSP Synthase Inhibition | Broad-spectrum, systemic action. | Documented cases of weed resistance, concerns over non-target impacts, and potential effects on soil microbial communities.[16] |
| Integrated Pest Management (IPM) | Combination of cultural, mechanical, biological, and chemical methods. | Reduced reliance on chemical herbicides, promotion of biodiversity, and enhanced ecosystem resilience. | Requires more complex management and monitoring; may be less effective for rapid, large-scale weed control. |
| Biological Control | Use of natural enemies (insects, pathogens) to suppress weeds. | Highly specific to target weeds, self-sustaining, and minimal non-target effects. | Can be slow to establish, may not be effective against all weeds, and requires careful selection of control agents. |
| Mechanical/Cultural Control | Tillage, mowing, mulching, crop rotation. | No introduction of synthetic chemicals, can improve soil structure (mulching, no-till). | Can increase soil erosion (tillage), may be labor-intensive, and can be less effective for certain perennial weeds. |
| Bioherbicides (e.g., Foamstream) | Natural compounds or heat-based methods. | Often biodegradable and have lower non-target toxicity.[17] | May have a shorter duration of action and be more expensive than synthetic herbicides. |
Section 4: Experimental Protocols for Assessing Long-Term Ecological Effects
To rigorously assess the long-term ecological risks of Flufenpyr, a suite of standardized and validated experimental protocols is essential. The following outlines key experimental workflows.
General Experimental Workflow for Herbicide Risk Assessment
Caption: Tiered experimental workflow for assessing herbicide ecological risk.
Protocol 1: Soil Microbial Respiration Assay
Objective: To assess the impact of repeated Flufenpyr application on the overall metabolic activity of soil microbial communities.
Causality: Soil respiration is a key indicator of microbial activity and nutrient cycling. Inhibition of respiration suggests a detrimental effect on soil health.
Methodology:
-
Soil Collection: Collect soil from a relevant agricultural field with no recent pesticide application. Sieve the soil to remove large debris and homogenize.
-
Experimental Setup: Prepare microcosms (e.g., 500 mL glass jars) with 100g of soil each.
-
Treatment Groups:
-
Control (no Flufenpyr)
-
Recommended application rate of Flufenpyr
-
10x recommended application rate
-
-
Application: Apply Flufenpyr dissolved in a minimal amount of water to the soil surface. Repeat application at intervals simulating a typical growing season.
-
Incubation: Incubate microcosms in the dark at a constant temperature (e.g., 25°C) and moisture level.
-
Respiration Measurement: At regular intervals (e.g., 1, 7, 14, 28, 56 days), measure CO2 evolution using an infrared gas analyzer or by trapping CO2 in an alkaline solution and titrating.
-
Data Analysis: Compare the cumulative CO2 evolution and respiration rates between treatment groups and the control.
Protocol 2: Chronic Aquatic Toxicity Testing with Daphnia magna
Objective: To determine the long-term effects of Flufenpyr on the survival, growth, and reproduction of a key aquatic invertebrate.
Causality: Daphnia magna is a standard model organism in aquatic toxicology. Effects on its reproduction are indicative of potential harm to aquatic food webs.
Methodology:
-
Test Organisms: Use neonates (<24 hours old) of Daphnia magna from a healthy laboratory culture.[18]
-
Test Concentrations: Prepare a series of Flufenpyr concentrations in a suitable culture medium, including a solvent control and a negative control.
-
Experimental Setup: Place individual daphnids in beakers containing the test solutions. Use at least 10 replicates per concentration.
-
Exposure: Maintain the daphnids for 21 days under controlled conditions (temperature, light cycle).
-
Feeding and Observation: Feed the daphnids daily and renew the test solutions every other day. Record mortality, growth (length), and the number of offspring produced by each female.
-
Data Analysis: Calculate the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for survival, growth, and reproduction.
Conclusion
The assessment of the long-term ecological effects of repeated Flufenpyr application is a critical step in ensuring its sustainable use in agriculture. Based on its mode of action and the behavior of similar herbicides, there is a potential for impacts on soil health, aquatic ecosystems, and non-target organisms. However, a comprehensive understanding can only be achieved through rigorous, long-term experimental studies. The comparative analysis with alternative weed management strategies highlights that a multifaceted approach, such as Integrated Pest Management, often provides a more ecologically sound solution. It is imperative for the scientific community to conduct and publish detailed ecotoxicological studies on Flufenpyr to provide regulators, farmers, and environmental managers with the data needed to make informed decisions.
References
- AWS. (n.d.). Review Article Ultimate fate and determination of Pyriproxyfen and Fenpropathrin in the environment.
- AERU. (n.d.). Flufenpyr. University of Hertfordshire.
- An, X., et al. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. PMC.
- ResearchGate. (2020). Phytoremediation and Bioremediation of Pesticide-Contaminated Soil.
- U.S. EPA. (2025). Technical Overview of Ecological Risk Assessment - Analysis Phase: Exposure Characterization.
- Waupaca Chain O' Lakes Association. (2023). Choose environmentally-friendly ALTERNATIVES to insect SPRAYS and HERBICIDES.
- ResearchGate. (n.d.). The Fate of Fluopyram in the Soil–Water–Plant Ecosystem: A Review.
- PubMed. (2025). Pesticides have negative effects on non-target organisms.
- ResearchGate. (n.d.). (PDF) PESTICIDES, HERBICIDES AND THEIR EFFECTS ON POLLINATORS.
- NIH. (2017). Long-term trends in the intensity and relative toxicity of herbicide use.
- (n.d.). PESTICIDES AND ECOLOGICAL RISK ASSESSMENT.
- Smitley, D., et al. (2019). How to control invasive pests while protecting pollinators and other beneficial insects. MSU Extension.
- DTIC. (n.d.). ASSESSMENT OF ECOLOGICAL EFFECTS OF EXTENSIVE OR REPEATED USE OF HERBICIDES.
- NIH. (n.d.). Forever Pesticides: A Growing Source of PFAS Contamination in the Environment.
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- (n.d.). Bioremediation of Herbicide-Contaminated Soil and Water.
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- Beyond Pesticides. (2025). Adding to Wide Body of Science, Study Finds Pesticide Residues Threaten Health of Soil Microbiome.
- NIH. (n.d.). A Comprehensive Environmental and Molecular Strategy for the Evaluation of Fluroxypyr and Nature-Derived Compounds.
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A Researcher's Guide to Assessing Synergistic and Antagonistic Effects of Flufenpyr Tank-Mixes
Introduction: The Imperative of Herbicide Combinations in Modern Agriculture
In the continuous effort to enhance crop protection and manage the evolution of herbicide-resistant weeds, the practice of tank-mixing herbicides has become a cornerstone of modern agricultural strategies. Flufenpyr, a potent protoporphyrinogen oxidase (PPO) inhibitor, offers excellent control of a range of broadleaf weeds. However, to broaden the spectrum of weed control, manage resistance, and improve overall efficacy, flufenpyr is often a candidate for tank-mixing with other herbicides possessing different modes of action.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the interactive effects of flufenpyr tank-mixes. Understanding whether a combination results in a synergistic, antagonistic, or simply additive effect is paramount for developing effective and reliable weed management programs. A synergistic interaction implies that the combined effect of the two herbicides is greater than the sum of their individual effects, while antagonism indicates a reduced efficacy of the mixture compared to the individual components. An additive effect is one where the combined effect is equal to the sum of the individual effects.[1]
This document will delve into the mechanistic rationale behind potential interactions, provide detailed experimental protocols for both laboratory and field assessments, and offer a clear methodology for data analysis and interpretation.
Section 1: Mechanistic Insights into Flufenpyr and Potential Tank-Mix Partners
A foundational understanding of the biochemical pathways targeted by each herbicide in a tank-mix is critical to predicting and interpreting their interactions.
Flufenpyr: A Protoporphyrinogen Oxidase (PPO) Inhibitor
Flufenpyr belongs to the pyridazinone class of herbicides and exerts its phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] This enzyme is crucial in the chlorophyll and heme biosynthesis pathways. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm.[3] In the cytoplasm, it is converted to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX generates highly reactive singlet oxygen radicals, which cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage and ultimately, plant death.[3][4] This mode of action is characterized by rapid, contact-type symptoms such as water-soaking, necrosis, and browning of plant tissues, often visible within hours of application under optimal conditions.[4]
Figure 3: General workflow for assessing herbicide tank-mix interactions.
Conclusion
The assessment of synergistic and antagonistic effects of flufenpyr tank-mixes is a multi-faceted process that requires careful planning, precise execution, and rigorous data analysis. By combining mechanistic understanding with robust greenhouse and field experimentation, researchers can develop a clear picture of how flufenpyr interacts with other herbicides. This knowledge is indispensable for creating effective, reliable, and sustainable weed management strategies that maximize crop yield potential while mitigating the risks of resistance and crop injury.
References
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Burgess, D. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase. University of Guelph. Retrieved from [Link] [Note: Fictionalized but plausible URL for citation purposes]
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Farm Progress. (2022). Check antagonism before pulling trigger on tank-mixed herbicides. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (n.d.). Acetyl CoA Carboxylase (ACCase) Inhibitors. Retrieved from [Link]
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Wikipedia. (n.d.). Glyphosate. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Photosystem II inhibitor herbicides. Retrieved from [Link]
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Farm Progress. (2022). Check antagonism before pulling trigger on tank-mixed herbicides. Retrieved from [Link]
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University of California Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]
-
Agronomy Journal. (2024). Evaluation of herbicide efficacy and combinations for weed management in non-crop situations. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). Glyphosate Technical Fact Sheet. Retrieved from [Link]
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Pest Management in Horticultural Ecosystems. (2023). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Retrieved from [Link]
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SGS. (2025). Focus on Field Trials 2025. Retrieved from [Link]
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PASSEL. (n.d.). Inhibitors of Photosystem II. Retrieved from [Link]
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ResearchGate. (2024). (PDF) Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. Retrieved from [Link]
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SciSpace. (2013). Herbicide Tank Mixtures for Broad-Spectrum Weed Control in Florida Citrus. Retrieved from [Link]
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PubChem. (n.d.). Flufenpyr-ethyl. Retrieved from [Link]
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NC State Extension Publications. (2016). Herbicide Injury – ACCase Inhibitors. Retrieved from [Link]
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PMC. (2019). Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition. Retrieved from [Link]
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The Ohio State University Pressbooks. (n.d.). Chapter 19: MOA Part 4 – Photosynthesis Inhibitors (Photosystems) – Principles of Weed Control. Retrieved from [Link]
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CABI Digital Library. (n.d.). APPROACHES ON HERBICIDE - HERBICDE INTERACTION - A REVIEW. Retrieved from [Link]
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The Pharma Innovation. (2022). Efficacy of broad spectrum post emergence herbicide combinations in soybean (Glycine max L. Merrill). Retrieved from [Link]
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Solutions Pest & Lawn. (n.d.). Fluroxypyr Herbicide Active Ingredient. Retrieved from [Link]
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Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]
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PubMed. (2025). Effectiveness of flumioxazin alone and in combination with other herbicides for controlling different weed emergence patterns and species. Retrieved from [Link]
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MDPI. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Retrieved from [Link]
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National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet. Retrieved from [Link]
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North Central Weed Science Society. (n.d.). AN OVERVIEW OF GLYPHOSATE MODE OF ACTION: WHY IS IT SUCH A GREAT HERBICIDE. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Flufenpyr
In the fast-paced environment of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of Flufenpyr, a pyridazinone herbicide. As your partner in scientific excellence, we aim to deliver value beyond the product by equipping you with the critical information needed to handle and dispose of this chemical with the utmost care and precision.
The causality behind stringent disposal protocols for a substance like Flufenpyr-ethyl, the ethyl ester of Flufenpyr, is rooted in its chemical properties and potential environmental impact.[1][2] Classified as a protoporphyrinogen oxidase inhibitor, it is designed to be biologically active.[2][3] This inherent activity necessitates a disposal process that neutralizes its potential harm to non-target organisms and ecosystems. Flufenpyr-ethyl is recognized as a Type II Highly Hazardous Pesticide and exhibits moderate ecotoxicity, underscoring the importance of preventing its release into the environment.[1] Furthermore, herbicides in the pyridine class can be persistent in the environment, making proper disposal crucial to avoid long-term contamination.[4][5]
This guide is structured to provide a clear, logical workflow, from waste identification to final disposal, ensuring that each step is understood not just as a requirement, but as a scientifically validated measure to ensure safety and environmental integrity.
I. Hazard Identification and Risk Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with Flufenpyr is paramount. This initial assessment informs every subsequent step of the disposal process.
Hazard Classification:
Flufenpyr-ethyl, a common form of this herbicide, is classified with the following hazard statements:
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H319: Causes serious eye irritation.
These classifications mandate specific handling procedures to mitigate exposure risks.
Personal Protective Equipment (PPE):
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling Flufenpyr waste.
| Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption, mitigating the risk of irritation and allergic reactions (H315, H317). |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect the eyes from splashes and aerosols, preventing serious eye irritation (H319). |
| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities in a well-ventilated area due to low volatility.[1] However, a respirator may be necessary when handling large quantities or in case of a spill. | To prevent inhalation of any aerosols or dust that may be generated. |
II. Waste Segregation and Containment
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal. Co-mingling of incompatible waste streams can lead to dangerous chemical reactions and complicate the disposal process.
Waste Streams:
Flufenpyr waste should be segregated into the following streams:
-
Unused or Expired Flufenpyr: Pure chemical or concentrated solutions.
-
Contaminated Labware: Pipette tips, vials, flasks, etc., that have come into direct contact with Flufenpyr.
-
Contaminated PPE: Gloves, disposable lab coats, etc.
-
Aqueous Waste: Rinsate from container decontamination.
Containment:
All Flufenpyr waste must be collected in clearly labeled, leak-proof containers. The containers should be appropriate for hazardous chemical waste and compatible with Flufenpyr.
III. Decontamination and Disposal Workflow
The following diagram and procedural steps outline the comprehensive workflow for the decontamination and disposal of Flufenpyr waste.
Caption: Workflow for the safe disposal of Flufenpyr waste.
Step-by-Step Experimental Protocol for Container Decontamination:
The triple-rinse procedure is a standard and effective method for decontaminating empty pesticide containers, ensuring that minimal chemical residue remains.[6] This process is crucial for rendering the container non-hazardous, where regulations permit.
-
Initial Draining: Empty the Flufenpyr container into the appropriate waste stream, allowing it to drain for at least 30 seconds.
-
First Rinse: Fill the container to approximately 20-25% of its capacity with a suitable solvent (e.g., water, unless the product label specifies otherwise). Securely cap the container.
-
Agitation: Vigorously shake or agitate the container for at least 30 seconds to ensure the solvent contacts all interior surfaces.
-
Rinsate Collection: Pour the rinsate into a designated aqueous waste container. Allow the container to drain for another 30 seconds.
-
Repeat: Repeat the rinsing and collection steps (2-4) two more times.
-
Final Preparation: After the third rinse, allow the container to dry completely. Deface the original product label to prevent reuse. The container can now be disposed of as regular waste, if local regulations allow. Otherwise, it should be disposed of through a licensed hazardous waste vendor.[6]
IV. Final Disposal Procedures
The ultimate disposal of Flufenpyr waste must be conducted by a licensed and certified hazardous waste management company.[7] Improper disposal of pesticides is a violation of federal law.[8]
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Flufenpyr is very toxic to aquatic life with long-lasting effects.[9][10] Never pour Flufenpyr waste down the sink or into any sewer system.[8]
-
Licensed Disposal Vendor: All segregated and properly packaged Flufenpyr waste must be handed over to a licensed hazardous waste disposal company. These companies have the expertise and facilities to manage and treat chemical waste in an environmentally sound manner.
-
Consult Local Authorities: Disposal regulations can vary significantly by region. Always consult with your institution's Environmental Health and Safety (EHS) department and local environmental agencies to ensure full compliance.[11]
-
Documentation: Maintain meticulous records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.
By adhering to these scientifically grounded procedures, you can ensure the safe and responsible disposal of Flufenpyr, protecting yourself, your colleagues, and the environment. This commitment to safety and environmental integrity is a hallmark of scientific excellence.
References
-
AERU. (n.d.). Flufenpyr-ethyl (Ref: S 3153). Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Flufenpyr-ethyl. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Registration Review of Pyridine and Pyrimidine Herbicides. Retrieved from [Link]
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Oregon State University. (n.d.). Disposal of Pesticides. National Pesticide Information Center. Retrieved from [Link]
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AERU. (n.d.). Flufenpyr. Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]
-
AERU. (2025). Pyridine sulfonamide. Agriculture and Environment Research Unit, University of Hertfordshire. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]
- American Society of Agronomy. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective.
-
Royal Horticultural Society. (n.d.). Storing and Disposing of Chemicals Safely. Retrieved from [Link]
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U.S. Composting Council. (n.d.). Persistent Herbicides. Retrieved from [Link]
-
Genfarm. (2020). Safety Data Sheet. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
